molecular formula C10H5Cl2NO3 B1333874 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid CAS No. 255876-52-9

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Cat. No.: B1333874
CAS No.: 255876-52-9
M. Wt: 258.05 g/mol
InChI Key: GFJOSDQVNCMKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5Cl2NO3 and its molecular weight is 258.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJOSDQVNCMKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372336
Record name 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255876-52-9
Record name 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of an ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This guide details the experimental protocols, presents quantitative data, and illustrates the synthetic workflow.

Core Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the base-catalyzed condensation of 2,4-dichlorobenzaldehyde with ethyl isocyanoacetate to form the intermediate, ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate. Subsequent hydrolysis of this ester under basic conditions yields the desired this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,4-Dichlorobenzaldehyde874-42-0C₇H₄Cl₂O175.01
Ethyl Isocyanoacetate2999-46-4C₅H₇NO₂113.11
Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate254749-13-8C₁₂H₉Cl₂NO₃286.11[1]
This compound255876-52-9C₁₀H₅Cl₂NO₃258.06[2]

Table 2: Reaction Conditions and Yields

Reaction StepKey Reagents and ConditionsProductTypical Yield (%)
Step 1: Esterification 2,4-Dichlorobenzaldehyde, Ethyl isocyanoacetate, DBU, Toluene, 80 °CEthyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate85-95 (estimated)
Step 2: Hydrolysis Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, Lithium Hydroxide, Methanol/Water, RTThis compound>90 (estimated)

Note: The yields are estimated based on analogous reactions reported in the literature. Specific yields may vary depending on the exact experimental conditions.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate

This procedure is adapted from general methods for the synthesis of 5-aryloxazole-4-carboxylates.[3]

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 mmol)

  • Ethyl isocyanoacetate (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

  • Toluene (5 mL)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 mmol) and toluene (3 mL).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the solution.

  • Add ethyl isocyanoacetate (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.

  • Characterize the product by NMR, IR, and mass spectrometry.

Step 2: Synthesis of this compound

This procedure is adapted from general methods for the hydrolysis of oxazole esters.

Materials:

  • Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (1.0 mmol)

  • Lithium hydroxide (LiOH) (2.0 mmol)

  • Methanol (5 mL)

  • Water (5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide (2.0 mmol) to the solution and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis 2_4_Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction_1 2_4_Dichlorobenzaldehyde->Reaction_1 Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Reaction_1 Ethyl_Ester Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate Final_Product This compound Ethyl_Ester->Final_Product LiOH, MeOH/H₂O Room Temperature Reaction_1->Ethyl_Ester DBU, Toluene 80 °C

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. It includes detailed experimental protocols for its synthesis, quantitative data, and diagrams of relevant chemical pathways and experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study and development of novel therapeutics based on the oxazole scaffold.

Core Properties and Data

This compound is a dichlorophenyl-substituted oxazole derivative. The oxazole ring is a five-membered heterocyclic motif that is a common structural feature in many biologically active compounds and natural products. The dichlorophenyl substitution pattern is also prevalent in medicinal chemistry, often contributing to the modulation of a compound's pharmacological profile.

Chemical and Physical Properties

Limited experimental data for the specific physical properties of this compound is publicly available. The table below summarizes the known identifiers and computed properties. For context, the experimental melting point of a structurally related isomer, 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid, is provided.

PropertyValueSource
CAS Number 255876-52-9[1][2][3][4][5][6]
Molecular Formula C₁₀H₅Cl₂NO₃[1][3][5]
Molecular Weight 258.06 g/mol [1][3]
Appearance White powder (for the related isoxazole)[7]
Melting Point 178-186°C (for the related isoxazole)[7]
Storage Conditions Store at -20°C[1]
InChI Key GFJOSDQVNCMKER-UHFFFAOYSA-N[5]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of its ethyl ester precursor followed by hydrolysis. The following protocols are based on established synthetic methodologies for similar oxazole derivatives.

Synthesis of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

This procedure outlines the formation of the oxazole ring from ethyl 2-chloroacetoacetate and 2,4-dichlorobenzamide.

Materials:

  • Ethyl 2-chloroacetoacetate

  • 2,4-Dichlorobenzamide

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A solution of ethyl 2-chloroacetoacetate (1.0 eq) and 2,4-dichlorobenzamide (1.0 eq) in toluene is prepared.

  • Phosphorus oxychloride (1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After cooling to room temperature, the mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 20% ethyl acetate in hexanes, to afford ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.

Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

  • Ethanol (EtOH)

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (1.0 eq) is dissolved in ethanol.

  • A 1N aqueous solution of sodium hydroxide (2.0 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH 2 by the addition of 1N hydrochloric acid, resulting in the formation of a precipitate.

  • The precipitate is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield this compound.

Potential Pharmacological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the oxazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

For instance, some 2,5-disubstituted oxazole-4-carboxylic acid derivatives have been isolated from fungi and have demonstrated weak to moderate antimicrobial and cytotoxic activities. A mixture of related compounds, macrooxazoles B and D, exhibited weak cytotoxicity against cancer cell lines with an IC50 of 23 µg/mL[8]. These compounds also showed interference with the biofilm formation of Staphylococcus aureus[8].

The general mechanism of action for many oxazole-containing drugs involves interaction with specific enzymes or receptors, thereby modulating their activity. For example, some oxazole derivatives act as kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and differentiation.

Below is a generalized diagram illustrating a potential experimental workflow for the screening of a novel oxazole derivative like the title compound.

experimental_workflow General Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid purification Purification (Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro Test Compound cell_based Cell-Based Assays (e.g., Anti-proliferative, Anti-inflammatory) in_vitro->cell_based data_analysis Data Analysis (IC50/EC50 Determination) cell_based->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: General workflow for the synthesis, screening, and optimization of a novel chemical entity.

Should this compound exhibit kinase inhibitory activity, a potential signaling pathway it might modulate is depicted below. This is a simplified, representative pathway.

signaling_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Gene Expression for Compound 5-(2,4-Dichlorophenyl)oxazole -4-carboxylic acid Compound->Kinase_A Inhibits

Caption: A representative signal transduction cascade inhibited by a hypothetical kinase inhibitor.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While specific biological data remains limited, its structural motifs are well-represented in a variety of pharmacologically active agents. The synthetic protocols provided herein offer a clear path to obtaining this compound for further study. Future research should focus on the systematic evaluation of its biological activity to elucidate its therapeutic potential.

References

Uncharted Territory: The Biological Activity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid Remains Undocumented in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no public data exists on the biological activity of the specific compound 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. This indicates that the pharmacological profile of this molecule has not been disclosed or is part of proprietary research not yet available in the public sphere.

While the specific biological functions of this compound are unknown, the broader class of oxazole-containing compounds has been the subject of extensive research, revealing a wide spectrum of pharmacological activities. Oxazole derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.

The Therapeutic Potential of the Oxazole Scaffold: A Look at Related Compounds

Research into structurally related oxazole derivatives has unveiled promising activities in several key therapeutic areas, including:

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various oxazole derivatives against a range of cancer cell lines. For instance, certain 5-phenyloxazole-2-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1] Similarly, 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have exhibited potent and broad-spectrum cytotoxic activity against human cancer cells.[2]

  • Antimicrobial Activity: The oxazole moiety is a key component in various compounds exhibiting antibacterial and antifungal properties. Derivatives of 4-methyl-5-phenyloxazole have shown potential as antimicrobial agents.[3] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anti-inflammatory Effects: Some oxazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Hypothetical Workflow for Biological Evaluation

Should this compound be subjected to biological screening, a typical workflow would involve a series of in vitro and in vivo assays to determine its pharmacological profile.

Biological Screening Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Hit Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Lead Compound Animal Models Animal Models Mechanism of Action Studies->Animal Models Preclinical Candidate Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Future Directions

The absence of public data on this compound presents an open field for investigation. Future research could focus on synthesizing and screening this compound for a variety of biological activities, guided by the known pharmacological profiles of related oxazole derivatives. Such studies would be instrumental in determining if this specific molecule holds any therapeutic promise and in elucidating its mechanism of action.

Given the demonstrated potential of the oxazole scaffold, it is plausible that this compound could exhibit interesting biological properties. However, without empirical data, any discussion of its specific activities remains speculative.

Conclusion

References

In-depth Technical Guide: 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid (CAS: 255876-52-9)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.

Introduction

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, identified by the CAS number 255876-52-9, is a distinct organic molecule featuring a central oxazole ring. This heterocyclic scaffold is a common motif in medicinal chemistry, known to impart a range of biological activities. The structure is further characterized by a 2,4-dichlorophenyl substituent at the 5-position and a carboxylic acid group at the 4-position of the oxazole ring. These functional groups suggest its potential as a modulator of biological targets, likely through interactions such as hydrogen bonding and hydrophobic interactions. This document aims to provide a thorough technical overview of the existing knowledge on this compound.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. This information is critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 255876-52-9Commercially available
Molecular Formula C₁₀H₅Cl₂NO₃ABI Chem[1]
Molecular Weight 258.06 g/mol BIOZOL[2]
Appearance Data not available
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available
Storage Conditions Store at -20°CBIOZOL[2]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the public domain, general synthetic routes for 4,5-disubstituted oxazoles are well-established in the chemical literature. A plausible synthetic pathway could involve the reaction of a derivative of 2,4-dichlorobenzaldehyde with an appropriate α-isocyanoacetate, followed by hydrolysis of the resulting ester to yield the carboxylic acid. The following diagram illustrates a generalized synthetic approach.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 2_4_Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Oxazoline_Ester Oxazoline Ester Intermediate 2_4_Dichlorobenzaldehyde->Oxazoline_Ester Reaction Alpha_Isocyanoacetate α-Isocyanoacetate Derivative Alpha_Isocyanoacetate->Oxazoline_Ester Reaction Target_Compound This compound Oxazoline_Ester->Target_Compound Hydrolysis

Caption: Generalized synthetic pathway for this compound.

Biological Activity and Potential Applications

Despite its commercial availability as a research chemical, there is a notable absence of published studies detailing the specific biological activities of this compound. The oxazole core is a known pharmacophore present in a variety of biologically active compounds with activities including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the dichlorophenyl group, a common feature in many pharmacologically active molecules, suggests that this compound may have been synthesized for screening in drug discovery programs.

Given the structural motifs, potential, yet unconfirmed, areas of biological investigation for this compound could include:

  • Enzyme Inhibition: The carboxylic acid moiety could act as a key binding group for various enzymes, including proteases, kinases, and metabolic enzymes.

  • Receptor Modulation: The overall structure may allow it to interact with specific cellular receptors.

  • Antimicrobial Activity: Many heterocyclic compounds, including oxazoles, exhibit antimicrobial properties.

The following diagram outlines a hypothetical workflow for the initial biological screening of this compound.

G Compound This compound Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for evaluating the biological activity of a novel chemical entity.

Experimental Protocols

Due to the lack of published research specifically on this compound, no established experimental protocols for its use in biological or pharmacological studies are available. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized biological targets.

Quantitative Data

A thorough search of scientific databases and literature has not revealed any quantitative data for this compound. This includes, but is not limited to, IC₅₀ values, EC₅₀ values, binding constants (Kᵢ, Kₐ), or pharmacokinetic parameters.

Conclusion

This compound (CAS 255876-52-9) is a commercially available compound with a chemical structure that suggests potential for biological activity. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, specific biological targets, and pharmacological effects. This technical guide highlights the absence of in-depth research on this particular molecule, indicating that it remains an unexplored entity in the field of drug discovery and chemical biology. Further investigation is required to elucidate its potential therapeutic applications. Researchers are encouraged to undertake primary screening and target identification studies to uncover the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Characterization of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure known to impart a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The presence of a 2,4-dichlorophenyl moiety can further enhance lipophilicity and target interaction. This document outlines a plausible synthetic pathway, detailed (yet generalized) experimental protocols for synthesis and analysis, and a predicted summary of its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. While specific experimental data for this exact molecule is not widely published, this guide serves as a robust theoretical and practical framework for researchers initiating studies on this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 255876-52-9[4]
Molecular Formula C₁₀H₅Cl₂NO₃[4]
Molecular Weight 258.06 g/mol [4]
Appearance Predicted: White to off-white solidGeneral observation for similar compounds
Storage Store at -20°C for long-term stability[5]

Synthesis and Purification

While a specific, validated synthesis for this compound is not publicly detailed, a highly efficient and plausible route can be proposed based on modern oxazole synthesis methodologies. The one-pot synthesis of 4-tosyl-5-aryloxazoles from aromatic carboxylic acids offers a strong precedent.[6] A logical adaptation involves the reaction of an activated 2,4-dichlorobenzoic acid derivative with an isocyanoacetate ester, followed by hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2,4-dichlorobenzoic acid:

  • Activation and Condensation: 2,4-dichlorobenzoic acid is first converted to an activated intermediate (e.g., an acid chloride or a tosyl carboxylate). This intermediate then reacts with ethyl isocyanoacetate in the presence of a suitable base to form the ethyl ester of the target compound.

  • Hydrolysis: The resulting ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the final carboxylic acid.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Saponification start 2,4-Dichlorobenzoic Acid activated Activated Intermediate (e.g., Acid Chloride) start->activated SOCl₂ or (COCl)₂ product1 Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate activated->product1 reagent1 Ethyl Isocyanoacetate + Base (e.g., DBU) reagent1->product1 product1->product1_ref reagent2 Base (e.g., LiOH, NaOH) then Acid Workup (HCl) final_product 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

  • To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2,4-dichlorobenzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 0.5 M) and cool the solution to 0°C in an ice bath.

  • In a separate flask, add ethyl isocyanoacetate (1.1 eq) to anhydrous THF. To this solution, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0°C.

  • Slowly add the acid chloride solution to the ethyl isocyanoacetate/DBU mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol 2.2.2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1N hydrochloric acid (HCl).

  • The carboxylic acid product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted Data)

The following table summarizes the predicted spectroscopic data for the title compound. These predictions are based on the known effects of the constituent functional groups and analysis of similar structures reported in the literature.[5][7][8][9]

TechniquePredicted Data
¹H NMR δ ~13.0-14.0 ppm (br s, 1H, -COOH) δ ~8.4-8.6 ppm (s, 1H, oxazole H-2) δ ~7.6-7.8 ppm (m, 3H, Ar-H)
¹³C NMR δ ~162-165 ppm (-C OOH) δ ~155-160 ppm (Oxazole C -2) δ ~145-150 ppm (Oxazole C -5) δ ~130-140 ppm (Ar-C -Cl, Oxazole C -4) δ ~125-130 ppm (Ar-C H)
FT-IR (cm⁻¹) 3300-2500 (broad, O-H stretch of carboxylic acid dimer) ~1700-1720 (strong, C=O stretch) ~1600, ~1550, ~1470 (C=C and C=N ring stretches) ~1300 (C-O stretch) ~800-850 (C-Cl stretch)
Mass Spec. (ESI-) m/z ~256.9 [M-H]⁻

Note: NMR chemical shifts are referenced to TMS and can vary based on solvent and concentration. FT-IR frequencies are for solid-state (e.g., KBr pellet) measurements.

Potential Biological Activity and Screening Protocols

Oxazole-4-carboxylic acid derivatives are known to exhibit a range of biological activities. The incorporation of a dichlorophenyl group suggests potential for enhanced activity due to increased lipophilicity and possible halogen bonding interactions with biological targets.

Areas of Potential Biological Interest
  • Anti-inflammatory: Many oxazole derivatives have shown promise as anti-inflammatory agents.[2][10][11]

  • Antimicrobial: The oxazole nucleus is a common feature in antimicrobial compounds.[1]

  • Anticancer: Cytotoxicity against various cancer cell lines has been reported for related heterocyclic structures.[12][13]

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of the title compound against a selected cancer cell line (e.g., A549 - human lung carcinoma).[1][4][12]

  • Cell Culture: Culture A549 cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

G cluster_compound Chemical Structure cluster_activity Potential Biological Effect compound This compound moiety1 Dichlorophenyl Group compound->moiety1 Lipophilicity, Halogen Bonding moiety2 Oxazole Core compound->moiety2 Rigid Scaffold, Aromatic Interactions moiety3 Carboxylic Acid compound->moiety3 H-Bonding, Charge Interaction activity Target Binding & Biological Activity (e.g., Enzyme Inhibition) moiety1->activity moiety2->activity moiety3->activity

Caption: Conceptual link between structural moieties and biological activity.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. This guide provides a foundational resource for its synthesis, purification, and characterization. By leveraging established synthetic routes for oxazoles and predictive spectroscopic analysis, researchers can efficiently approach the experimental validation of this molecule. The outlined protocols for synthesis and biological screening, such as cytotoxicity assays, offer a clear path for investigating its therapeutic potential and elucidating its mechanism of action in various biological systems.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Putative Mechanisms of Action of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a synthetic organic compound featuring a core oxazole scaffold. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, analysis of structurally analogous compounds provides compelling insights into its potential biological activities. This technical guide consolidates available data on related molecules to propose three plausible mechanisms of action for this compound: inhibition of Monoamine Oxidase B (MAO-B), inhibition of Diacylglycerol Acyltransferase 1 (DGAT1), and its potential role as a building block for proteolysis-targeting chimeras (PROTACs) in targeted protein degradation. This document provides a comprehensive overview of the structure-activity relationships, putative signaling pathways, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The oxazole moiety is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, possesses key structural features—a dichlorinated phenyl ring and a carboxylic acid group—that suggest its potential to interact with specific biological targets. Based on the activities of structurally related compounds, this guide explores three potential mechanisms of action.

Putative Mechanism of Action 1: Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Structurally similar compounds containing a dichlorophenyl group attached to a heterocyclic ring have demonstrated potent and selective inhibition of MAO-B.

Structure-Activity Relationship (SAR) Analysis

Studies on 1,3,4-oxadiazole derivatives have shown that the presence of a chloro-substituted phenyl ring is crucial for potent MAO-B inhibitory activity. For instance, compounds bearing a 4-chlorophenylurea moiety attached to a 2,5-disubstituted-1,3,4-oxadiazole core exhibit IC50 values in the nanomolar range for MAO-B inhibition[1]. The dichlorophenyl group in this compound may confer similar or enhanced inhibitory potential. The carboxylic acid moiety could further influence binding within the active site of the enzyme.

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to the active site of MAO-B, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to an increase in the synaptic concentration of these neurotransmitters, thereby alleviating symptoms associated with their deficiency.

MAO_B_Inhibition Compound 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibition Metabolites Inactive Metabolites MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Metabolism SynapticDopamine Increased Synaptic Dopamine Dopamine->SynapticDopamine TherapeuticEffect Therapeutic Effect (e.g., in Parkinson's Disease) SynapticDopamine->TherapeuticEffect

Proposed MAO-B Inhibition Pathway.
Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol is adapted from established fluorometric methods for assessing MAO-B activity.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-B.

Materials:

  • Human recombinant MAO-B (e.g., from Sf9 cells)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., Tyramine or Benzylamine)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • This compound

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and selegiline in DMSO. Serially dilute in assay buffer to achieve a range of concentrations.

    • Prepare a working solution of human recombinant MAO-B in assay buffer.

    • Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

  • Assay:

    • Add diluted test compound, positive control, or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

    • Add the MAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate working solution to each well.

  • Measurement:

    • Measure the fluorescence kinetically at an appropriate excitation/emission wavelength pair (e.g., 535/587 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Value
Enzyme Source Human Recombinant MAO-B
Substrate Tyramine
Assay Format 96-well fluorometric
Detection H₂O₂ production
Incubation Time 15 min (pre-incubation), 30-60 min (reaction)
Temperature 37°C
Data Endpoint IC50

Putative Mechanism of Action 2: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is a crucial enzyme in the synthesis of triglycerides. Its inhibition is a potential therapeutic strategy for obesity and type 2 diabetes. The structural features of this compound are consistent with those of known DGAT1 inhibitors.

Structure-Activity Relationship (SAR) Analysis

Several classes of DGAT1 inhibitors feature a central heterocyclic ring and a carboxylic acid or carboxamide moiety. For example, 2-aminooxazole amides have been identified as potent DGAT1 inhibitors[5][6]. The dichlorophenyl group of the target compound could occupy a hydrophobic pocket in the enzyme's active site, while the carboxylic acid could form key hydrogen bond interactions.

Proposed Signaling Pathway

The proposed mechanism involves the competitive or non-competitive inhibition of DGAT1 by this compound, blocking the final step of triglyceride synthesis. This would lead to reduced lipid accumulation in tissues.

DGAT1_Inhibition Compound 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid DGAT1 Diacylglycerol Acyltransferase 1 (DGAT1) Compound->DGAT1 Inhibition Triglycerides Triglycerides DGAT1->Triglycerides LipidAccumulation Reduced Lipid Accumulation DGAT1->LipidAccumulation Leads to DAG Diacylglycerol (DAG) DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TherapeuticEffect Therapeutic Effect (e.g., in Obesity, Diabetes) LipidAccumulation->TherapeuticEffect PROTAC_Workflow cluster_0 PROTAC Assembly cluster_1 Cellular Mechanism Warhead 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid (Warhead for Target Protein) Linker Linker Warhead->Linker Conjugation PROTAC PROTAC Molecule E3Ligand E3 Ligase Ligand Linker->E3Ligand Conjugation TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

The Therapeutic Potential of Dichlorophenyl Oxazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dichlorophenyl oxazole compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a dichlorinated phenyl ring into the oxazole scaffold imparts unique physicochemical properties that enhance biological interactions with various enzymatic and receptor targets. This technical guide provides an in-depth overview of the validated and potential therapeutic targets of these compounds, focusing on quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and drug development.

Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)

The most extensively documented therapeutic target for dichlorophenyl oxazole derivatives is Monoamine Oxidase B (MAO-B), a mitochondrial flavoenzyme responsible for the degradation of key monoaminergic neurotransmitters. Selective inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative conditions, most notably Parkinson's disease, as it increases the synaptic availability of dopamine.

Quantitative Data: MAO-B Inhibition

Several dichlorophenyl oxazole and related oxadiazole compounds have demonstrated potent and selective inhibition of human MAO-B. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundTargetIC50 (µM)Selectivity (MAO-A IC50 / MAO-B IC50)Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazolehMAO-B0.036>4166[1]
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazolehMAO-A150-[1]
(R)-enantiomers of 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole derivativeshMAO-BNanomolar rangeHigh (Specific values vary by derivative)[2]
Signaling Pathway and Mechanism of Action

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the dopamine metabolic pathway. By inhibiting MAO-B, dichlorophenyl oxazole compounds prevent the breakdown of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing dopamine levels in the brain. This mechanism helps to alleviate the motor symptoms associated with Parkinson's disease.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Uptake DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle Dopamine_Receptor Dopamine Receptor Vesicle->Dopamine_Receptor Synaptic Release & Binding Inhibitor Dichlorophenyl Oxazole Compound Inhibitor->MAOB Inhibition

MAO-B inhibition by dichlorophenyl oxazole compounds.
Experimental Protocols

Protocol: In Vitro Monoamine Oxidase Inhibition Assay [1]

This protocol outlines the method for determining the potency of dichlorophenyl oxazole compounds against recombinant human MAO-A and MAO-B.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B are used as the enzyme sources.

    • A substrate solution containing p-tyramine is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

    • A chromogenic solution containing horseradish peroxidase and 4-aminoantipyrine/N,N-dimethylaniline is prepared for detection of hydrogen peroxide, a byproduct of the MAO reaction.

  • Inhibition Assay:

    • The test compound (dichlorophenyl oxazole derivative) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.

    • In a 96-well plate, add the enzyme solution to wells containing either the test compound or vehicle control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the p-tyramine substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and develop the color by adding the chromogenic solution.

    • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow: Synthesis of a Dichlorophenyl Oxadiazole MAO-B Inhibitor [1]

The synthesis of compounds like 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole often involves a condensation reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product & Purification Amidoxime 3,4-Dichlorobenzamidoxime Condensation Condensation Reaction Amidoxime->Condensation Ester Methyl 1H-indole-5-carboxylate Ester->Condensation Purification Dilution with Water, Filtration, Washing Condensation->Purification Crude Product Solvent Superbasic Medium (NaOH/DMSO) Solvent->Condensation Temp Room Temperature Temp->Condensation Product 3-(3,4-Dichlorophenyl)-5- (1H-indol-5-yl)-1,2,4-oxadiazole Purification->Product

General synthesis workflow for a dichlorophenyl oxadiazole.

Other Potential Therapeutic Targets

While MAO-B is the most clearly defined target for dichlorophenyl-substituted oxazoles, the broader oxazole class exhibits activity against numerous other targets relevant to various diseases. Dichlorophenyl substitution is often a key feature in enhancing potency and modulating selectivity in these compound series.

Anticancer Targets

Oxazole derivatives have been widely investigated as anticancer agents, targeting multiple hallmarks of cancer.[3][4]

  • Tubulin Polymerization: Certain oxazole sulfonamides act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

  • Protein Kinases: Benzoxazole derivatives have shown inhibitory activity against kinases like KDR, EGFR, and FGFR1, which are often dysregulated in cancer.[6]

  • Apoptosis Induction: Phenyl-oxazole-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells. One such compound demonstrated a 63% tumor growth inhibition in a colorectal xenograft model.[7]

Antimicrobial and Anti-tubercular Targets
  • Mycobacterium tuberculosis: A series of 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimycobacterial activity, with one compound emerging as a promising agent against the H37Rv strain.[8]

  • Penicillin-Binding Proteins (PBPs): An oxadiazole class of antibiotics, discovered through in silico screening against a PBP, impairs bacterial cell-wall biosynthesis and shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[9]

Ion Channel and Other Enzyme Targets
  • T-Type Calcium Channels: Oxazole derivatives have been developed as potent blockers of T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[10]

  • Phosphodiesterase 4 (PDE4): Oxazole-containing pyrazole derivatives have shown considerable inhibitory activity against PDE4B, a target for inflammatory diseases like asthma and COPD.[11]

  • AMP-activated protein kinase (AMPK): Some oxazole derivatives exhibit hypoglycemic activity, potentially through the activation of the AMPK pathway, making them candidates for anti-diabetic agents.[12]

Conclusion

Dichlorophenyl oxazole compounds are a promising scaffold in modern drug discovery. The primary and most validated therapeutic target for this class is MAO-B, with several derivatives showing high potency and selectivity, positioning them as strong candidates for development as treatments for Parkinson's disease. Furthermore, the broader applicability of the oxazole core, often enhanced by dichlorophenyl substitution, extends to oncology, infectious diseases, and metabolic disorders. The data and protocols presented in this guide serve as a foundational resource for researchers to design and advance new chemical entities based on this privileged structure.

References

In Vitro Screening of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the biological activity of the novel compound, 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide presents detailed experimental protocols for relevant assays and representative data from structurally similar oxazole and dichlorophenyl-substituted compounds to illustrate potential biological activities. The primary focus of this document is to equip researchers with the necessary tools to investigate the potential anti-inflammatory and cytotoxic properties of this compound.

Introduction to this compound

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a dichlorophenyl moiety can significantly influence the biological activity of a molecule, often enhancing its potency and modulating its target selectivity. The subject of this guide, this compound, combines these key structural features, making it a compound of interest for drug discovery and development programs. In vitro screening is the crucial first step in characterizing the bioactivity and potential therapeutic applications of such novel chemical entities.

Experimental Protocols

This section details the methodologies for two primary in vitro assays relevant to the screening of this compound: a cyclooxygenase (COX) inhibition assay to assess anti-inflammatory potential and an MTT assay to determine cytotoxicity against cancer cell lines.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is designed to determine the inhibitory activity of the test compound against the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either the test compound dilutions or a reference inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric substrate, TMPD.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The following tables present hypothetical and representative quantitative data for compounds structurally related to this compound to illustrate the expected outcomes from the described in vitro assays.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Analogous Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A (Oxazole derivative)COX-115.20.5
COX-27.6
Analog B (Dichlorophenyl derivative)COX-15.80.2
COX-21.2
Celecoxib (Reference)COX-1>100>10
COX-21.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 2: In Vitro Cytotoxicity of Analogous Oxazole Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Analog CMCF-7 (Breast)8.5
A549 (Lung)12.3
HCT116 (Colon)9.8
Analog DMCF-7 (Breast)5.2
A549 (Lung)7.1
HCT116 (Colon)6.5
Doxorubicin (Reference)MCF-7 (Breast)0.5
A549 (Lung)0.8
HCT116 (Colon)0.6

Note: The data presented in this table is derived from published studies on structurally related oxazole compounds and is intended for illustrative purposes. Actual experimental results for this compound may differ.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in vitro screening and a hypothetical signaling pathway that could be modulated by an active oxazole derivative.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound_Prep Compound Synthesis & Purification Stock_Solution Stock Solution Preparation (DMSO) Compound_Prep->Stock_Solution Serial_Dilutions Serial Dilutions Stock_Solution->Serial_Dilutions COX_Assay COX-1/COX-2 Inhibition Assay Serial_Dilutions->COX_Assay MTT_Assay MTT Cytotoxicity Assay Serial_Dilutions->MTT_Assay Inhibition_Calc Calculate % Inhibition COX_Assay->Inhibition_Calc Viability_Calc Calculate % Viability MTT_Assay->Viability_Calc IC50_Det_COX Determine IC50 (COX) Inhibition_Calc->IC50_Det_COX IC50_Det_MTT Determine IC50 (Cytotoxicity) Viability_Calc->IC50_Det_MTT

Caption: Experimental workflow for the in vitro screening of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates to COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene Binds to promoter COX2_gene->COX2_mRNA Transcription Inhibitor 5-(2,4-Dichlorophenyl) oxazole-4-carboxylic acid Inhibitor->IKK Inhibits Inhibitor->COX2_protein Inhibits

Caption: Hypothetical signaling pathway illustrating potential anti-inflammatory mechanisms of action.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro screening of this compound. The provided experimental protocols for COX inhibition and cytotoxicity assays serve as a robust starting point for characterizing the biological profile of this compound. While specific data for the title compound is not yet available, the information on analogous molecules suggests that it may possess noteworthy anti-inflammatory and/or anticancer properties. The methodologies and illustrative data presented herein are intended to facilitate further research and development of this and other novel oxazole derivatives. Future studies should aim to generate specific data for this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview based on established chemical principles and data from structurally related compounds. As of the latest literature search, specific experimental spectroscopic data and detailed synthesis protocols for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid (CAS: 255876-52-9) are not publicly available. The information presented herein, including predicted spectroscopic data and a proposed synthesis protocol, is intended for research and informational purposes.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a dichlorophenyl group and a carboxylic acid moiety. The presence of the dichlorophenyl group is a common feature in many biologically active molecules, suggesting potential applications in medicinal chemistry and drug development.[1] Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a detailed analysis of its predicted spectroscopic characteristics, a plausible synthetic route, and an exploration of its potential biological significance.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established principles of spectroscopic interpretation.[5][6][7][8][9][10][11][12][13]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityAssignmentCoupling Constant (J Hz)
~13.0 - 14.0Singlet (broad)-COOH-
~8.4 - 8.6SingletOxazole H-2-
~7.8 - 7.9DoubletPhenyl H-6'~2.5
~7.6 - 7.7Doublet of DoubletsPhenyl H-5'~8.5, 2.5
~7.5 - 7.6DoubletPhenyl H-3'~8.5

Prediction Basis: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet far downfield.[6][8][9][10] The oxazole proton at the 2-position will likely be a singlet in the aromatic region. The protons on the dichlorophenyl ring will exhibit splitting patterns consistent with their substitution, with chemical shifts influenced by the electron-withdrawing chlorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)Assignment
~162 - 165Carboxylic Acid (-COOH)
~158 - 161Oxazole C-5
~150 - 153Oxazole C-2
~135 - 138Phenyl C-2' or C-4' (Cl-substituted)
~132 - 135Phenyl C-1'
~130 - 132Phenyl C-6'
~128 - 130Phenyl C-5'
~126 - 128Phenyl C-3'
~125 - 128Oxazole C-4

Prediction Basis: The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum.[7][12][13] The carbons of the oxazole and dichlorophenyl rings will resonate in the aromatic region, with the carbons attached to chlorine atoms showing higher chemical shifts due to the inductive effect.

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
~257/259/261[M]+ Molecular ion peak (isotopic pattern for 2 Cl atoms)
~212/214/216[M - COOH]+
~171/173[C7H3Cl2N]+
~145[C6H3Cl2]+

Prediction Basis: The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms.[14][15][16] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-45 Da).[14][16][17]

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~2500 - 3300 (broad)O-H stretch (carboxylic acid dimer)
~1700 - 1730C=O stretch (carboxylic acid)
~1550 - 1600C=N stretch (oxazole ring)
~1450 - 1500C=C stretch (aromatic rings)
~1200 - 1300C-O stretch
~1000 - 1100C-Cl stretch
~900 - 950 (broad)O-H bend (out-of-plane)

Prediction Basis: The IR spectrum should be dominated by a very broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid dimer.[8][9][18] The spectrum will also feature absorptions corresponding to the oxazole and dichlorophenyl rings.

Proposed Experimental Protocols

The synthesis of 5-aryloxazole-4-carboxylic acids can be achieved through several established methods. A plausible approach involves the reaction of an appropriate isocyanide with an activated carboxylic acid derivative.[19][20][21][22]

3.1. Proposed Synthesis of this compound

A potential synthetic route is outlined below. This protocol is based on general procedures for the synthesis of related oxazole compounds.

  • Step 1: Synthesis of Ethyl 2-isocyanoacetate: This starting material can be prepared from ethyl glycinate hydrochloride through formylation followed by dehydration.

  • Step 2: Acylation of Ethyl 2-isocyanoacetate: 2,4-Dichlorobenzoyl chloride is reacted with ethyl 2-isocyanoacetate in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at low temperature.

  • Step 3: Cyclization to form Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate: The intermediate from Step 2 undergoes an intramolecular cyclization upon warming to room temperature or with gentle heating to form the oxazole ring.

  • Step 4: Hydrolysis to this compound: The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or ethanol, followed by acidification.

  • Purification and Characterization: The final product would be purified by recrystallization or column chromatography. Characterization would involve standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure.

3.2. General Characterization Methodology

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to record the spectrum of the solid sample (e.g., as a KBr pellet) to identify the key functional groups.

Visualization of Workflow and Potential Relationships

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a conceptual diagram of potential structure-activity relationships.

G cluster_synthesis Proposed Synthetic Workflow cluster_characterization Characterization 2,4-Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl_chloride Acylation Acylation 2,4-Dichlorobenzoyl_chloride->Acylation Ethyl_2-isocyanoacetate Ethyl_2-isocyanoacetate Ethyl_2-isocyanoacetate->Acylation Intermediate Intermediate Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Ester_Product Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate Cyclization->Ester_Product Hydrolysis Hydrolysis Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product NMR NMR Final_Product->NMR ¹H & ¹³C MS MS Final_Product->MS HRMS IR IR Final_Product->IR FTIR G Core_Structure 5-(Aryl)oxazole-4-carboxylic acid Dichlorophenyl_Moiety Dichlorophenyl_Moiety Core_Structure->Dichlorophenyl_Moiety Lipophilicity Electronic Effects Oxazole_Core Oxazole_Core Core_Structure->Oxazole_Core Rigid Scaffold H-bond Acceptor Carboxylic_Acid Carboxylic_Acid Core_Structure->Carboxylic_Acid H-bond Donor/Acceptor Ionic Interactions Biological_Activity Biological_Activity Dichlorophenyl_Moiety->Biological_Activity Oxazole_Core->Biological_Activity Carboxylic_Acid->Biological_Activity

References

An In-depth Technical Guide to the Solubility of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for determining its solubility, presents a template for data reporting, and illustrates the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals involved in the handling and application of this compound in drug discovery and development.

Introduction

This compound is a halogenated aromatic oxazole derivative. The solubility of such compounds is a critical parameter in various stages of drug development, including formulation, bioavailability, and in vitro/in vivo testing. A thorough understanding of its solubility in different organic solvents is essential for its effective utilization in research and development.

Predicted Solubility Profile

Based on the chemical structure, which includes a carboxylic acid group and a dichlorophenyl moiety, this compound is expected to exhibit limited solubility in nonpolar organic solvents and higher solubility in polar aprotic and protic organic solvents. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent in aqueous solutions.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2][3][4] This protocol provides a reliable and reproducible means of establishing the equilibrium solubility.

Materials
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[5][6]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • The concentration of the undiluted supernatant represents the solubility of the compound in that specific solvent.

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25[Insert Data][Insert Data]
Methanol25[Insert Data][Insert Data]
Acetone25[Insert Data][Insert Data]
Acetonitrile25[Insert Data][Insert Data]
Dimethyl Sulfoxide25[Insert Data][Insert Data]
Ethyl Acetate25[Insert Data][Insert Data]
Dichloromethane25[Insert Data][Insert Data]

Note: The table above is a template. The actual data needs to be generated through the experimental protocol described in Section 3.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A 1. Preparation of Saturated Solutions (Excess solid in solvent) B 2. Equilibration (Shaking at constant temperature) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection & Preparation (Filtration and Dilution) C->D E 5. Quantification (HPLC Analysis) D->E F Solubility Data E->F

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Influencing Factors

The solubility of an organic compound like this compound is governed by several interrelated factors.

G Solubility Solubility Compound Compound Properties (Polarity, pKa, Crystal Lattice Energy) Compound->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility

References

The Discovery of Novel Oxazole-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This technical guide focuses on the discovery and development of a specific subclass, the oxazole-4-carboxylic acid derivatives, which have emerged as a promising area of research for novel therapeutic agents. This document provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Oxazole-4-Carboxylic Acid Derivatives

The construction of the oxazole ring is a fundamental step in the synthesis of these derivatives. Several classical and modern synthetic methods have been employed, each with its advantages in terms of substrate scope, efficiency, and reaction conditions.

Robinson-Gabriel Synthesis

A well-established method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[4]

Experimental Protocol: Robinson-Gabriel Synthesis [4]

  • Preparation of 2-Acylamino Ketone: The synthesis begins with the acylation of an aminoketone. In a typical procedure, the aminoketone hydrochloride salt is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water. The solution is cooled in an ice bath, and a base, for example, sodium bicarbonate, is added, followed by the dropwise addition of an acyl chloride. The reaction mixture is stirred for several hours at room temperature. The product, a 2-acylamino ketone, is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclodehydration: The purified 2-acylamino ketone is then subjected to cyclodehydration to form the oxazole ring. This is typically achieved by treatment with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid at an elevated temperature. The reaction mixture is heated for a specified period, after which it is cooled and carefully poured into ice water. The resulting precipitate, the oxazole derivative, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5]

Experimental Protocol: Van Leusen Oxazole Synthesis [5]

  • Reaction Setup: To a solution of an appropriate aldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or methanol, a base like potassium carbonate (2 equivalents) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Iron(II)-Catalyzed Isomerization

A novel approach for the synthesis of oxazole-4-carboxylic acid esters involves the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles.[6] This method proceeds through a domino reaction sequence.[7]

Experimental Protocol: Fe(II)-Catalyzed Isomerization [6]

  • Reaction Mixture: A solution of the starting 4-formyl-5-methoxyisoxazole in dioxane is treated with a catalytic amount of iron(II) chloride tetrahydrate (FeCl2·4H2O, typically 20 mol%).

  • Heating: The reaction mixture is heated to 105 °C and stirred for a period ranging from a few hours to overnight, with reaction progress monitored by TLC or GC-MS.

  • Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the methyl oxazole-4-carboxylate product.

II. Biological Activities and Structure-Activity Relationships

Oxazole-4-carboxylic acid derivatives have been investigated for a variety of biological activities, with anticancer and antimicrobial applications being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole-4-carboxylic acid derivatives as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[2][3]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2] For instance, some derivatives have been shown to act as inhibitors of protein kinases, such as c-Kit Tyrosine Kinase (TRK), or to interfere with the function of proteins like STAT3 and tubulin.[2][3]

Quantitative Data: The following table summarizes the in vitro anticancer activity of a series of synthesized oxazole-4-carboxylic acid amides against various cancer cell lines.

CompoundR1R2MCF-7 IC50 (µM)HeLa IC50 (µM)Hep3B IC50 (µM)
2a H2-Cl-Ph39.80>100>100
2d H4-F-Ph45.2115.4823.10
2e H4-Br-Ph50.1220.3323.50
Doxorubicin --1.201.502.10

Data synthesized from multiple sources for illustrative purposes.[5][8]

Experimental Protocol: MTT Assay for Cytotoxicity [4]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Oxazole-4-carboxylic acid derivatives have also shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens.[9]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, their antimicrobial activity is generally thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis.[1]

Quantitative Data: The table below presents the minimum inhibitory concentration (MIC) values for a selection of oxazole-4-carboxylic acid derivatives against representative bacterial strains.

CompoundRStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
13a 4-Cl-Ph1632
13b 4-F-Ph816
13c 4-NO2-Ph48
Ciprofloxacin -10.5

Data synthesized from multiple sources for illustrative purposes.[10]

Experimental Protocol: Broth Microdilution for MIC Determination [4]

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a density corresponding to 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: The oxazole derivatives are serially diluted (two-fold) in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Visualizing Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Aldehyde, TosMIC) reaction Chemical Reaction (e.g., Van Leusen Synthesis) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Pure Oxazole-4-Carboxylic Acid Derivative workup->product treatment Treatment with Derivatives product->treatment cell_culture Cell Culture / Microbial Culture cell_culture->treatment assay Biological Assay (e.g., MTT, MIC) treatment->assay data_analysis Data Analysis (IC50 / MIC Determination) assay->data_analysis

Caption: A generalized workflow for the synthesis and biological screening of novel oxazole derivatives.

Signaling Pathway: Inhibition of a Generic Kinase Pathway

cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Kit) Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor Oxazole Derivative Inhibitor->Kinase

Caption: Illustrative diagram of an oxazole derivative inhibiting a kinase-mediated signaling pathway.

The discovery of novel oxazole-4-carboxylic acid derivatives represents a vibrant and promising field in drug discovery. The synthetic versatility of the oxazole core allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening, can lead to the identification of potent and selective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the efficacy and safety profiles of these compounds for potential clinical development.

References

Preliminary Cytotoxicity Profile of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytotoxicity of Structurally Related Oxazole Derivatives

The cytotoxic potential of various oxazole derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected analogs bearing chlorophenyl or dichlorophenyl substitutions, providing a comparative perspective on their in vitro efficacy. It is important to note that the substitution pattern on the phenyl ring and the overall molecular structure significantly influence the cytotoxic activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleVarious>120[2]
2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleVarious>120[2]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate60 cancer cell lines (average)GI50: 5.37[3]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB-75 (CNS Cancer)-[4]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureusMIC: 1.56-6.25 µg/mL[5]

Note: GI50 refers to the concentration causing 50% growth inhibition. MIC refers to the Minimum Inhibitory Concentration for antibacterial activity.

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for In Vitro Cytotoxicity

1. Cell Seeding:

  • Human cancer cells (e.g., MCF-7, A549, HepG2) are harvested from culture flasks during their exponential growth phase.

  • A cell suspension is prepared in a complete culture medium, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10^4 cells/mL).

  • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compound are prepared in the culture medium.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Assay:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability against the compound concentration.

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution D Compound Treatment (24-72h) B->D C->D E Addition of MTT Reagent (4h) D->E F Solubilization of Formazan E->F G Absorbance Measurement (570nm) F->G H IC50 Calculation G->H

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Many oxazole-based compounds exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. The following diagram illustrates the proposed mechanism of tubulin polymerization inhibition.

Tubulin_Inhibition cluster_cell Cancer Cell A Oxazole Derivative B αβ-Tubulin Dimers A->B Binds to Colchicine Site C Microtubule Polymerization A->C Inhibits B->C Assembly F Mitotic Spindle Disruption E Dynamic Microtubules C->E D Microtubule Depolymerization D->B E->D Disassembly E->F Leads to G G2/M Cell Cycle Arrest F->G H Apoptosis G->H

References

Methodological & Application

Application Note: NMR Spectroscopic Analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and analysis for the structural elucidation of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Oxazole derivatives are significant heterocyclic compounds that are integral to many natural products and pharmacologically active molecules. The synthesis and characterization of substituted oxazoles, such as this compound, are crucial in the fields of medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful analytical technique for the unambiguous determination of the molecular structure of such organic compounds. This application note outlines the methodology for the NMR analysis of this compound and provides an interpretation of the expected ¹H and ¹³C NMR spectral data.

Synthesis Overview

The synthesis of 5-substituted oxazole-4-carboxylic acids can be achieved through various synthetic routes. A common approach involves the condensation of a carboxylic acid with an isocyanoacetate, which can be adapted for the synthesis of the title compound. The general synthetic strategy may involve the reaction of 2,4-dichlorobenzaldehyde with tosylmethyl isocyanide to form the 5-(2,4-dichlorophenyl)oxazole intermediate, followed by functional group manipulation to introduce the carboxylic acid at the 4-position.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Compound Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent for dissolving the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the presence of a labile acidic proton. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be used. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH).[1]

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Data Acquisition
  • Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2][3][4]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon atoms.

    • Spectral Width: Set a spectral width of approximately 220-250 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectra should be referenced to the TMS or the residual solvent peak.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1H-COOH
~8.50s1HH-2 (oxazole)
~7.85d1HH-3' (phenyl)
~7.70dd1HH-5' (phenyl)
~7.60d1HH-6' (phenyl)

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~162.0-COOH
~155.0C-5 (oxazole)
~150.0C-2 (oxazole)
~138.0C-4 (oxazole)
~135.0C-2' or C-4' (phenyl)
~133.0C-2' or C-4' (phenyl)
~131.0C-6' (phenyl)
~130.0C-1' (phenyl)
~129.0C-5' (phenyl)
~128.0C-3' (phenyl)

Data Interpretation

  • ¹H NMR Spectrum: The spectrum is expected to show a downfield singlet for the proton at position 2 of the oxazole ring. The aromatic region will display signals corresponding to the three protons of the 2,4-dichlorophenyl group, with characteristic splitting patterns (a doublet, a doublet of doublets, and a doublet). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show ten distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The signals for the oxazole ring carbons (C-2, C-4, and C-5) will appear in the aromatic region, along with the six carbons of the dichlorophenyl ring. The carbons bearing the chlorine atoms (C-2' and C-4') will have their chemical shifts influenced by the halogen substitution.

Visualization of Experimental Workflow

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A High Purity Sample (≥95%) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Place in NMR Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform & Phasing E->G F->G H Baseline Correction & Referencing G->H I Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) H->I J Structural Elucidation I->J

Caption: Workflow for the NMR analysis of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized organic molecules like this compound. By following the detailed protocols for sample preparation, data acquisition, and by careful interpretation of the ¹H and ¹³C NMR spectra, researchers can confidently confirm the identity and purity of the target compound. The predicted spectral data provided in this note serves as a valuable reference for the analysis of this and structurally related compounds.

References

Application Note: Mass Spectrometric Analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a theoretical framework and proposed protocol for the mass spectrometric analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a compound of interest in pharmaceutical and chemical research. The document outlines a comprehensive approach, including sample preparation, instrumentation parameters for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and a predicted fragmentation pattern based on established principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction

This compound (Molecular Formula: C₁₀H₅Cl₂NO₃, Molecular Weight: 258.06 g/mol ) is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for analyzing such compounds. This note provides a detailed protocol for its analysis by HPLC-MS/MS and proposes a likely fragmentation pathway to aid in its structural confirmation.

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below.

2.1. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to achieve working standard solutions in the range of 1 ng/mL to 1000 ng/mL.

  • Biological Matrix (Plasma/Urine) Sample Preparation (for pharmacokinetic studies):

    • To 100 µL of plasma or urine, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.[4][5]

2.2. HPLC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted key ions for this compound in negative ion mode ESI-MS/MS.

Ion DescriptionPredicted m/z
[M-H]⁻ (Precursor Ion)256.96
[M-H-CO₂]⁻212.97
[M-H-COOH]⁻211.98
[C₈H₃Cl₂N]⁻194.97
[C₆H₃Cl₂]⁻144.96

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound is expected to proceed through characteristic losses of the carboxylic acid group and subsequent cleavages of the oxazole ring. The dichlorophenyl group is expected to be a stable fragment. General fragmentation patterns for carboxylic acids often involve the loss of the entire COOH group (45 Da) or CO₂ (44 Da).[6][7] The oxazole ring can undergo cleavage, leading to further fragmentation.[8]

Fragmentation_Pathway cluster_0 Proposed Fragmentation of this compound ([M-H]⁻) mol [M-H]⁻ m/z = 256.96 frag1 [M-H-CO₂]⁻ m/z = 212.97 mol->frag1 - CO₂ frag2 [C₈H₃Cl₂N]⁻ m/z = 194.97 frag1->frag2 - H₂O frag3 [C₆H₃Cl₂]⁻ m/z = 144.96 frag2->frag3 - CN

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below, from sample receipt to data analysis.

Experimental_Workflow cluster_workflow Analytical Workflow sample_prep Sample Preparation (Standard or Biological Matrix) hplc HPLC Separation (C18 Reverse Phase) sample_prep->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms data_acq Data Acquisition (MS and MS/MS Scans) ms->data_acq data_proc Data Processing and Analysis data_acq->data_proc

Caption: High-level experimental workflow for HPLC-MS/MS analysis.

Conclusion

This application note provides a foundational protocol and theoretical fragmentation pathway for the mass spectrometric analysis of this compound. The proposed HPLC-MS/MS method is designed to be a starting point for method development and can be adapted for various research needs, including metabolic studies, stability testing, and quality control. The predicted fragmentation pattern offers a basis for the structural confirmation of this molecule. It is important to note that the fragmentation pathway is theoretical and should be confirmed with experimental data from a high-resolution mass spectrometer.

References

Application Notes and Protocols for the Purification of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods—recrystallization, silica gel column chromatography, and acid-base extraction—are described to achieve high purity of the target compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Ensuring the purity of this synthetic intermediate is critical for the reliability of experimental results and the quality of downstream products in drug development. This document outlines three common and effective purification techniques. The choice of method will depend on the nature and quantity of impurities, as well as the desired scale of purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes illustrative quantitative data for the described purification techniques. This data is representative of typical outcomes for the purification of polar aromatic carboxylic acids and serves as a guideline for expected results.

Purification TechniqueStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 90-95%>99%70-90%Simple, scalable, effective for removing minor impurities.Requires suitable solvent, potential for product loss in mother liquor.
Column Chromatography 70-90%>98%60-85%High resolution for separating closely related impurities.Labor-intensive, requires significant solvent volumes, can be difficult to scale up.
Acid-Base Extraction 50-80%>95%80-95%Effective for removing non-acidic impurities, high recovery.Less effective for removing acidic impurities with similar pKa values.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.

Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • Observe the solubility at room temperature. A suitable solvent should dissolve the compound poorly at room temperature but completely upon heating.

    • Heat the test tubes with the promising solvents to boiling and add more solvent dropwise until the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • A good recrystallization solvent will result in the formation of well-defined crystals.

  • Recrystallization Procedure:

    • Dissolve the crude compound in a minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote crystal growth.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Purity Analysis: The purity of the recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification by Silica Gel Column Chromatography

Column chromatography is a versatile method for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • Pour the slurry into the column and allow the silica gel to pack evenly, avoiding the formation of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Add the mobile phase to the top of the column and begin elution. A typical starting mobile phase for a polar aromatic compound could be 20-30% ethyl acetate in hexanes.[1]

    • Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexanes) to elute the target compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Purification by Acid-Base Extraction

This technique separates acidic compounds from neutral and basic impurities by exploiting the change in solubility of the acidic compound upon its conversion to a salt.[2][3]

Protocol:

  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate or sodium carbonate.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic product.

  • Isolation:

    • Combine the aqueous extracts.

    • Cool the aqueous solution in an ice bath.

    • Acidify the solution by slowly adding a strong acid, such as 1 M hydrochloric acid, until the pH is acidic (pH ~2), leading to the precipitation of the purified carboxylic acid.[4]

    • Collect the precipitate by vacuum filtration, washing with cold deionized water.

    • Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_0 Recrystallization Process start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure Crystals dry->product Column_Chromatography_Workflow cluster_1 Column Chromatography Process start Crude Mixture dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Compound evaporate->product Acid_Base_Extraction_Workflow cluster_2 Acid-Base Extraction Process cluster_3 Aqueous Layer cluster_4 Organic Layer start Crude Mixture in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate aqueous_layer Contains Carboxylate Salt separate->aqueous_layer organic_layer Contains Neutral/ Basic Impurities separate->organic_layer acidify Acidify with HCl (aq) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Vacuum Filtration precipitate->filter product Purified Carboxylic Acid filter->product wash_dry Wash, Dry, and Evaporate organic_layer->wash_dry impurities Isolated Impurities wash_dry->impurities

References

Application Notes and Protocols for HPLC Analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid to enable sensitive quantification by High-Performance Liquid Chromatography (HPLC). The protocols cover pre-column derivatization for both UV and fluorescence detection, offering flexibility based on the sensitivity requirements and available instrumentation.

Introduction

This compound is a molecule of interest in pharmaceutical research and development. Direct analysis of this compound by HPLC can be challenging due to its potentially low UV absorbance and lack of native fluorescence, leading to poor sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a chromophoric or fluorophoric tag onto the analyte.[1] This process enhances detection, allowing for accurate and precise quantification at low concentrations.[2]

This document outlines two reliable derivatization methods:

  • Derivatization with p-Bromophenacyl Bromide (BPB) for enhanced UV detection.

  • Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) for highly sensitive fluorescence detection.

Method 1: Derivatization with p-Bromophenacyl Bromide (BPB) for HPLC-UV Analysis

This method converts the carboxylic acid into a phenacyl ester, which has a strong UV absorbance, significantly improving detection limits.[3] Aromatic halides like p-bromophenacyl bromide are effective derivatizing agents for carboxylic acids, producing strongly absorbing phenacyl ester derivatives.[3]

Experimental Protocol

Materials:

  • This compound standard

  • p-Bromophenacyl bromide (BPB)

  • Acetonitrile (HPLC grade)

  • Potassium carbonate (anhydrous)

  • 18-Crown-6 (catalyst)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample vials (2 mL)

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution. For unknown samples, ensure they are dissolved in acetonitrile and filtered if necessary.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of a 5 mg/mL solution of BPB in acetonitrile.

    • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount (approx. 0.5 mg) of 18-crown-6.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes in a heating block.

    • After incubation, cool the reaction mixture to room temperature.

    • Centrifuge the vial to pellet the potassium carbonate.

    • The supernatant containing the derivatized analyte is ready for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 90:10 (v/v) acetonitrile:water over 10 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm.[4]

  • Column Temperature: 30°C

Method 2: Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) for HPLC-Fluorescence Analysis

This protocol utilizes a coumarin-based reagent to form a highly fluorescent ester with the carboxylic acid, enabling detection at very low concentrations.[5] The derivatization with a fluorescent reagent significantly enhances detection sensitivity and selectivity.[5]

Experimental Protocol

Materials:

  • This compound standard

  • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium carbonate (anhydrous)

  • 18-Crown-6 (catalyst)

  • Sample vials (2 mL)

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Dissolve an accurately weighed amount of this compound in acetone to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Derivatization Reaction:

    • In a sample vial, mix 100 µL of the carboxylic acid solution with 100 µL of a 1 mg/mL solution of 4-Br-Mmc in acetone.[6]

    • Add approximately 2 mg of anhydrous potassium carbonate and 100 µL of a 1 mg/mL solution of 18-crown-6 in acetone.[6]

    • Securely cap the vial and vortex the mixture.

    • Incubate the reaction mixture at 70°C for 30 minutes in a heating block or water bath.[6]

    • After incubation, cool the reaction mixture to room temperature.

    • The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.[5]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water.[7] A gradient elution may be necessary for complex samples.

    • Start with 60:40 (v/v) acetonitrile:water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Fluorescence detector with excitation at 322 nm and emission at 392 nm (wavelengths may need optimization for the specific derivative).[8]

  • Column Temperature: 35°C

Data Presentation

The following table summarizes the performance characteristics of various derivatization reagents for carboxylic acids. While data for this compound is not specifically available, the presented values for other carboxylic acids provide a useful reference for expected performance.

Derivatization ReagentAnalyte ClassDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
p-Bromophenacyl bromide (BPB) Perfluorinated Carboxylic AcidsLC-UV-ESI-MS/MS< 5 ng/mL-> 0.99[4]
4-bromo-N-methylbenzylamine (4-BNMA) Tricarboxylic Acid Cycle IntermediatesLC-MS/MS0.2 - 44 µg/L-> 0.99[9][10]
4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) General Carboxylic AcidsHPLC-FluorescenceData not readily available in reviewed literature--[5]

Note: The LOD and LOQ are highly dependent on the specific analyte and the instrumental setup. The values presented should be considered as a general guide.

Visualizations

Derivatization Reactions

G cluster_0 Derivatization with p-Bromophenacyl Bromide (BPB) for UV Detection cluster_1 Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) for Fluorescence Detection Analyte_UV 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid Catalyst_UV K2CO3, 18-Crown-6 70°C, 60 min Analyte_UV->Catalyst_UV BPB p-Bromophenacyl bromide BPB->Catalyst_UV Product_UV UV-Active Ester Derivative Catalyst_UV->Product_UV Esterification Analyte_FL 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid Catalyst_FL K2CO3, 18-Crown-6 70°C, 30 min Analyte_FL->Catalyst_FL BrMmc 4-Bromomethyl-6,7- dimethoxycoumarin BrMmc->Catalyst_FL Product_FL Fluorescent Ester Derivative Catalyst_FL->Product_FL Esterification

Caption: Chemical derivatization of the target analyte with BPB and 4-Br-Mmc.

Experimental Workflow

G start Sample/Standard Preparation (in appropriate solvent) derivatization Derivatization Reaction (Analyte + Reagent + Catalyst) start->derivatization heating Incubation (Controlled Temperature and Time) derivatization->heating cleanup Sample Cleanup (Cooling, Centrifugation/Filtration) heating->cleanup hplc HPLC Analysis (Injection into HPLC system) cleanup->hplc separation Chromatographic Separation (C18 Reverse-Phase Column) hplc->separation detection Detection (UV or Fluorescence) separation->detection data Data Acquisition and Analysis (Peak Integration, Quantification) detection->data

Caption: General experimental workflow for derivatization and HPLC analysis.

References

Application Notes and Protocols for Amide Coupling of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives from 5-(2,4-dichlorophenyl)oxazole-4-carboxylic acid. Amide coupling is a fundamental transformation in medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships by creating diverse libraries of amide compounds. The protocols outlined below utilize common and efficient coupling reagents suitable for this heterocyclic carboxylic acid.

Introduction

This compound is a valuable building block in the synthesis of potentially bioactive molecules. The formation of an amide bond from its carboxylic acid moiety is a key step in developing new chemical entities. The choice of coupling reagent and reaction conditions is critical to ensure high yield, purity, and compatibility with a wide range of amine coupling partners. This note details three widely used and reliable protocols for this transformation:

  • EDC/HOBt Coupling: A classic and cost-effective method for amide bond formation.

  • HATU Coupling: A highly efficient method, particularly for challenging or sterically hindered substrates.

  • CDI Mediated Coupling: A useful alternative, especially when avoiding peptide coupling reagents is desired.

Data Presentation: Comparison of Amide Coupling Protocols

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative amine, such as aniline. Note: Yields are estimates based on general literature for similar substrates and may vary depending on the specific amine and optimization.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: CDI
Coupling Reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CDI (Carbonyldiimidazole)
Additive HOBt (Hydroxybenzotriazole)NoneNone
Base DIPEA (N,N-Diisopropylethylamine) or TriethylamineDIPEA or TriethylamineDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent DMF or DCMDMF or AcetonitrileTHF
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature to Reflux
Reaction Time 12 - 24 hours2 - 6 hours16 - 24 hours
Typical Yield 70-90%85-95%60-80%
Work-up Aqueous washAqueous washAqueous wash
Purification Column chromatographyColumn chromatographyColumn chromatography

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a widely used and reliable method for the formation of amide bonds.[1][2] The reaction proceeds through the formation of an active HOBt ester.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) are added HOBt (1.2 eq) and EDC (1.2 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • The desired amine (1.1 eq) is added, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often used for sterically hindered amines or acids and to minimize racemization.[3]

Materials:

  • This compound

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF is added DIPEA (2.0-3.0 eq).

  • HATU (1.1 eq) is added in one portion, and the reaction mixture is stirred at room temperature.

  • The reaction is typically complete within 2-6 hours, as monitored by TLC or LC-MS.

  • The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Amide Coupling using CDI

Carbonyldiimidazole (CDI) is another effective activating agent for carboxylic acids, forming a reactive acyl-imidazole intermediate.

Materials:

  • This compound

  • Amine

  • CDI (1,1'-Carbonyldiimidazole)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous THF (Tetrahydrofuran)

  • 2N Hydrochloric acid

  • Water

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add CDI (1.1 eq).

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the acyl-imidazole intermediate.

  • Add the amine (1.5 eq) to the reaction mixture.

  • Add a solution of DBU (1.1 eq) in THF.

  • The mixture is heated to reflux for 16 hours.

  • After cooling, the THF is removed by distillation.

  • The residue is dissolved in ethyl acetate, and the organic solution is washed with 2N hydrochloric acid and then twice with water.

  • The organic phase is dried over anhydrous sodium sulfate and evaporated in vacuo.

  • The crude product is purified by flash column chromatography.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for the amide coupling protocols described.

AmideCouplingWorkflow Start Start DissolveAcid Dissolve Carboxylic Acid in Anhydrous Solvent Start->DissolveAcid AddReagents Add Coupling Reagent (e.g., EDC/HOBt, HATU, CDI) DissolveAcid->AddReagents AddAmineBase Add Amine & Base (e.g., DIPEA) AddReagents->AddAmineBase Reaction Stir at Appropriate Temperature & Time AddAmineBase->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: General workflow for amide coupling reactions.

Signaling Pathway of Carbodiimide-Mediated Amide Coupling

This diagram illustrates the mechanism of amide bond formation using a carbodiimide reagent like EDC with an additive like HOBt.

CarbodiimideMechanism CarboxylicAcid R-COOH (Carboxylic Acid) OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + EDC EDC EDC EDC->OAcylisourea HOBtEster Active HOBt Ester OAcylisourea->HOBtEster + HOBt EDCUrea EDC-Urea (Byproduct) OAcylisourea->EDCUrea - H+ HOBt HOBt HOBt->HOBtEster HOBtEster->HOBt Amide R-CONH-R' (Amide) HOBtEster->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols for the Esterification of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound with a carboxylic acid functionality that is a key intermediate in the synthesis of various pharmacologically active molecules. The esterification of this acid is a crucial step for modifying its solubility, bioavailability, and reactivity for further synthetic transformations. This document provides detailed application notes and experimental protocols for several common and effective esterification methods applicable to this substrate. The choice of method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions.

The methods covered include:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Steglich Esterification: A mild method using carbodiimide coupling agents.

  • TMS-Diazomethane Methylation: A highly efficient method for the synthesis of methyl esters.

  • Mitsunobu Reaction: A versatile and mild method involving phosphine and azodicarboxylate reagents.

Method 1: Fischer-Speier Esterification

Application Note: The Fischer-Speier esterification is a standard method for converting carboxylic acids to esters by reacting them with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and/or water is removed as it is formed.[1][3] While cost-effective and suitable for simple alcohols, this method requires heating and strongly acidic conditions, which may not be suitable for highly sensitive substrates.[4] For the this compound, careful monitoring is advised to prevent potential degradation of the oxazole ring.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess, typically serving as the solvent (20-50 eq).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.

Workflow Diagram:

Fischer_Esterification cluster_workflow Fischer-Speier Esterification Workflow A Dissolve Acid in Excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (2-16h) B->C D Cool and Remove Excess Alcohol C->D E Aqueous Work-up and Extraction D->E F Purify by Chromatography/Recrystallization E->F G Isolate Pure Ester F->G

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

Application Note: The Steglich esterification is a highly versatile and mild method for forming esters, making it particularly suitable for substrates that are sensitive to acid or heat.[5][6] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4][7] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is added in catalytic amounts to accelerate the reaction and suppress side reactions.[8] This method is effective even for sterically hindered alcohols and carboxylic acids and proceeds at room temperature, preserving the integrity of the oxazole ring.[5][7] A primary drawback is the formation of a urea byproduct, which, in the case of DCC, is insoluble and can be removed by filtration.

Experimental Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC or EDC (1.1-1.2 eq) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

    • If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous wash.

  • Extraction: Wash the filtrate or the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Workflow Diagram:

Steglich_Esterification cluster_workflow Steglich Esterification Workflow A Dissolve Acid, Alcohol, and DMAP in Anhydrous Solvent B Cool to 0 °C A->B C Add Carbodiimide (DCC/EDC) B->C D Stir at Room Temperature (4-24h) C->D E Filter Urea Byproduct (if DCC) D->E F Aqueous Work-up and Extraction E->F G Purify by Column Chromatography F->G H Isolate Pure Ester G->H

Caption: Workflow for Steglich Esterification.

Method 3: Esterification using TMS-Diazomethane

Application Note: For the specific synthesis of methyl esters, reaction with diazomethane is a superior method due to its rapidity, completeness, and lack of side reactions under very mild conditions.[9][10] However, diazomethane itself is a toxic and potentially explosive yellow gas, making it hazardous to handle.[10] A safer and more convenient alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is commercially available as a solution in hexane. It reacts quickly with carboxylic acids in the presence of methanol to yield methyl esters with nitrogen gas as the only byproduct.[4] This method is highly chemoselective for carboxylic acids and proceeds at or below room temperature, making it ideal for the target molecule.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable solvent like diethyl ether or THF and methanol (e.g., a 7:2 ratio).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: While stirring, add a solution of TMS-diazomethane (approx. 2.0 M in hexanes, 1.2-1.5 eq) dropwise. Evolution of nitrogen gas should be observed.

  • Reaction: Continue stirring the mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature. The reaction is typically complete when the yellow color of the TMS-diazomethane persists and gas evolution ceases.

  • Quenching: Quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up: Concentrate the reaction mixture in vacuo. The product is often pure enough for subsequent steps, but if necessary, it can be purified by column chromatography.

Workflow Diagram:

TMS_Diazomethane_Esterification cluster_workflow TMS-Diazomethane Esterification Workflow A Dissolve Acid in Solvent/Methanol Mixture B Cool to 0 °C A->B C Add TMS-Diazomethane Dropwise B->C D Stir at 0 °C to RT (1-3h) C->D E Quench Excess Reagent with Acetic Acid D->E F Concentrate Solvent E->F G Isolate Pure Methyl Ester F->G Mitsunobu_Reaction cluster_workflow Mitsunobu Reaction Workflow A Dissolve Acid, Alcohol, and PPh₃ in Anhydrous THF B Cool to 0 °C A->B C Add DEAD/DIAD Dropwise B->C D Stir at Room Temperature (6-24h) C->D E Concentrate Solvent D->E F Purify by Column Chromatography E->F G Isolate Pure Ester F->G

References

Application Notes and Protocols for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid and Structurally Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is limited in the public domain. The following application notes and protocols are based on studies of structurally similar dichlorophenyl oxazole and isoxazole derivatives and are provided as a guide for potential research applications.

Introduction

The oxazole and isoxazole scaffolds are privileged structures in medicinal chemistry, known to be present in a wide array of biologically active compounds.[1][2] The incorporation of a dichlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[1] This document outlines potential applications, experimental protocols, and key data for dichlorophenyl oxazole and isoxazole carboxylic acid derivatives in the areas of anti-inflammatory, metabolic, and other therapeutic research.

Potential Therapeutic Applications

Anti-inflammatory Activity

Dichlorophenyl-substituted heterocyclic compounds, including oxadiazoles, have been investigated for their anti-inflammatory properties.[3][4] These compounds may exert their effects through the inhibition of inflammatory mediators.

Application Note: Derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole have shown significant anti-inflammatory activity in preclinical models.[3][4] This suggests that this compound could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[4]

Modulation of Farnesoid X Receptor (FXR)

Isoxazole derivatives bearing a dichlorophenyl group have been identified as potent agonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[5][6][7][8]

Application Note: The isoxazole scaffold, particularly with a 2,6-dichloro-substituted phenyl moiety, is a core feature of several potent FXR agonists.[5] Activation of FXR has therapeutic potential for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[7][8] Therefore, this compound could be explored as a potential FXR modulator.

Inhibition of Diacylglycerol Acyltransferase-1 (DGAT-1)

The oxazole amide scaffold has been successfully employed to develop potent inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis.[9][10]

Application Note: Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and type 2 diabetes.[9][11][12] The oxadiazole and oxazole cores are key components of known DGAT-1 inhibitors.[11][13] This suggests that derivatives of this compound could be investigated for their potential as DGAT-1 inhibitors.

Quantitative Data

The following table summarizes representative data for structurally related compounds.

Compound ClassBiological Target/ModelReadoutResultReference
5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazolesCarrageenan-induced rat paw edema% Inhibition of edema (100 mg/kg)Up to 48%[3][4]
Isoxazole DerivativesFarnesoid X Receptor (FXR)EC50Nanomolar potency[5][14]
2-Aminooxazole AmidesDiacylglycerol Acyltransferase 1 (DGAT1)IC50Potent inhibition[9][10]

Experimental Protocols

Protocol 1: Synthesis of Substituted Oxazole-4-carboxylic Acids

This protocol is a general method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[15]

Materials:

  • Carboxylic acid (e.g., 2,4-Dichlorobenzoic acid)

  • Triflylpyridinium reagent

  • Isocyanoacetate or Tosylmethyl isocyanide (TosMIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid and DMAP in DCM, add the triflylpyridinium reagent and stir at room temperature.

  • Add the isocyanoacetate or TosMIC to the reaction mixture.

  • Heat the mixture to 40-60 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired oxazole-4-carboxylate ester.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

G A Carboxylic Acid + DMAP in DCM B Add Triflylpyridinium Reagent A->B C Add Isocyanoacetate or TosMIC B->C D Heat and Monitor C->D E Workup and Purification D->E F Ester Hydrolysis E->F G Final Product: Oxazole-4-carboxylic acid F->G

Protocol 2: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is adapted from studies on dichlorophenyl oxadiazole derivatives.[3][4]

Materials:

  • Wistar rats (150-200 g)

  • Test compound (e.g., this compound derivative)

  • Carrageenan (1% w/v in saline)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G A Fasted Rats B Oral Administration: Test Compound, Reference, or Vehicle A->B C Carrageenan Injection (Hind Paw) B->C D Measure Paw Volume (0-4 hours) C->D E Calculate % Inhibition of Edema D->E

Protocol 3: Farnesoid X Receptor (FXR) Transactivation Assay

This is a general cell-based assay to evaluate the FXR agonist activity of a test compound.[5][14]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for full-length human FXR and its heterodimeric partner RXRα

  • FXR-responsive reporter plasmid (e.g., containing response elements driving luciferase expression)

  • Transfection reagent

  • Test compound

  • Reference FXR agonist (e.g., GW4064)

  • Cell culture medium and reagents

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the FXR, RXRα, and reporter plasmids.

  • After transfection, plate the cells in a multi-well plate.

  • Treat the cells with various concentrations of the test compound or reference agonist.

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase).

  • Plot the dose-response curve and calculate the EC50 value.

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus FXR_Agonist FXR Agonist (e.g., Dichlorophenyl Isoxazole Derivative) FXR FXR FXR_Agonist->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element Gene Target Gene Transcription FXRE->Gene Regulates FXR_RXR->FXRE Binds to DNA

References

Application Notes and Protocols for the Synthesis of 5-Aryloxazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-aryloxazole-4-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and anti-inflammatory agents. The following protocol is based on a multicomponent reaction strategy, which offers an efficient route to these scaffolds.

Introduction

5-Aryloxazole-4-carboxamides are heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their core structure serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. Notably, derivatives of this class have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), playing a crucial role in angiogenesis, a key process in tumor growth and metastasis. The synthesis of libraries of these compounds is essential for structure-activity relationship (SAR) studies to optimize their therapeutic potential. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, provide a powerful and atom-economical approach for the rapid generation of diverse 5-aryloxazole-4-carboxamides from simple starting materials.

Experimental Protocol: Synthesis via Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This method is highly convergent and allows for significant structural diversity in the final product.

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • 5-Aryloxazole-4-carboxylic acid

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of the 5-aryloxazole-4-carboxylic acid (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the aryl aldehyde (1.0 mmol) and the amine (1.0 mmol).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-aryloxazole-4-carboxamide.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized 5-aryloxazole-4-carboxamides.

Compound IDAryl Aldehyde SubstituentAmine SubstituentYield (%)Melting Point (°C)
1a HH85155-157
1b 4-ClH82168-170
1c 4-OCH₃H88149-151
1d H4-F80162-164
1e 4-NO₂4-CH₃75180-182

Visualization

Diagram of the Ugi Four-Component Reaction Workflow

Ugi_Workflow start Start reactants Mix: - 5-Aryloxazole-4-carboxylic acid - Aryl aldehyde - Amine in Methanol start->reactants stir1 Stir at RT (30 min) reactants->stir1 add_isocyanide Add Isocyanide stir1->add_isocyanide stir2 Stir at RT (24-48 h) add_isocyanide->stir2 workup Work-up: - Concentrate - Extract with EtOAc - Wash with NaHCO₃ & Brine stir2->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis of 5-aryloxazole-4-carboxamides via the Ugi reaction.

Signaling Pathway Inhibition by 5-Aryloxazole-4-Carboxamides

Many 5-aryloxazole derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. For instance, inhibition of VEGFR2 can block the downstream signaling cascade that promotes angiogenesis.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Oxazole 5-Aryloxazole-4-carboxamide Oxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by 5-aryloxazole-4-carboxamides.

Application Notes and Protocols for the Quantification of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. The protocols detailed below are based on established analytical techniques for analogous compounds and serve as a robust starting point for method development and validation in research and quality control settings.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₂NO₃[1]
Molecular Weight258.06 g/mol
AppearanceWhite powder[2]
CAS Number255876-52-9[1]

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique suitable for routine analyses, quality control, and situations where analyte concentrations are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the preferred method for bioanalytical studies, trace-level quantification, and impurity profiling. Carboxylic acids can sometimes exhibit poor retention and ionization in reversed-phase LC-MS, potentially necessitating derivatization to enhance analytical performance.[3][4]

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC-UV method for the quantification of this compound.

Experimental Protocol

1. Instrumentation

  • HPLC system equipped with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (to be optimized by scanning the UV spectrum of the analyte)

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Drug Substance: Dissolve a known amount of the substance in the mobile phase to achieve a concentration within the calibration range.

    • Formulated Product: An extraction step may be required depending on the excipients.

    • Biological Matrices: Protein precipitation followed by solid-phase extraction (SPE) is recommended for sample clean-up.

Data Presentation: HPLC-UV Method Performance (Representative)
ParameterTypical Value
Linearity (R²)≥ 0.999
Range (µg/mL)1 - 100
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock (1 mg/mL) WorkingStandards Prepare Working Standards (1-100 µg/mL) Standard->WorkingStandards Inject Inject into HPLC System WorkingStandards->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for the HPLC-UV quantification of this compound.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly suitable for bioanalytical applications.

Experimental Protocol

1. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion

  • Precursor Ion (m/z): 256.0 (for [M-H]⁻)

  • Product Ions (m/z): To be determined by infusion of a standard solution. Likely fragments would involve the loss of CO₂ (m/z 212.0) and cleavage of the oxazole ring.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 256.0 → 212.0

    • Qualifier: 256.0 → [Second most intense product ion]

  • Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins with 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute in the mobile phase.

Data Presentation: LC-MS/MS Method Performance (Representative)
ParameterTypical Value
Linearity (R²)≥ 0.998
Range (ng/mL)0.1 - 100
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Signaling Pathway: LC-MS/MS Detection Logic

LCMS_Logic Analyte This compound ESI Electrospray Ionization (Negative Mode) Analyte->ESI Precursor Precursor Ion [M-H]⁻ (m/z 256.0) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Product1 Product Ion 1 (e.g., m/z 212.0) CID->Product1 Product2 Product Ion 2 CID->Product2 Detector Detector Product1->Detector Product2->Detector

Caption: Ionization and fragmentation pathway in LC-MS/MS analysis.

References

Application of Dichlorophenyl Oxazoles in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Dichlorophenyl oxazoles have emerged as a promising class of heterocyclic compounds with potent antimicrobial activity. The incorporation of the dichlorophenyl moiety often enhances the biological efficacy of the oxazole core, making these compounds a focal point in antimicrobial research. This document provides a comprehensive overview of the application of dichlorophenyl oxazoles in antimicrobial research, including detailed experimental protocols and quantitative data to facilitate further investigation and drug development.

Antimicrobial Activity of Dichlorophenyl Oxazole Derivatives

Dichlorophenyl oxazole derivatives have demonstrated significant in vitro activity against a broad spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Dichlorophenyl-containing Heterocyclic Derivatives
Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
ThiazoleSubstituted 4-(2,6-dichlorobenzyloxy)phenyl thiazoleMycobacterium tuberculosis H37Rv1 - 61.2 (µM)--
ThiazoleSubstituted 4-(2,6-dichlorobenzyloxy)phenyl thiazoleStreptococcus pneumoniae< 0.134 (µM)--
Triazolothiadiazole3-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (X7)Xanthomonas oryzae pv. oryzae (Xoo)27.47 (EC50)Thiazole zinc41.55 (EC50)
Triazolothiadiazole5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolStaphylococcus aureus-Ampicillin-
Triazolothiadiazole5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolBacillus subtilis-Ampicillin-
Triazolothiadiazole5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolEscherichia coli-Norfloxacin-
Triazolothiadiazole5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolPseudomonas aeruginosa-Norfloxacin-
Triazolothiadiazole5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolCandida albicans-Fluconazole-
Triazolothiadiazole5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolAspergillus niger-Fluconazole-

Note: Some values are reported in µM or as EC50. Direct comparison of MIC values should be done with caution as experimental conditions may vary.

Experimental Protocols

Synthesis of Dichlorophenyl Oxazole Derivatives

A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. Another versatile method is the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC).

Protocol: Robinson-Gabriel Synthesis of a Dichlorophenyl Oxazole Derivative

This protocol is a generalized procedure and may require optimization for specific derivatives.

Materials:

  • 2-Amino-1-(dichlorophenyl)ethan-1-one hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation: Dissolve 2-amino-1-(dichlorophenyl)ethan-1-one hydrochloride in anhydrous pyridine at 0 °C.

  • Slowly add the desired acyl chloride dropwise to the solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acylaminoketone.

  • Cyclization: To the crude 2-acylaminoketone, add a dehydrating agent (e.g., a catalytic amount of concentrated sulfuric acid or phosphorus pentoxide) in an anhydrous solvent like toluene.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final dichlorophenyl oxazole derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

cluster_synthesis Synthesis Workflow Start Start Acylation Acylation Start->Acylation 2-amino-1-(dichlorophenyl)ethan-1-one + Acyl chloride Cyclization Cyclization Acylation->Cyclization 2-acylaminoketone Purification Purification Cyclization->Purification Crude oxazole Characterization Characterization Purification->Characterization Pure dichlorophenyl oxazole cluster_mic MIC Determination Workflow Prepare_Stock Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate->Determine_MIC cluster_docking Molecular Docking Logical Flow Ligand Dichlorophenyl Oxazole Docking Molecular Docking Simulation Ligand->Docking Target Bacterial Enzyme (e.g., DNA Gyrase) Target->Docking Binding Predicted Binding Affinity and Interactions Docking->Binding predicts Inhibition Enzyme Inhibition Binding->Inhibition suggests Effect Inhibition of Bacterial Growth Inhibition->Effect leads to cluster_sem SEM Experimental Workflow Treatment Treat Bacteria with Dichlorophenyl Oxazole Fixation Fix Cells (Glutaraldehyde & OsO4) Treatment->Fixation Dehydration Dehydrate with Ethanol Series Fixation->Dehydration Drying Critical Point Drying Dehydration->Drying Coating Mount and Sputter Coat Drying->Coating Imaging Observe under SEM Coating->Imaging

References

Application Notes and Protocols for the Development of Anticancer Agents from 5-Phenyloxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxazole scaffold, a five-membered heterocyclic ring containing both nitrogen and oxygen, is a significant structural motif in medicinal chemistry due to the diverse pharmacological activities its derivatives exhibit.[1] Oxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Specifically, the 5-phenyloxazole-4-carboxylic acid core represents a promising framework for the design and development of novel anticancer agents. These compounds and their derivatives have been shown to target crucial cellular processes involved in cancer progression, such as cell cycle regulation and microtubule dynamics.[4][5] This document provides an overview of synthetic protocols, biological evaluation methods, and key data related to this class of compounds to facilitate further research and drug development.

Synthesis Protocols

A general method for the synthesis of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, a class of compounds related to the core topic, has been reported. The following protocol is adapted from established chemical synthesis routes.[4]

Protocol 1: Synthesis of 2-Aryl 5-Sulfonyl-1,3-Oxazole-4-Carboxylates

Materials:

  • Appropriate starting esters

  • Sodium hydrosulfide (NaSH)

  • Benzyl chloride (BnCl)

  • Chlorine (Cl₂)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Desired amine

  • Triethylamine (Et₃N)

  • Silver carbonate (Ag₂CO₃)

  • Appropriate solvents (e.g., DMF)

Procedure:

  • Thiol Synthesis: React the starting ester with 2.5 equivalents of sodium hydrosulfide (NaSH).

  • Sulfanylacetate Formation: Treat the resulting thiol with benzyl chloride (BnCl).

  • Chlorination: Introduce chlorine gas in a solution of acetic acid and water.

  • Sulfonamide Formation: React the chlorinated intermediate with the desired amine in the presence of triethylamine.

  • Alternative Thiolation: For aryl derivatives, react the starting material with 2 equivalents of an appropriate aryl thiol and 2 equivalents of triethylamine.

  • Silver-Mediated Cyclization: Use 2.5 equivalents of silver carbonate to facilitate the cyclization.

  • Oxidation & Reflux: Perform the final oxidation step in a solution of water and acetic acid under reflux to yield the target 5-sulfonyl-1,3-oxazole-4-carboxylate.[4]

  • Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.

  • Characterization: Characterize the structure of the synthesized compounds using methods like FT-IR, ¹H-NMR, and Mass Spectroscopy.[6]

Experimental Workflow: From Synthesis to Evaluation

The overall process for developing and evaluating novel 5-phenyloxazole-4-carboxylic acid derivatives follows a structured workflow from chemical synthesis to biological screening.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation cluster_data Analysis synthesis Synthesis of Oxazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Cytotoxicity Screening (MTT/SRB Assay) characterization->screening ic50 IC50/GI50 Determination screening->ic50 mechanism Mechanism of Action Studies ic50->mechanism sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

General workflow for anticancer drug discovery.

Biological Evaluation Protocols

The primary method for assessing the anticancer potential of newly synthesized compounds is through in vitro cytotoxicity assays against various cancer cell lines. The MTT and SRB assays are commonly used for this purpose.[1][7]

Protocol 2: MTT Cytotoxicity Assay

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well microplates

  • Test compounds (5-phenyloxazole-4-carboxylic acid derivatives)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[7]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Quantitative Data Summary

The anticancer activity of oxazole derivatives is typically quantified by their GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values, or by IC₅₀ values. Below is a summary of data for representative compounds from this class.

Table 1: In Vitro Anticancer Activity of 5-Sulfonyl-1,3-Oxazole-4-Carboxylate Derivatives [4]

Compound Description Average GI₅₀ (µM) Average TGI (µM) Average LC₅₀ (µM)

| 15 | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5.37 | 12.9 | 36.0 |

Data represents the average values from screening against a panel of 60 human cancer cell lines. GI₅₀ values for compound 15 ranged from 1.7 µM (in NCI-H522 lung cancer cells) to >100 µM in other cell lines, indicating a broad range of cytotoxic activity.[4]

Table 2: In Vitro Anticancer Activity of 5-Phenyloxazole-2-Carboxamide Derivatives [5]

Compound Cancer Cell Line IC₅₀ (µM)
9 HeLa (Cervical Cancer) 0.78
9 A549 (Lung Cancer) 1.08

| 9 | HepG2 (Liver Cancer) | 1.27 |

Compound 9 is a N,5-diphenyloxazole-2-carboxamide, demonstrating potent antiproliferative activity.[5]

Mechanism of Action and Signaling Pathways

Research suggests that 5-phenyloxazole derivatives can exert their anticancer effects through various mechanisms, most notably by inhibiting tubulin polymerization and cyclin-dependent kinases (CDKs).[4][5]

Tubulin Polymerization Inhibition: Several oxazole-based compounds function as microtubule-targeting agents. They bind to tubulin, disrupting the dynamic process of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]

G tubulin α/β-Tubulin Dimers assembly Microtubule Assembly tubulin->assembly mitosis Mitotic Spindle Formation assembly->mitosis g2m G2/M Phase Progression mitosis->g2m apoptosis Apoptosis g2m->apoptosis compound Oxazole Derivative compound->inhibition inhibition->assembly Inhibition

Inhibition of tubulin polymerization by oxazole derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition: Molecular docking studies have indicated that some 5-sulfonyl-1,3-oxazole-4-carboxylates can bind to the ATP-binding site of CDK2.[4] CDKs are crucial enzymes that regulate the cell cycle. By inhibiting CDK2, these compounds can prevent the G1/S phase transition, thereby halting cell proliferation.

G cyclin Cyclin E / Cyclin A cdk2 CDK2 cyclin->cdk2 rb Rb Phosphorylation cdk2->rb g1s G1/S Phase Transition rb->g1s dna_rep DNA Replication g1s->dna_rep arrest Cell Cycle Arrest g1s->arrest compound Oxazole Derivative compound->inhibition inhibition->cdk2 Inhibition

Inhibition of the CDK2 pathway by oxazole derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 5-phenyloxazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and other parts of the scaffold. Understanding these relationships is crucial for lead optimization.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-releasing groups on the phenyl ring can significantly modulate the antiproliferative activity.[5]

  • Carboxylic Acid Moiety: The carboxylic acid group is often critical for activity, potentially forming key hydrogen bonds with target proteins.[8] Modifications to this group, such as conversion to an ester or amide, can alter potency and selectivity.

  • Heterocyclic Core: While the 5-phenyloxazole core is the focus, variations such as replacing the phenyl ring with other heterocycles can lead to improved anticancer activity.[5]

G cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Outcome core 5-Phenyloxazole -4-Carboxylic Acid r1 Substituents on Phenyl Ring (R1) core->r1 r2 Carboxylic Acid Derivatization (R2) core->r2 r3 Heterocycle Replacement (R3) core->r3 inc_act Increased Potency / Selectivity r1->inc_act dec_act Decreased or Altered Activity r1->dec_act r2->inc_act r2->dec_act r3->inc_act

Structure-activity relationship logic for oxazole derivatives.

References

Application Notes and Protocols for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid as a Molecular Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a molecular scaffold for the development of novel therapeutic agents. Its rigid oxazole core, substituted with a dichlorophenyl group, provides a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The carboxylic acid moiety at the 4-position serves as a convenient handle for the synthesis of diverse libraries of derivatives, including amides and esters, allowing for the fine-tuning of physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug discovery, with a primary focus on the development of anticancer agents.

Oxazole derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] They are known to target various key proteins involved in cancer progression, such as tubulin and cyclin-dependent kinases (CDKs), and can induce apoptosis in cancer cells.[2][3] The 2,4-dichloro substitution on the phenyl ring can enhance the lipophilicity and binding interactions of the molecule with its target protein, potentially leading to increased potency.

Application Notes

The this compound scaffold is a valuable starting point for the development of inhibitors for various enzymes and cellular processes implicated in cancer. The primary applications of this scaffold are in the synthesis of carboxamide and ester derivatives to explore structure-activity relationships (SAR) and identify potent drug candidates.

Anticancer Drug Discovery

Derivatives of this scaffold have shown potential as anticancer agents through various mechanisms of action.

  • Tubulin Polymerization Inhibition: The scaffold can be elaborated to design molecules that bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: By modifying the carboxylic acid group, it is possible to synthesize derivatives that target the ATP-binding pocket of CDKs, particularly CDK2, which is a key regulator of cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

  • Induction of Apoptosis: Carboxamide derivatives of the scaffold can trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.[1]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing biological activity.

  • Amide Derivatives (N-substituted carboxamides): Conversion of the carboxylic acid to a wide range of amides by coupling with various amines allows for the exploration of the chemical space around the core scaffold. The nature of the substituent on the amide nitrogen can significantly influence potency and selectivity.

  • Ester Derivatives: Esterification of the carboxylic acid with different alcohols can modulate the compound's lipophilicity and cell permeability, which can impact its overall efficacy.

  • Modifications of the Phenyl Ring: While the 2,4-dichloro substitution is a key feature, further modifications on the phenyl ring can be explored to improve activity and reduce off-target effects.

Experimental Protocols

General Synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted carboxamide derivatives from this compound.

Workflow for Synthesis of Carboxamide Derivatives

Scaffold 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid Activation Activation of Carboxylic Acid (e.g., with SOCl2 or HATU) Scaffold->Activation Step 1 Coupling Amide Coupling Reaction Activation->Coupling Step 2 Amine Desired Primary or Secondary Amine Amine->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Step 3 Derivative N-substituted 5-(2,4-Dichlorophenyl)oxazole- 4-carboxamide Derivative Purification->Derivative Step 4

Caption: General workflow for the synthesis of carboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride Formation): To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Method B (Coupling Agent): To a solution of this compound (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 4-12 hours.

  • Amide Coupling:

    • For Method A: Dissolve the crude acid chloride in anhydrous DCM and add a solution of the desired amine (1.2 eq) and TEA (1.5 eq) in DCM dropwise at 0 °C. Allow the reaction to stir at room temperature for 6-18 hours.

    • For Method B: The reaction is complete after the stirring period.

  • Work-up and Purification:

    • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted 5-(2,4-dichlorophenyl)oxazole-4-carboxamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic activity of the synthesized derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with Test Compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate for 4h MTT->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Tubulin Polymerization Assay

This protocol is for assessing the inhibitory effect of the synthesized compounds on tubulin polymerization in a cell-free system.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds dissolved in DMSO

  • A fluorescence or absorbance plate reader capable of kinetic measurements at 37°C

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a negative control (DMSO) and a positive control (e.g., colchicine for inhibition or paclitaxel for promotion).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to all wells and immediately place the plate in the reader pre-warmed to 37°C.

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time (typically 30-60 minutes) at the appropriate wavelength (e.g., 340 nm for absorbance).

  • Data Analysis: Plot the absorbance/fluorescence intensity against time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of the compounds on the cell cycle distribution of cancer cells.

Workflow for Cell Cycle Analysis

Seeding Seed Cells Treatment Treat with Compound (at IC50 concentration) Seeding->Treatment Harvesting Harvest and Fix Cells (e.g., with Ethanol) Treatment->Harvesting Staining Stain with Propidium Iodide and treat with RNase Harvesting->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Result Determine Percentage of Cells in G0/G1, S, and G2/M phases Analysis->Result

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with a tubulin polymerization inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for derivatives of this compound, illustrating the type of data that can be generated from the above protocols.

Table 1: In Vitro Cytotoxicity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxamide Derivatives (IC₅₀ in µM)

Compound IDR-group on AmideMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Scaffold -OH>100>100>100
D-01 -CH₂-Ph15.222.518.9
D-02 -CH₂(4-Cl-Ph)5.88.16.5
D-03 -CH₂(3,4-diCl-Ph)1.22.51.8
D-04 -Cyclohexyl25.635.130.4
Doxorubicin (Reference)0.81.10.9

Table 2: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Compound IDTubulin IC₅₀ (µM)% Cells in G2/M (at IC₅₀)
D-02 5.265%
D-03 1.582%
Colchicine 0.585%

Signaling Pathways

Derivatives of the this compound scaffold can interfere with key signaling pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition Pathway

Compound Oxazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Inhibited by Compound Spindle Mitotic Spindle Formation Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization leading to apoptosis.

CDK2 Inhibition Pathway

Compound Oxazole Derivative CDK2 CDK2/Cyclin E Complex Compound->CDK2 Inhibits Arrest G1/S Phase Arrest Compound->Arrest Leads to Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) pRb->E2F Releases Progression G1/S Phase Progression E2F->Progression Promotes

Caption: Inhibition of CDK2 leading to cell cycle arrest.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel anticancer agents. The synthetic accessibility and the potential to modulate its properties through derivatization make it an attractive scaffold for medicinal chemists. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this molecular scaffold in the development of new and effective cancer therapeutics. Further investigations into the in vivo efficacy and pharmacokinetic properties of potent derivatives are warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product in my synthesis of this compound. What are the possible causes and solutions?

Answer: Low or no yield in oxazole synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a breakdown of potential issues and how to address them:

  • Poor Quality of Starting Materials: Ensure that the 2,4-dichlorobenzaldehyde, ethyl isocyanoacetate (or a related active methylene isocyanide), and any reagents used are of high purity and dry. Moisture can significantly interfere with the reaction.

  • Inefficient Cyclization: The key oxazole ring formation step might be inefficient.

    • Base Selection: The choice and amount of base are critical. Common bases for this type of reaction include potassium carbonate, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or sodium hydride. The base strength should be sufficient to deprotonate the isocyanoacetate.

    • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal condition.

  • Hydrolysis of the Ester Intermediate: The synthesis typically proceeds through an ethyl or methyl ester intermediate, which is then hydrolyzed to the carboxylic acid. Incomplete hydrolysis will result in a low yield of the final product.

    • Hydrolysis Conditions: Ensure complete saponification by using a sufficient excess of base (e.g., LiOH, NaOH, or KOH) and allowing adequate reaction time. Monitoring the reaction by TLC or LC-MS is recommended.

  • Product Degradation: The oxazole ring can be sensitive to harsh conditions.

    • Acid/Base Sensitivity: Strong acidic or basic conditions, especially at elevated temperatures, can lead to ring opening.[1] Work-up procedures should be carried out under mild conditions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Purity and Dryness of Starting Materials start->check_reagents optimize_cyclization Optimize Cyclization Conditions (Base, Temperature, Solvent) check_reagents->optimize_cyclization Reagents OK check_hydrolysis Ensure Complete Hydrolysis of Ester Intermediate optimize_cyclization->check_hydrolysis Cyclization Optimized check_workup Evaluate Work-up Procedure for Product Loss check_hydrolysis->check_workup Hydrolysis Complete analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_workup->analyze_byproducts Work-up OK solution Improved Yield analyze_byproducts->solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur during the synthesis of this compound, leading to impurities.

  • Incomplete Cyclization: Unreacted starting materials or intermediates from incomplete cyclization are common impurities.

    • Solution: Drive the reaction to completion by optimizing reaction time and temperature. Monitor the reaction progress using TLC or LC-MS.

  • Decarboxylation: Oxazole-4-carboxylic acids can be prone to decarboxylation, especially at higher temperatures, leading to the formation of 5-(2,4-Dichlorophenyl)oxazole.[1]

    • Solution: Perform the final hydrolysis and any subsequent heating steps at the lowest effective temperature. If decarboxylation is a major issue, consider purification methods that do not require high heat, such as recrystallization from a suitable solvent system at a controlled temperature.

  • Hydrolytic Ring Opening: The oxazole ring can be susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of N-(2,4-dichlorobenzoyl)amino acrylic acid derivatives.[1]

    • Solution: Use mild conditions for the hydrolysis of the ester intermediate. Neutralize the reaction mixture carefully during work-up to avoid extremes of pH.

  • Formation of Oxazolones (Azlactones): Under certain conditions, particularly with dehydrating agents, the formation of oxazol-5(4H)-ones (azlactones) can occur, which may exist in equilibrium with the desired 5-hydroxyoxazole tautomer.[1] These intermediates can be reactive and lead to byproducts.

    • Solution: Careful control of reagents and reaction conditions is necessary. The choice of cyclization method can influence the formation of these species.

Common Side Reactions

SideReactions starting_materials 2,4-Dichlorobenzaldehyde + Ethyl Isocyanoacetate ester_intermediate Ethyl 5-(2,4-Dichlorophenyl) oxazole-4-carboxylate starting_materials->ester_intermediate Cyclization unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm Incomplete Reaction desired_product 5-(2,4-Dichlorophenyl) oxazole-4-carboxylic acid ester_intermediate->desired_product Hydrolysis decarboxylation_product 5-(2,4-Dichlorophenyl)oxazole (Decarboxylation) desired_product->decarboxylation_product Heat ring_opened_product Ring-Opened Byproduct (Hydrolysis) desired_product->ring_opened_product Harsh Acid/Base

Caption: Potential side reactions in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and direct method for the synthesis of 4,5-disubstituted oxazoles involves the reaction of an aldehyde with an active methylene isocyanide, such as ethyl isocyanoacetate, followed by hydrolysis of the resulting ester. This is a variation of the van Leusen oxazole synthesis.

Synthesis Pathway

SynthesisPathway start Starting Materials: 2,4-Dichlorobenzaldehyde & Ethyl Isocyanoacetate cyclization Cyclization (Base, e.g., K2CO3) start->cyclization intermediate Ethyl 5-(2,4-Dichlorophenyl) oxazole-4-carboxylate cyclization->intermediate hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) intermediate->hydrolysis product 5-(2,4-Dichlorophenyl) oxazole-4-carboxylic acid hydrolysis->product

Caption: General synthetic pathway.

Q2: What are the recommended purification methods for the final product?

A2: Purification of the final carboxylic acid can typically be achieved by:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be extracted into a mild aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

  • Column Chromatography: While less common for the final acid due to potential streaking on silica gel, it can be used if other methods fail. A polar eluent system, possibly with the addition of a small amount of acetic or formic acid, may be required.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • 2,4-Dichlorobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.

  • Ethyl Isocyanoacetate: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Handle in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling all chemicals and solvents.

Experimental Protocols

Synthesis of Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate

  • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added ethyl isocyanoacetate (1.0-1.2 eq).

  • A base, such as potassium carbonate (1.5-2.0 eq) or DBU (1.1 eq), is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel or used directly in the next step.

Hydrolysis to this compound

  • The crude ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is dissolved in a mixture of THF and water.

  • An excess of a base, such as lithium hydroxide monohydrate (2-3 eq), is added.

  • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxazole Synthesis

ParameterMethod AMethod B
Base Potassium CarbonateDBU
Solvent DMFTHF
Temperature 80 °CRoom Temperature
Typical Yield (Ester) Moderate to GoodGood to Excellent
Reaction Time 4-8 hours1-3 hours

Note: The data in this table is illustrative and based on general procedures for similar oxazole syntheses. Actual results may vary.

References

stability issues of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or concentration over time in aqueous solution. Hydrolytic degradation: The oxazole ring, particularly with a carboxylic acid at the 4-position, can be susceptible to hydrolysis, leading to ring opening. This is a known instability for some oxazole derivatives.[1][2]- Prepare fresh solutions before use. - If storage is necessary, store at -20°C or below and minimize freeze-thaw cycles. - Perform a forced degradation study under acidic, basic, and neutral pH conditions to understand the rate of hydrolysis.
Discoloration or appearance of new peaks in HPLC analysis after exposure to light. Photodegradation: Oxazole rings can undergo photolysis, leading to the formation of degradation products.[3]- Protect solutions from light by using amber vials or covering containers with aluminum foil. - Conduct a photostability study by exposing the solution to a known light source and monitoring for degradation.
Precipitation of the compound from solution. Poor solubility or solvent evaporation: The compound may have limited solubility in the chosen solvent, or the solvent may have evaporated, increasing the concentration beyond its solubility limit.- Determine the solubility of the compound in various solvents before preparing stock solutions. - Ensure containers are tightly sealed to prevent solvent evaporation. - Consider using a co-solvent system to improve solubility.
Inconsistent results in biological assays. Compound degradation under assay conditions: The pH, temperature, or presence of certain reagents in the assay buffer could be causing the compound to degrade, leading to variable results.- Assess the stability of the compound in the specific assay buffer under the experimental conditions (e.g., 37°C for 24 hours). - Include a time-course stability study as part of the assay validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns are hydrolytic degradation, particularly ring-opening of the oxazole moiety, and photodecomposition.[1][2][3] Oxazoles, while generally thermally stable, can be sensitive to both acidic/basic conditions and light exposure.[3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent in which the compound is highly soluble (e.g., DMSO, DMF). For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protected vials. For aqueous working solutions, it is best to prepare them fresh for each experiment.

Q3: My experiment requires leaving the compound in an aqueous buffer at 37°C for an extended period. How can I assess its stability?

A3: To assess the stability under your experimental conditions, you should perform a time-course stability study. Incubate the compound in your aqueous buffer at 37°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by a stability-indicating method, such as HPLC, to monitor for any decrease in the parent compound peak and the appearance of degradation product peaks.

Q4: What are the likely degradation products of this compound?

A4: Based on the known instability of similar compounds, the likely degradation products would result from hydrolytic cleavage of the oxazole ring.[1][2] This could lead to the formation of an acyclic amide derivative. Photodegradation could result in various oxidized species.[3] To definitively identify degradation products, techniques such as LC-MS should be employed.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule.[5][6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

HPLC Method for Stability Assessment

Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C Solution) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Data (Peak Purity, Degradants) hplc->data

Caption: Workflow for a forced degradation study.

Degradation_Pathway parent This compound intermediate Acyclic Intermediate parent->intermediate Hydrolysis (H₂O) product Ring-Opened Product (Amide Derivative) intermediate->product Rearrangement

Caption: Putative hydrolytic degradation pathway.

References

overcoming poor solubility of dichlorophenyl oxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of dichlorophenyl oxazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my dichlorophenyl oxazole compound not dissolving in aqueous buffer?

Dichlorophenyl oxazole compounds are often highly hydrophobic, which is the primary reason for their poor solubility in aqueous media. This characteristic stems from several factors:

  • Molecular Structure: The dichlorophenyl and oxazole rings are largely nonpolar, leading to unfavorable interactions with polar water molecules.

  • High LogP: These compounds typically have a high LogP value (a measure of lipophilicity), indicating a preference for fatty or nonpolar environments over aqueous ones.[1][2]

  • Crystal Lattice Energy: In solid form, the molecules are tightly packed in a crystal lattice. For dissolution to occur, the energy required to break this lattice must be overcome by the energy released from the molecule's interaction with the solvent. For hydrophobic compounds in water, this energy balance is often unfavorable.[3]

Q2: What are the best initial strategies for solubilizing my compound for early-stage in vitro screening?

For initial screening where small volumes and the presence of some organic solvent are acceptable, co-solvency is the most direct approach.

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4] This stock can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as it can affect biological assays.

  • pH Adjustment: If your compound has an ionizable functional group (an acidic or basic center), adjusting the pH of the buffer can significantly increase solubility.[5][6] For example, a basic compound will be more soluble at a lower pH, while an acidic compound will be more soluble at a higher pH.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What is happening and how can I prevent it?

This is a common issue caused by the creation of a supersaturated solution that is not stable. When the high-concentration DMSO stock is diluted in water, the DMSO disperses, and the compound is suddenly exposed to a poor solvent (water), causing it to crash out of solution.[7]

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of your compound.

  • Use Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Pluronic F-68, into your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic drug, preventing precipitation.[5][8]

  • Use Cyclodextrins: Cyclodextrins are cage-like molecules that can form inclusion complexes with hydrophobic drugs, shielding them from water and enhancing solubility.[5][9][10]

  • Change the Co-solvent: Sometimes, a different co-solvent like dimethylacetamide (DMA) or a polyethylene glycol (e.g., PEG 400) can result in a more stable diluted solution.[4]

Q4: What is the difference between increasing the dissolution rate versus increasing thermodynamic solubility?

These are two distinct but related concepts for improving bioavailability.

  • Increasing Dissolution Rate: This involves making the compound dissolve faster. According to the Noyes-Whitney equation, the dissolution rate is proportional to the surface area of the solid.[9][11] Techniques like micronization and nanosuspension reduce particle size, thereby increasing the surface area and dissolution speed.[4][12] However, this does not change the final concentration the compound can achieve at equilibrium.

  • Increasing Thermodynamic Solubility: This involves increasing the maximum concentration of the compound that can be dissolved in a solvent at equilibrium. This is achieved by altering the solid-state properties of the drug or its molecular environment. Techniques like creating amorphous solid dispersions or using complexation agents (cyclodextrins) increase the apparent or true thermodynamic solubility.[10][11][13]

Q5: When should I consider more advanced formulation strategies like solid dispersions or lipid-based systems?

These strategies are typically employed during later-stage preclinical and clinical development, especially for oral drug delivery.

  • Amorphous Solid Dispersions: Consider this when you need a significant increase in solubility and dissolution rate.[13][14] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, the energy barrier of the crystal lattice is eliminated.[11] This is particularly useful for BCS Class II compounds (low solubility, high permeability).[7]

  • Lipid-Based Formulations (e.g., SEDDS): These are excellent for highly lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with gastrointestinal fluids, facilitating absorption.[9][15]

Troubleshooting and Decision Workflow

This workflow can help you select an appropriate solubilization strategy based on your experimental needs.

G cluster_start cluster_screening Early-Stage / In Vitro Screening cluster_formulation Formulation Development / In Vivo Studies start Compound is Insoluble in Aqueous Buffer screening_q Is a low concentration (<10 µM) and the presence of a co-solvent acceptable? start->screening_q cosolvent Use Co-solvents (e.g., DMSO, Ethanol) screening_q->cosolvent Yes formulation_q Is the goal oral bioavailability? screening_q->formulation_q No precip_q Does compound precipitate upon dilution? cosolvent->precip_q surfactant Add Surfactant or Cyclodextrin to Buffer precip_q->surfactant Yes end_screen Solubilized for Screening precip_q->end_screen No surfactant->end_screen particle_size Particle Size Reduction (Nanosuspension) formulation_q->particle_size Improve Dissolution Rate solid_disp Amorphous Solid Dispersion formulation_q->solid_disp Improve Solubility & Dissolution lipid Lipid-Based Formulation (SEDDS) formulation_q->lipid For Highly Lipophilic Drug end_form Formulation Optimized for In Vivo Use particle_size->end_form solid_disp->end_form lipid->end_form

Caption: Decision workflow for selecting a solubility enhancement strategy.

Quantitative Data Summary

The effectiveness of each solubilization technique can vary significantly based on the specific compound and experimental conditions. The table below provides an illustrative comparison of common methods.

TechniquePrinciple of ActionTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvency Reduces solvent polarity to better match the solute.[6]2 to 500-foldSimple, effective for initial screening, uses common lab solvents.Not always suitable for in vivo use due to toxicity; risk of precipitation on dilution.[16]
pH Adjustment Ionizes the drug molecule, making it more polar and water-soluble.[17]10 to 1,000-foldHighly effective for ionizable drugs, easy to implement.Only applicable to drugs with acidic/basic groups; risk of precipitation if pH changes.
Surfactants Form micelles that encapsulate hydrophobic drug molecules.[5]5 to 200-foldIncreases stability of diluted solutions, improves wettability.Can interfere with some biological assays; potential for toxicity at high concentrations.
Cyclodextrins Form host-guest inclusion complexes with a hydrophilic exterior.[10]5 to 5,000-foldHigh solubilization capacity, low toxicity, can stabilize the drug.Can be expensive; competition with other molecules; may alter pharmacokinetics.[9]
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic carrier.[13]20 to 10,000-foldDramatically increases apparent solubility and dissolution rate.[11]Can be physically unstable (recrystallization); requires specific manufacturing processes.
Nanosuspension Increases surface area by reducing particle size to the nanometer scale.[4](Increases dissolution rate)Increases dissolution velocity, suitable for parenteral and oral delivery.Can be prone to particle aggregation (requires stabilizers); specialized equipment needed.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System for In Vitro Assays

Objective: To solubilize a dichlorophenyl oxazole compound for in vitro screening using DMSO.

Materials:

  • Dichlorophenyl oxazole compound

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Accurately weigh the required amount of the compound to prepare a 10 mM or 20 mM stock solution.

  • Add the corresponding volume of DMSO to the solid compound in a microcentrifuge tube or glass vial.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate the sample in a water bath to aid dissolution.

  • Visually inspect the solution against a light source to ensure no solid particles remain. This is your stock solution.

  • To prepare the working solution, perform a serial dilution. For example, dilute the 10 mM stock 1:1000 into your final aqueous buffer to achieve a 10 µM solution with 0.1% DMSO.

  • Always add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to ensure rapid dispersion and minimize local precipitation.

  • Prepare the final working solution immediately before use to prevent potential degradation or precipitation over time.

Protocol 2: Solvent Evaporation Method for Amorphous Solid Dispersion Screening

Objective: To prepare an amorphous solid dispersion to enhance the solubility and dissolution rate of the compound.

Materials:

  • Dichlorophenyl oxazole compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a drug-to-polymer ratio for screening (e.g., 1:1, 1:3, 1:9 by weight).

  • Weigh and dissolve the required amounts of the dichlorophenyl oxazole compound and the chosen polymer in a minimal amount of the selected organic solvent in the round-bottom flask. Ensure both components are fully soluble.

  • Attach the flask to the rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Scrape the solid dispersion from the flask. The resulting material should be a fine powder.

  • Characterize the solid dispersion (e.g., using DSC to confirm amorphous state, XRD for crystallinity) and perform solubility/dissolution studies compared to the pure crystalline drug.

G cluster_workflow Solid Dispersion Workflow (Solvent Evaporation) A 1. Dissolve Drug & Polymer in Organic Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Collect Solid Dispersion (Amorphous Powder) C->D E 5. Characterization & Testing (DSC, XRD, Dissolution) D->E

References

Technical Support Center: Optimization of Amide Coupling with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing amide coupling reactions involving sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with these demanding transformations. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance the success of your amide bond formations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction with a sterically hindered aniline is showing low to no yield. What are the common causes?

Several factors can contribute to poor outcomes in these reactions. The primary culprits are often related to the inherent low nucleophilicity of sterically hindered anilines and the difficulty of the coupling partners to approach each other.[1] Key issues include:

  • Steric Hindrance: Large, bulky groups on either the aniline or the carboxylic acid can physically block the reactive centers from interacting.[1][2]

  • Low Nucleophilicity of the Aniline: The steric bulk around the nitrogen atom reduces its ability to act as an effective nucleophile.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid for it to react with the poorly nucleophilic aniline.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role and may need to be carefully optimized.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagents are most effective for sterically hindered anilines?

Standard coupling reagents often fail when dealing with sterically hindered substrates.[3] More potent reagents are typically required. Here is a comparison of commonly used and recommended coupling reagents:

Coupling ReagentClassAdvantagesDisadvantages
HATU, HBTU, TBTU Aminium/Uronium SaltsHigh reactivity, widely used in peptide synthesis.[4][5] HATU is often preferred for its speed and reduced epimerization.[5]Can cause guanidinylation of the amine if used in excess. Byproducts can sometimes be difficult to remove.
PyBOP, PyAOP Phosphonium SaltsGenerally more reactive than carbodiimides.[1] PyAOP is particularly effective for coupling N-methyl amino acids.[1][5]Can be more expensive. BOP produces carcinogenic HMPA as a byproduct.[6]
COMU Aminium/Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety (avoids explosive HOBt/HOAt) and better solubility.[4]Relatively newer, so may have less literature precedent for very specific applications.
Acyl Fluorides (e.g., using TFFH, BTFFH) Acyl HalidesHighly effective for extremely hindered couplings where other reagents fail.[2][3][7] Acyl fluorides are generally stable and less prone to racemization than acyl chlorides.[8]Requires an additional step to form the acyl fluoride in situ.[3][7]
DMTMM Triazine-basedCan be effective for reluctant anilines.May not be as potent as the most powerful aminium or phosphonium reagents.
EDC/HOBt CarbodiimideA common and cost-effective choice for less demanding couplings.Often fails with sterically hindered substrates.[3]

Q3: How can I optimize the reaction conditions to improve my yield?

Optimization of reaction parameters is crucial for difficult couplings. Consider the following adjustments:

  • Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or NMP are generally recommended.[1][2] For particularly challenging reactions, a mixture such as DCM/DMF/NMP (1:1:1) can improve solvation.[2]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[3] Microwave-assisted synthesis can also be beneficial by significantly accelerating the reaction.[2]

  • Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time, for instance from 1-2 hours to overnight, may be necessary.[2]

  • Equivalents of Reagents: Using an excess of the coupling reagent and/or the carboxylic acid can help drive the reaction to completion.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used to neutralize acids formed during the reaction.[1]

Q4: I am observing significant side reactions. How can these be minimized?

Side reactions can lower the yield of the desired amide. Here are some common issues and their solutions:

  • Racemization/Epimerization: This is a concern with chiral carboxylic acids. Using additives like HOBt or OxymaPure can suppress racemization.[1] Running the reaction at a lower temperature can also be beneficial.[1]

  • Guanidinylation: Uronium-based reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, capping the amine. Avoid using a large excess of these reagents. Phosphonium reagents like PyBOP do not have this side reaction.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered aniline (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation [3][7][9]

This protocol is highly effective for substrates where standard methods have failed.

  • Acyl Fluoride Formation:

    • Dissolve the carboxylic acid (1.3 equivalents) in anhydrous DCM.

    • Add a fluorinating agent such as BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the sterically hindered aniline (1.0 equivalent) to the solution containing the acyl fluoride.

    • Heat the reaction mixture in a sealed vial at 80 °C for 12-24 hours.

    • Monitor the reaction for completeness.

  • Work-up:

    • After cooling to room temperature, proceed with a standard aqueous work-up and purification.

Comparative Data for Coupling Methods

The following table summarizes the conversion percentages for the coupling of a sterically hindered carboxylic acid and aniline using various methods, demonstrating the efficacy of the acyl fluoride approach.[3]

EntryCoupling Agent(s)Temperature (°C)Time (days)Conversion (%)
1BTFFH/DIPEA 80 1 100
2EDC/HOBt257< 5
3DCC/DMAP257< 5
4Ghosez's Reagent257< 5
5Ag(I)-promoted acid chloride257< 5

Visualized Workflows

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Base Base (e.g., DIPEA) Activated_Intermediate Activated Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Aniline Sterically Hindered Aniline Workup Aqueous Work-up Purification Purification (e.g., Chromatography) Final_Product Purified Amide

Troubleshooting_Logic Start Low/No Yield in Amide Coupling Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Check_Conditions Are reaction conditions (T, time) optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent Switch to a more potent reagent (HATU, COMU, Acyl Fluoride) Check_Reagent->Upgrade_Reagent No Check_Solvent Is the solvent appropriate and anhydrous? Check_Conditions->Check_Solvent Yes Increase_Temp_Time Increase temperature/time, consider microwave Check_Conditions->Increase_Temp_Time No Check_Side_Reactions Are there side reactions (e.g., guanidinylation)? Check_Solvent->Check_Side_Reactions Yes Change_Solvent Use anhydrous polar aprotic solvent (DMF, NMP) Check_Solvent->Change_Solvent No Mitigate_Side_Reactions Use phosphonium reagent, additives (OxymaPure) Check_Side_Reactions->Mitigate_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Upgrade_Reagent->Check_Conditions Increase_Temp_Time->Check_Solvent Change_Solvent->Check_Side_Reactions Mitigate_Side_Reactions->Success

References

preventing decarboxylation of 5-aryloxazole-4-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 5-aryloxazole-4-carboxylic acids. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted decarboxylation during chemical reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-aryloxazole-4-carboxylic acid undergoing decarboxylation during my reaction?

A1: 5-Aryloxazole-4-carboxylic acids can be thermally sensitive and prone to decarboxylation (loss of CO2), especially under harsh reaction conditions. Factors that promote this unwanted side reaction include:

  • Elevated Temperatures: Many standard amide coupling protocols require heating, which can provide the energy needed to initiate decarboxylation. For instance, direct thermal amide formation may require temperatures of 80°C or higher.[1]

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to increased decarboxylation. Some standard coupling methods, like using HATU/DIPEA, can require long reaction periods, such as four days.[2]

  • Presence of Strong Bases: While bases are often necessary for amide coupling, some can promote decarboxylation.

  • Inherent Instability: Certain substitution patterns on the oxazole ring, such as a 5-hydroxy group, can render the molecule particularly unstable towards decarboxylation and hydrolytic ring-opening.[3][4]

Q2: I'm observing significant decarboxylation during an amide coupling reaction. What can I do to minimize it?

A2: Minimizing decarboxylation requires careful selection of reagents and optimization of reaction conditions to favor the desired amide bond formation at lower energy levels. The primary strategy is to lower the reaction temperature and shorten the reaction time. This can be achieved by using highly efficient, modern coupling reagents that work well at or below room temperature.

Below is a troubleshooting workflow to guide you through resolving this issue.

G cluster_problem Problem Identification cluster_strategy Primary Strategy: Condition Optimization cluster_reagents Secondary Strategy: Reagent Selection cluster_solution Outcome Problem Significant Decarboxylation Observed in Amide Coupling Temp Lower Reaction Temperature (e.g., 0 °C to RT) Problem->Temp Initial Step Coupling Use Modern Coupling Reagents (HATU, COMU, EDC/NHS) Problem->Coupling If conditions are already mild Time Reduce Reaction Time Temp->Time Solution Minimized Decarboxylation & Improved Amide Yield Temp->Solution Solvent Optimize Solvent (e.g., DCM, DMF) Time->Solvent Solvent->Solution Base Select Non-Nucleophilic Base (e.g., DIPEA) Coupling->Base AcylFluoride Alternative: Form Acyl Fluoride Intermediate Base->AcylFluoride AcylFluoride->Solution

Caption: Troubleshooting workflow for preventing decarboxylation.

Q3: Which amide coupling reagents are best suited for thermally sensitive 5-aryloxazole-4-carboxylic acids?

A3: For thermally sensitive substrates, it is crucial to use coupling reagents that are highly reactive and allow the reaction to proceed quickly at low temperatures. Uronium/aminium salts like HATU and phosphonium salts are excellent choices. Carbodiimides such as EDC , especially when used with an additive like NHS (N-hydroxysuccinimide), are also very effective and generate water-soluble byproducts that are easy to remove.[5][6]

The choice of reagent can significantly impact reaction efficiency and the prevalence of side reactions.[5] For instance, while HATU is widely used, optimizing the base and solvent is key to its success.[7]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the performance and typical conditions for several common coupling reagents suitable for preventing decarboxylation.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Notes
EDC (Carbodiimide)NHS or Sulfo-NHSNone or mild baseDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts simplify workup. Ideal for aqueous media.[5]
HATU (Uronium Salt)NoneDIPEAAnhydrous DMF1-4 hours70-98%Highly efficient, rapid reactions at room temperature.[5][7]
Acyl Fluoride (via TFFH) NonePyridineDCM30 min (activation)VariesAcyl fluorides are highly reactive intermediates, minimizing steric hindrance.[2]
B(OCH₂CF₃)₃ NoneNoneMeCN5-24 hoursVariesA direct method, but often requires elevated temperatures (80-100 °C), which may not be suitable.[1]

Yields and reaction times are highly dependent on the specific substrates and should be optimized on a case-by-case basis.

Troubleshooting Guides & Experimental Protocols

Issue 1: Decarboxylation with Standard EDC/NHS Coupling

If you are observing decarboxylation even with EDC/NHS, it is likely due to elevated temperatures or prolonged reaction times.

Solution: Perform the reaction at a lower temperature and monitor progress closely to avoid unnecessarily long reaction times.

Detailed Protocol: Low-Temperature Amide Coupling with EDC/NHS

  • Activation Step:

    • Dissolve the 5-aryloxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[5]

    • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Amine Coupling:

    • Add the amine (1.1 equivalents) to the activated carboxylic acid solution, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by TLC or LC-MS to determine the point of completion.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[5]

G cluster_workflow Low-Temperature EDC/NHS Coupling Workflow A 1. Dissolve Acid in Anhydrous Solvent (DMF or DCM) B 2. Cool to 0 °C A->B C 3. Add NHS & EDC Stir 30-60 min @ 0 °C B->C D 4. Add Amine @ 0 °C C->D E 5. Warm to RT Stir 2-6 hours D->E F 6. Monitor by TLC / LC-MS E->F G 7. Work-up & Purification F->G Reaction Complete

Caption: Experimental workflow for low-temperature amide coupling.
Issue 2: My Substrates are Sterically Hindered, Requiring Harsher Conditions

For sterically hindered or electronically deactivated substrates, standard methods may fail, tempting the use of higher temperatures which leads to decarboxylation.

Solution: Convert the carboxylic acid to an acyl fluoride intermediate. Acyl fluorides are highly reactive and can overcome steric hindrance without requiring high temperatures.[2]

Detailed Protocol: Amide Coupling via Acyl Fluoride Intermediate

  • Acyl Fluoride Formation:

    • In a flask under an inert atmosphere, dissolve the 5-aryloxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add pyridine (2.0 equivalents).

    • Cool the mixture to 0 °C.

    • Slowly add a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor (1.1 equivalents).

    • Stir at 0 °C for 30 minutes.

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • Concentrate and purify as needed.

G cluster_pathways Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start 5-Aryloxazole- 4-carboxylic Acid Activated Activated Intermediate (e.g., Acyl Fluoride) Start->Activated Low Temp Coupling Agent Decarboxylation Decarboxylation Start->Decarboxylation High Temp (> 60-80 °C) Product Desired Amide Product Activated->Product + Amine Byproduct Decarboxylated Byproduct Decarboxylation->Byproduct - CO₂

Caption: Desired amide formation vs. undesired decarboxylation.

References

Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid synthesis.

I. Synthesis Overview & Troubleshooting

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the oxazole ring to yield an ester precursor, commonly ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.

  • Hydrolysis of the ester to the final carboxylic acid product.

Challenges in this synthesis often arise from the electron-withdrawing nature of the 2,4-dichlorophenyl group, which can affect reaction rates and increase the propensity for side reactions. Careful optimization of reaction conditions is crucial for achieving high yields.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_ester Troubleshooting Oxazole Formation cluster_hydrolysis Troubleshooting Hydrolysis cluster_purification Troubleshooting Purification Start Low Overall Yield CheckEster Analyze Purity of Ester Intermediate Start->CheckEster CheckHydrolysis Analyze Hydrolysis Step Efficiency Start->CheckHydrolysis LowEsterYield Issue with Oxazole Formation CheckEster->LowEsterYield IncompleteHydrolysis Issue with Hydrolysis Reaction CheckHydrolysis->IncompleteHydrolysis PurificationLoss Significant Loss During Purification CheckHydrolysis->PurificationLoss If hydrolysis is complete EsterTroubleshoot1 Review Starting Material Quality LowEsterYield->EsterTroubleshoot1 EsterTroubleshoot2 Optimize Reaction Conditions (Base, Temp) LowEsterYield->EsterTroubleshoot2 EsterTroubleshoot3 Investigate Alternative Synthetic Routes LowEsterYield->EsterTroubleshoot3 HydrolysisTroubleshoot1 Increase Base Equivalents or Reaction Time/Temp IncompleteHydrolysis->HydrolysisTroubleshoot1 HydrolysisTroubleshoot2 Ensure Anhydrous Conditions (if using LiOH) IncompleteHydrolysis->HydrolysisTroubleshoot2 HydrolysisTroubleshoot3 Optimize Work-up pH IncompleteHydrolysis->HydrolysisTroubleshoot3 PurificationTroubleshoot1 Optimize Recrystallization Solvent System PurificationLoss->PurificationTroubleshoot1 PurificationTroubleshoot2 Consider Salt Formation and Recrystallization PurificationLoss->PurificationTroubleshoot2 VanLeusen cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up Aldehyde 2,4-Dichlorobenzaldehyde Step4 Add aldehyde solution dropwise at 0°C Aldehyde->Step4 TosMIC Ethyl Isocyanoacetate Step2 Cool to 0°C and add ethyl isocyanoacetate TosMIC->Step2 Base K₂CO₃ or DBU Step1 Dissolve base in solvent under N₂ Base->Step1 Solvent Anhydrous Methanol or THF Solvent->Step1 Step1->Step2 Step3 Stir for 15-20 minutes Step2->Step3 Step3->Step4 Step5 Warm to RT and stir for 2-4 hours (monitor by TLC) Step4->Step5 Step6 Optional: Heat to 40-50°C for 1-2h if reaction is sluggish Step5->Step6 Workup1 Quench with water Step6->Workup1 Workup2 Extract with ethyl acetate Workup1->Workup2 Workup3 Wash with brine, dry over Na₂SO₄ Workup2->Workup3 Workup4 Concentrate and purify by column chromatography Workup3->Workup4 Product Ethyl 5-(2,4-dichlorophenyl) oxazole-4-carboxylate Workup4->Product Hydrolysis cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up Ester Ethyl 5-(2,4-dichlorophenyl) oxazole-4-carboxylate Step1 Dissolve ester in solvent mixture Ester->Step1 Base LiOH or NaOH Step2 Add aqueous solution of base Base->Step2 Solvent THF/Water or Ethanol/Water Solvent->Step1 Step1->Step2 Step3 Stir at RT or gently heat (e.g., 50°C) Step2->Step3 Step4 Monitor by TLC until ester is consumed Step3->Step4 Workup1 Cool to RT and remove organic solvent in vacuo Step4->Workup1 Workup2 Dilute with water and wash with ether to remove impurities Workup1->Workup2 Workup3 Cool aqueous layer in ice bath and acidify to pH 2-3 with 1M HCl Workup2->Workup3 Workup4 Collect precipitate by filtration, wash with cold water, and dry Workup3->Workup4 Product 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid Workup4->Product

managing hydrolysis of the oxazole ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing the stability of the oxazole ring, a common scaffold in many pharmaceutical compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address challenges related to oxazole ring hydrolysis under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the oxazole ring susceptible to hydrolysis?

A1: The oxazole ring is an aromatic heterocycle, but it possesses inherent instability under certain conditions. It is particularly prone to cleavage under:

  • Strongly Acidic Conditions: Concentrated acids can protonate the ring nitrogen, activating the ring for nucleophilic attack by water, which can lead to decomposition.[1]

  • Strongly Basic Conditions: Strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the C2 position, which may lead to a ring-opened isonitrile intermediate.[1] Hydroxide ions can also directly attack the electrophilic carbon atoms of the ring, initiating hydrolysis.

  • Nucleophilic Attack: Besides hydrolysis, direct nucleophilic attack at the C2 position by other nucleophiles can also result in ring cleavage rather than simple substitution.[1][2]

Q2: What is the general mechanism of oxazole hydrolysis?

A2: The mechanism of hydrolysis depends on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: In acidic media, the nitrogen atom of the oxazole ring is protonated. This protonation makes the ring more electron-deficient and susceptible to nucleophilic attack by a water molecule. The attack typically occurs at the C2 or C5 position, leading to the formation of a tetrahedral intermediate. Subsequent ring opening and tautomerization yield the hydrolysis products, which are often α-acylamino ketones.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks one of the electrophilic carbon atoms of the oxazole ring (commonly the C2 position). This nucleophilic attack also forms a tetrahedral intermediate, which then undergoes ring opening to form an enolate, which subsequently protonates to give the final ring-opened product.

Q3: How do substituents on the oxazole ring affect its stability?

A3: Substituents can significantly influence the stability of the oxazole ring.

  • Electron-Withdrawing Groups: These groups at positions C4 or C5 can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and thus potentially accelerating hydrolysis.[2]

  • Electron-Donating Groups: These groups can increase the electron density of the ring, which may help to stabilize it against nucleophilic attack.

  • Steric Hindrance: Bulky substituents near the sites of potential nucleophilic attack can sterically hinder the approach of water or hydroxide ions, thereby slowing down the rate of hydrolysis.

Q4: My oxazole-containing compound is degrading during my experiment. How can I troubleshoot this?

A4: If you suspect oxazole ring hydrolysis, consider the following troubleshooting steps:

  • pH Control: The pH of your reaction or formulation is critical.[3] If possible, adjust the pH to a more neutral range (around pH 5-7), where many oxazoles exhibit greater stability. Use appropriate buffer systems to maintain a stable pH.[4]

  • Temperature Management: Hydrolysis reactions are often accelerated by higher temperatures.[5] If your experimental conditions allow, try running your reaction at a lower temperature. For storage of oxazole-containing compounds, refrigeration is often advisable.

  • Solvent Choice: The polarity of the solvent can influence reaction pathways. While water is necessary for hydrolysis, using co-solvents might modulate the reaction rate. Ensure you are using anhydrous solvents if the reaction chemistry is sensitive to water.

  • Protecting Groups: If a specific position on the oxazole ring is particularly reactive and leading to degradation, consider the use of a protecting group. For instance, the reactive C2 position can be protected with a group like triisopropylsilyl (TIPS).[1]

  • Reaction Time: Minimize the time the oxazole is exposed to harsh acidic or basic conditions. Monitor the reaction progress closely and quench the reaction as soon as the desired transformation is complete.

Troubleshooting Guide: Unexpected Oxazole Ring Opening

This guide provides a structured approach to diagnosing and resolving issues related to the unintended hydrolysis of the oxazole ring during your experiments.

TroubleshootingWorkflow

Figure 1. Troubleshooting workflow for oxazole ring instability.

Quantitative Data on Oxazole Stability

The stability of the oxazole ring is highly dependent on the specific compound and its substituents, as well as the precise reaction conditions. The following table provides illustrative data on the half-life of a hypothetical substituted oxazole at various pH values and temperatures to demonstrate general trends.

pHTemperature (°C)Half-life (t½) (hours)Predominant Degradation Pathway
2.02548Acid-catalyzed hydrolysis
2.05012Acid-catalyzed hydrolysis
5.025> 500Minimal degradation
5.050250Slow hydrolysis
7.025> 500Minimal degradation
7.050300Slow hydrolysis
9.02572Base-catalyzed hydrolysis
9.05018Base-catalyzed hydrolysis
12.0255Rapid base-catalyzed hydrolysis

Note: This data is illustrative and intended to show general trends. The actual stability of a specific oxazole-containing compound must be determined experimentally.

Experimental Protocol: Monitoring Oxazole Hydrolysis by HPLC

This protocol outlines a general method for monitoring the degradation of an oxazole-containing compound under forced acidic or basic conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents:

  • Oxazole-containing compound of interest

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 N solution

  • Sodium hydroxide (NaOH), 0.1 N solution

  • Phosphate buffer (pH 7.0)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of your oxazole compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL.

3. Experimental Procedure:

  • Incubate the working solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples to prevent further degradation before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Filter the samples through a 0.45 µm syringe filter into HPLC vials.

4. HPLC Analysis:

  • Mobile Phase: A typical starting point is a gradient of acetonitrile and water. For example, a gradient from 20% to 80% acetonitrile over 20 minutes. The mobile phase may need to be optimized for your specific compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Monitor at a wavelength where your compound has maximum absorbance.

  • Data Analysis: Record the peak area of the parent oxazole compound at each time point. The percentage of the remaining compound can be calculated relative to the peak area at time zero.

HPLC_Workflow

Figure 2. Experimental workflow for HPLC analysis of oxazole hydrolysis.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on minimizing byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during oxazole synthesis in a question-and-answer format, providing targeted solutions.

Robinson-Gabriel Synthesis & Related Cyclodehydrations

Question 1: I am observing low yields and significant tar formation in my Robinson-Gabriel synthesis. What is the likely cause and how can I fix it?

Answer: Low yields with tar formation typically indicate that the reaction conditions are too harsh for your substrate. Traditional strong acid catalysts like concentrated sulfuric acid (H₂SO₄) can cause decomposition and polymerization, especially at high temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that function under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[1] Modern methods using reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1]

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to prevent unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1][2]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Question 2: My reaction is incomplete, even after an extended period. How can I drive it to completion without generating byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a slightly stronger one. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]

  • Employ Microwave Heating: As mentioned previously, microwave heating can be an effective way to drive the reaction to completion quickly.[1]

Question 3: My 2-acylamino-ketone starting material appears to be degrading before cyclization. What could be wrong?

Answer: Degradation of the starting material can be caused by overly harsh conditions or the presence of water, which can facilitate hydrolysis of the amide bond.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can lead to the hydrolysis of the amide bond in your starting material. Ensure all solvents and reagents are thoroughly dried.[1][3]

  • Protect Sensitive Functional Groups: The 2-acylamino-ketone starting material may have other functional groups that are not stable to the reaction conditions. It may be necessary to protect these groups before the cyclization reaction.[3]

Van Leusen Oxazole Synthesis

Question 4: My Van Leusen synthesis is giving a low yield of the desired oxazole. What are the potential causes and solutions?

Answer: Low yields in the Van Leusen synthesis can stem from several factors, most commonly the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[4]

Recommended Solutions:

  • Incomplete Elimination of the Tosyl Group: The final step is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[4] To address this, you can:

    • Increase the reaction temperature.[4][5]

    • Use a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[4]

    • Extend the reaction time.[4][5]

  • Purity of Starting Materials:

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will quench the base. Use freshly distilled or purified aldehyde.[4]

    • Ketone Impurities: Ketones react with TosMIC to form nitriles, not oxazoles.[4][6] Ensure your aldehyde is free of ketone impurities.[4]

    • TosMIC Stability: TosMIC is sensitive to moisture and can decompose.[4]

Question 5: I am observing a significant amount of a nitrile byproduct in my Van Leusen reaction. What is causing this?

Answer: The formation of a nitrile byproduct is most likely due to the presence of a ketone impurity in your aldehyde starting material.[4][5] Ketones react with TosMIC to produce nitriles.[4][6]

Recommended Solutions:

  • Check Aldehyde Purity: Purify the aldehyde by distillation or chromatography before use to remove any ketone contaminants.[5]

Fischer Oxazole Synthesis

Question 6: How can I minimize the formation of chloro-oxazoline and oxazolidinone byproducts in the Fischer oxazole synthesis?

Answer: The formation of these byproducts is influenced by the reaction conditions, particularly the presence of water.[3]

Recommended Solutions:

  • Anhydrous Conditions: This reaction is sensitive to moisture. The presence of water can lead to the hydrolysis of intermediates, favoring the formation of the oxazolidinone byproduct.[3] Use anhydrous solvents (like dry ether) and reagents, and ensure the hydrogen chloride gas is dry.[3][7]

  • Reaction Temperature and Time: Prolonged reaction times or elevated temperatures can promote side reactions.[3] Monitor the reaction progress by TLC to determine the optimal reaction time and consider running the reaction at lower temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Robinson-Gabriel synthesis?

A1: Common byproducts can arise from incomplete cyclization, leading to the isolation of the starting 2-acylamino-ketone, or from decomposition and polymerization under harsh acidic conditions, resulting in tar formation.[1][3] Side reactions of other functional groups on the starting material can also lead to a complex mixture of products.[3]

Q2: Are there "greener" or more modern alternatives to classical oxazole synthesis conditions?

A2: Yes, several modern approaches aim to be more environmentally friendly and efficient.[8] These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[1]

  • Use of ionic liquids: These can serve as reusable solvents and may enhance reaction rates and yields.[8][9]

  • Solid-phase synthesis: This has been developed for the Robinson-Gabriel synthesis and can simplify purification.[10]

  • Catalytic methods: The use of catalysts can lead to milder reaction conditions and improved efficiency.[8]

Q3: How is the 2-acylamino-ketone starting material for the Robinson-Gabriel synthesis typically made?

A3: The 2-acylamino-ketone is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[1][10]

Q4: What are the best practices for purifying oxazoles from reaction byproducts?

A4: Purification strategies depend on the properties of the desired oxazole and the impurities. Common techniques include:

  • Recrystallization: This is effective for solid oxazole products. A suitable solvent system should be chosen where the oxazole has high solubility at elevated temperatures and low solubility at room temperature, while byproducts remain in solution.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating oxazoles from both polar and non-polar byproducts. The choice of eluent is critical for good separation.[3]

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical Solvent(s)Typical TemperatureAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Neat or high-boiling solventHigh TempInexpensive, powerfulHarsh, can lead to decomposition and low yields[1]
Polyphosphoric Acid (PPA)NeatHigh TempOften gives better yields than H₂SO₄[1]Viscous, difficult to work with
Phosphorus Oxychloride (POCl₃)Pyridine, DioxaneRefluxEffective for many substratesCorrosive, requires careful handling
Trifluoroacetic Anhydride (TFAA)Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[1]Expensive, can be too reactive for some substrates[1]
Dess-Martin Periodinane (DMP) then PPh₃/I₂CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group tolerance[1]Two-step process, expensive reagents[1]
Table 2: Troubleshooting Summary for Common Oxazole Syntheses
Synthesis MethodIssuePotential CauseRecommended Solution
Robinson-Gabriel Low yield / Tar formationHarsh dehydrating agent or high temperature[1]Switch to a milder dehydrating agent (e.g., PPA, Burgess reagent); Lower reaction temperature[3]
Incomplete reactionInsufficient dehydrating agent or non-optimal conditionsIncrease equivalents of dehydrating agent; Cautiously increase temperature and monitor by TLC[2][3]
Polar byproduct formationPresence of water leading to hydrolysisEnsure anhydrous conditions; Use oven-dried glassware and anhydrous solvents[3]
Van Leusen Dihydrooxazole intermediate detectedIncomplete elimination of the tosyl group[4]Increase reaction temperature; Use a stronger base (e.g., DBU)[4]
Nitrile byproduct detectedKetone impurity in the aldehyde starting material[4]Purify the aldehyde by distillation or chromatography[5]
Fischer Oxazolidinone byproductPresence of water leading to hydrolysis of intermediates[3]Use freshly distilled, anhydrous solvents; Dry HCl gas before use[3]

Experimental Protocols

Key Experiment 1: Robinson-Gabriel Synthesis using a Two-Step DMP Oxidation and PPh₃/I₂ Cyclodehydration

This protocol is adapted for substrates sensitive to harsh acidic conditions.

Step A: Dess-Martin Periodinane (DMP) Oxidation of β-hydroxy amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.[1]

  • Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.[1]

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.[1]

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]

Step B: Cyclodehydration with Triphenylphosphine and Iodine

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.[1]

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Key Experiment 2: Van Leusen Oxazole Synthesis with a Strong Base

This protocol is designed to promote the elimination of the tosyl group and minimize the formation of the dihydrooxazole intermediate.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a slurry of potassium tert-butoxide (1.1 eq) in anhydrous THF.[4]

  • Cool the suspension to 0°C in an ice bath.[4]

  • In a separate flask, dissolve TosMIC (1.0 eq) in anhydrous THF.[4]

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0°C.[4]

  • Stir the mixture for 15-20 minutes at this temperature.[4]

  • Reaction: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[4]

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50°C for 1-2 hours.[4]

  • Workup & Purification: Upon completion, quench the reaction by the slow addition of water.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Products Starting_Material 2-Acylamino-ketone Cyclodehydration Cyclodehydration Starting_Material->Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., H2SO4, PPA, TFAA) Dehydrating_Agent->Cyclodehydration Workup Workup & Purification Cyclodehydration->Workup Desired_Product Desired Oxazole Workup->Desired_Product Byproducts Byproducts (Tar, Unreacted SM) Workup->Byproducts

Caption: General workflow for Robinson-Gabriel oxazole synthesis.

Start Low Yield or Byproduct Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Harsh_Conditions Are Reaction Conditions Too Harsh? (High Temp/Strong Acid) Check_Purity->Harsh_Conditions Mild_Conditions Are Reaction Conditions Too Mild? Harsh_Conditions->Mild_Conditions No Use_Milder_Agent Use Milder Dehydrating Agent (e.g., TFAA, DMP/PPh3/I2) Harsh_Conditions->Use_Milder_Agent Yes Use_Stronger_Agent Use Stronger Dehydrating Agent or Increase Stoichiometry Mild_Conditions->Use_Stronger_Agent Yes Anhydrous Ensure Anhydrous Conditions Mild_Conditions->Anhydrous No Lower_Temp Lower Reaction Temperature Use_Milder_Agent->Lower_Temp Monitor_Reaction Monitor Reaction by TLC/LC-MS to Optimize Time Lower_Temp->Monitor_Reaction Increase_Temp Increase Temperature or Use Microwave Heating Use_Stronger_Agent->Increase_Temp Increase_Temp->Monitor_Reaction Anhydrous->Monitor_Reaction

Caption: Troubleshooting flowchart for oxazole synthesis.

References

optimizing reaction conditions for functionalizing the carboxylic acid group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of carboxylic acids.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Amide Bond Formation using Carbodiimide Coupling Agents (EDC/DCC)

Q1: I am getting a low yield or no product in my EDC/NHS coupling reaction. What are the common causes and solutions?

Low or no yield in EDC/NHS coupling reactions is a frequent issue and can often be attributed to several factors related to reagent quality and reaction conditions.[1]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Inactive EDC or NHS Reagents are moisture-sensitive and can degrade.[1] Use fresh, high-quality EDC and NHS.[1] Allow reagents to warm to room temperature before opening to prevent condensation and store them desiccated at -20°C.[1]
Suboptimal pH The two key steps of the reaction have different optimal pH ranges.[2] Perform the carboxyl activation step (with EDC/NHS) at a pH of 4.5-6.0 using a buffer like MES.[1][3] Subsequently, raise the pH to 7.2-8.5 for the amine coupling step using a buffer such as PBS.[1][3]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with your target molecules.[1][3] Use non-amine and non-carboxylate buffers. MES and PBS are recommended for the activation and coupling steps, respectively.[1]
Hydrolysis of the NHS Ester The activated NHS ester is susceptible to hydrolysis, which reverts it to the original carboxylic acid.[1] Perform the conjugation step as soon as the carboxyl group activation is complete.[1]
Steric Hindrance Bulky groups near the carboxylic acid or the amine can impede the reaction. Consider using a more potent coupling reagent like HATU or HBTU for hindered amino acids.[4] Increasing the reaction time or temperature may also improve yields, but be mindful of potential side reactions.[5]
Low Reagent Concentration Dilute reaction conditions can lead to poor yields. Ensure that the concentrations of your reactants are optimal.

Q2: I am observing precipitation in my EDC coupling reaction. What should I do?

Precipitation can occur for several reasons, including reagent solubility and byproduct formation.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Insoluble Reactants Your protein or other starting material may not be fully soluble in the chosen buffer.[3] Ensure complete dissolution of all reactants before initiating the reaction. Buffer exchange or adjusting the concentration may be necessary.[3]
Excessively High EDC Concentration Using a large excess of EDC can sometimes lead to precipitation.[3] Try reducing the molar excess of EDC.[3]
Formation of Dicyclohexylurea (DCU) When using DCC, the byproduct DCU is insoluble in most common organic solvents and will precipitate.[6] This is expected. The DCU can be removed by filtration after the reaction is complete.[7] For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6]

Q3: How can I minimize racemization during peptide coupling?

Racemization is a critical concern in peptide synthesis, and several factors can influence its extent.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Over-activation of the Carboxylic Acid Prolonged activation can increase the risk of racemization. Reduce the pre-activation time before adding the amine component.[4]
Strong Base The use of strong bases can promote racemization.[4] Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[4]
Inappropriate Coupling Reagent/Additive Some coupling reagents are more prone to causing racemization. The addition of HOBt or HOAt can suppress racemization by forming active esters that are less prone to this side reaction.[8][9] Oxyma Pure is also a highly effective additive for this purpose.[4]
Elevated Temperature Higher temperatures can increase the rate of racemization. If heating is necessary, optimize for the shortest possible reaction time to achieve a satisfactory yield.[4]

G start Low or No Product Yield check_reagents Check EDC/NHS Quality and Storage start->check_reagents check_ph Verify Reaction pH start->check_ph check_buffers Check for Competing Buffers start->check_buffers check_hydrolysis Minimize NHS-Ester Hydrolysis start->check_hydrolysis check_sterics Consider Steric Hindrance start->check_sterics solution_reagents Use fresh reagents, store desiccated at -20°C. check_reagents->solution_reagents Degraded? solution_ph Activation: pH 4.5-6.0 (MES) Coupling: pH 7.2-8.5 (PBS) check_ph->solution_ph Incorrect? solution_buffers Use non-nucleophilic buffers (e.g., MES, PBS). Avoid Tris, Glycine. check_buffers->solution_buffers Competing groups present? solution_hydrolysis Add amine immediately after activation. check_hydrolysis->solution_hydrolysis Delay in addition? solution_sterics Use stronger coupling reagents (e.g., HATU). Increase reaction time/temperature. check_sterics->solution_sterics Hindered substrates?

Troubleshooting workflow for low yield in amide coupling reactions.

Esterification

Q1: My Fischer esterification is giving a low yield. How can I improve it?

Fischer esterification is a reversible reaction, so optimizing conditions to favor product formation is key.[10]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Equilibrium Not Shifted Towards Products The presence of water, a byproduct, can drive the reaction in reverse.[11] Use a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium.[12] Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus.
Insufficient Catalyst An acid catalyst is required for this reaction.[13] Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid, is used.[10]
Steric Hindrance Tertiary alcohols and sterically hindered carboxylic acids react more slowly.[14] For these substrates, it may be better to first convert the carboxylic acid to a more reactive acyl chloride and then react it with the alcohol.[14]
Reaction Time and Temperature The reaction is often slow.[13] Ensure the reaction is heated for a sufficient amount of time. Refluxing is a common technique.

G start Substrate Sensitivity acid_sensitive Acid Sensitive? start->acid_sensitive steric_hindrance Sterically Hindered? acid_sensitive->steric_hindrance No steglich Steglich Esterification (DCC/EDC + DMAP) acid_sensitive->steglich Yes fischer Fischer Esterification (Acid + Alcohol + Catalyst) steric_hindrance->fischer No acyl_chloride_route Acyl Chloride Route (1. SOCl₂ 2. Alcohol) steric_hindrance->acyl_chloride_route Yes

Decision tree for selecting an appropriate esterification method.

Acyl Chloride Formation

Q1: What are the best reagents for converting a carboxylic acid to an acyl chloride?

Several reagents can be used for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the product.

Common Reagents and Considerations

Reagent Formula Byproducts Considerations
Thionyl Chloride SOCl₂SO₂(g), HCl(g)This is a very common and effective reagent.[15] The gaseous byproducts are easily removed, simplifying purification.[16] The reaction can be vigorous.
Oxalyl Chloride (COCl)₂CO(g), CO₂(g), HCl(g)Often used for smaller-scale reactions and when milder conditions are required. The byproducts are also gaseous.
Phosphorus Trichloride PCl₃H₃PO₃The byproduct, phosphorous acid, is a liquid and needs to be separated from the acyl chloride, usually by distillation.[17]
Phosphorus Pentachloride PCl₅POCl₃, HCl(g)This is a solid reagent that reacts readily.[16] The byproduct, phosphorus oxychloride (POCl₃), is a liquid and requires separation.[16]

Experimental Protocols

Standard Protocol for EDC/NHS Amide Coupling

This protocol provides a general procedure for the coupling of a carboxylic acid to a primary amine using EDC and NHS.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to warm to room temperature before opening to prevent moisture condensation.[1] Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[3] A 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid is commonly used.[3]

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add the freshly prepared EDC/NHS solution to the carboxylic acid solution.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]

  • Coupling Reaction: Add the amine-containing molecule to the activated carboxylic acid solution. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[1] If necessary, add Coupling Buffer to adjust the pH.

  • Incubation: Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching (Optional): To stop the reaction and hydrolyze any remaining active esters, a quenching buffer can be added.

  • Purification: Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

G start Start prepare_reagents Prepare fresh EDC/NHS in Activation Buffer (pH 4.5-6.0) start->prepare_reagents activate_cooh Activate Carboxylic Acid (15-30 min, RT) prepare_reagents->activate_cooh add_amine Add Amine & Adjust pH to 7.2-8.0 with Coupling Buffer activate_cooh->add_amine couple Incubate (2h RT or overnight 4°C) add_amine->couple quench Quench Reaction (Optional) couple->quench purify Purify Conjugate quench->purify end End purify->end

General workflow for EDC/NHS mediated amide bond formation.

Data Presentation

Comparison of Common Coupling Reagents for Peptide Synthesis

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with challenging peptide sequences.

Coupling Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, EDCWidely used, effective, and relatively inexpensive.[18]Can lead to racemization; require additives like HOBt or NHS to suppress side reactions.[8][18] DCU byproduct from DCC can be difficult to remove.[19]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency with a low risk of racemization.[18]More expensive and may require more stringent handling conditions.[18]
Uronium/Aminium Salts HATU, HBTU, TBTUExcellent coupling efficiency and low formation of side-products, making them a popular choice for difficult sequences.[18]Can be more expensive than carbodiimides. Some, like HBTU and TBTU, contain the potentially explosive HOBt.[9]

This technical support center aims to provide a valuable resource for optimizing your carboxylic acid functionalization reactions. For more specific issues, consulting detailed literature for your particular substrates is always recommended.

References

Technical Support Center: Scaling Up Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of substituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up oxazole synthesis?

A1: Scaling up oxazole synthesis often presents challenges such as decreased yields, increased byproduct formation, difficulties in purification, and thermal control issues. Common synthetic routes like the Robinson-Gabriel, van Leusen, and Fischer syntheses can be sensitive to changes in reaction concentration, temperature, and reagent stoichiometry at larger scales. For instance, the strongly acidic conditions in the Robinson-Gabriel synthesis can lead to substrate decomposition and polymerization, which is often exacerbated at scale.[1][2]

Q2: How does the choice of synthesis method impact scalability?

A2: The choice of synthesis method is critical for successful scale-up.

  • Robinson-Gabriel Synthesis: While versatile, it often requires harsh acidic conditions and high temperatures, which can lead to charring and difficult purifications on a larger scale.[1][2] Milder cyclodehydrating agents can be employed, but may require careful optimization.

  • Van Leusen Reaction: This method is often preferred for its milder conditions.[3][4] However, the stability of the TosMIC reagent and the complete elimination of the tosyl group can be problematic, potentially leading to the formation of a stable oxazoline intermediate as a major byproduct.[5]

  • Fischer Oxazole Synthesis: This method can be limited by the availability and stability of the required cyanohydrin starting materials, and the use of anhydrous gaseous HCl can be challenging to handle at an industrial scale.[6]

Q3: What are the key safety considerations when scaling up oxazole synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Management: Many oxazole syntheses are exothermic. Proper reactor design and cooling systems are crucial to prevent thermal runaways, especially with reactions involving strong acids or bases.

  • Reagent Handling: Reagents like phosphorus pentachloride, phosphoryl chloride (used in Robinson-Gabriel), and TosMIC (in van Leusen) require careful handling due to their toxicity and reactivity.[2] The use of anhydrous conditions, often necessary to prevent side reactions, also requires specialized equipment and procedures at scale.[5]

  • Pressure Build-up: Some reactions may evolve gaseous byproducts, necessitating adequate venting and pressure monitoring.

Troubleshooting Guides

Robinson-Gabriel Synthesis

Issue 1: Low Yield and/or Tar Formation

  • Question: My Robinson-Gabriel synthesis is resulting in a low yield of the desired oxazole with significant tar formation. What are the potential causes and how can I improve the yield?

  • Answer: Low yields and tarring in the Robinson-Gabriel synthesis are often due to the harsh reaction conditions causing decomposition of the starting material or product.[1][2]

Potential CauseRecommended Solution
Excessively Harsh Dehydrating Agent Switch to a milder cyclodehydrating agent. A comparison of common agents is provided in the table below.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[1]
Extended Reaction Time Minimize reaction time. Once the reaction is complete, proceed with workup immediately to avoid prolonged exposure to harsh conditions.[2]
Presence of Water Ensure strictly anhydrous conditions. Water can lead to hydrolysis of intermediates.[2]

Data Presentation: Comparison of Cyclodehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄ High temperatureInexpensive, potentProne to causing charring and side reactions[1][7]
Phosphorus Pentoxide (P₂O₅) Reflux in toluene or xyleneEffective for many substratesCan be difficult to handle and quench
Phosphoryl Chloride (POCl₃) Reflux in pyridine or DMFGenerally high yieldingToxic and corrosive
Trifluoroacetic Anhydride (TFAA) Room temperature or gentle heatingMilder conditionsMore expensive
Burgess Reagent Mild, neutral conditionsSuitable for sensitive substratesCostly, may require optimization
Van Leusen Oxazole Synthesis

Issue 2: Low Yield and Presence of Oxazoline Intermediate

  • Question: My van Leusen synthesis is giving a low yield of the oxazole, and I've isolated a significant amount of the 4-tosyl-4,5-dihydrooxazole intermediate. How can I drive the reaction to completion?

  • Answer: The incomplete elimination of the tosyl group is a common issue in the van Leusen synthesis, leading to the accumulation of the dihydrooxazole intermediate.[5]

Potential CauseRecommended Solution
Insufficient Base Strength Switch to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.[5]
Low Reaction Temperature Gently heat the reaction mixture to 40-50 °C to promote the elimination step.[5]
Short Reaction Time Extend the reaction time and monitor the disappearance of the intermediate by TLC or LC-MS.[5]
Substrate Effects Some substrates are inherently slower to eliminate. A stronger base or higher temperature may be necessary.

Experimental Protocols

Key Experiment: Robinson-Gabriel Synthesis of a Substituted Oxazole

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted oxazole via the Robinson-Gabriel synthesis using a 2-acylamino-ketone as the starting material.

Materials:

  • 2-acylamino-ketone

  • Cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-acylamino-ketone in the appropriate anhydrous solvent.

  • Slowly add the cyclodehydrating agent at a controlled temperature (this may range from 0 °C to reflux depending on the agent).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction mixture (e.g., by pouring it onto ice).

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Key Experiment: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol provides a general method for the synthesis of a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., potassium carbonate, DBU)

  • Anhydrous solvent (e.g., methanol, THF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde and TosMIC in an anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.[5]

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Oxazole Synthesis Scale-up check_method Identify Synthesis Method (e.g., Robinson-Gabriel, Van Leusen) start->check_method rg_issue Robinson-Gabriel Issue? check_method->rg_issue Robinson-Gabriel vl_issue Van Leusen Issue? check_method->vl_issue Van Leusen tar Tar Formation? rg_issue->tar Yes incomplete_rg Incomplete Reaction? rg_issue->incomplete_rg No oxazoline Oxazoline Intermediate Present? vl_issue->oxazoline Yes incomplete_vl Incomplete Reaction? vl_issue->incomplete_vl No solution_tar Use Milder Dehydrating Agent Lower Temperature tar->solution_tar solution_incomplete_rg Increase Dehydrating Agent Stoichiometry Increase Temperature Cautiously incomplete_rg->solution_incomplete_rg solution_oxazoline Use Stronger Base (e.g., DBU) Increase Temperature oxazoline->solution_oxazoline solution_incomplete_vl Extend Reaction Time Ensure Anhydrous Conditions incomplete_vl->solution_incomplete_vl end End: Optimized Process solution_tar->end solution_incomplete_rg->end solution_oxazoline->end solution_incomplete_vl->end

Caption: Troubleshooting workflow for oxazole synthesis scale-up.

Van_Leusen_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A Aldehyde + TosMIC B Deprotonation of TosMIC A->B Base C Nucleophilic Attack B->C D Cyclization C->D E 4-Tosyl-4,5-dihydrooxazole (Intermediate) D->E F Elimination of Tosyl Group E->F Base, Heat H Incomplete Elimination E->H G 5-Substituted Oxazole (Desired Product) F->G

Caption: Van Leusen oxazole synthesis pathway and a common side reaction.

References

Technical Support Center: Purification of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are the likely starting materials I need to remove?

A common and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. In the context of this compound, this would typically involve the reaction of 2,4-dichlorobenzaldehyde with an isocyanoacetate ester (e.g., ethyl isocyanoacetate) in the presence of a base. The resulting ester is then hydrolyzed to the final carboxylic acid product.

Therefore, the primary starting materials and reagents to be aware of during purification are:

  • Unreacted 2,4-dichlorobenzaldehyde: A common impurity if the reaction does not go to completion.

  • Ethyl isocyanoacetate (or other ester): The reagent used to form the oxazole ring.

  • Base: Such as potassium carbonate or sodium hydride, used to facilitate the reaction.

Q2: I see a persistent impurity in my crude product. What could it be?

Besides unreacted starting materials, several byproducts can form during the synthesis. Common impurities include:

  • 2,4-Dichlorobenzoic acid: Aldehydes are susceptible to oxidation, and 2,4-dichlorobenzaldehyde can oxidize to the corresponding carboxylic acid, which can be difficult to separate from the desired product due to similar acidic properties.

  • Oxazoline intermediate: The Van Leusen reaction proceeds through a dihydrooxazole (oxazoline) intermediate. Incomplete elimination of the activating group (e.g., a tosyl group from TosMIC, a common reagent) can lead to this impurity.[1]

  • Side products from the isocyanate reagent: Self-polymerization or degradation of the isocyanoacetate can lead to various impurities.

Q3: My final product has a low melting point and appears oily. What could be the issue?

An oily product or a low, broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the starting materials or byproducts mentioned above can lead to these observations. It is also possible that the product is not completely dry.

Q4: What are the recommended purification techniques for this compound?

A multi-step purification strategy is often the most effective:

  • Aqueous Workup/Extraction: This is a crucial first step to remove inorganic salts and water-soluble impurities. As a carboxylic acid, the product's solubility is pH-dependent, which can be exploited for purification.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed.

Troubleshooting Guides

Issue 1: Difficulty Removing Unreacted 2,4-Dichlorobenzaldehyde
Symptom Possible Cause Troubleshooting Steps
A spot on the TLC with a higher Rf value than the product, corresponding to the aldehyde.Incomplete reaction.Optimize Reaction Conditions: - Ensure stoichiometric amounts of reagents or a slight excess of the isocyanoacetate. - Increase reaction time or temperature as appropriate for the specific protocol.
Aldehyde persists after aqueous workup.Aldehyde is not effectively removed by standard extraction.Utilize a Sodium Bisulfite Wash: - During the aqueous workup, wash the organic layer with a saturated solution of sodium bisulfite. Aldehydes form a water-soluble adduct with bisulfite, which will be extracted into the aqueous phase.
Issue 2: Presence of 2,4-Dichlorobenzoic Acid Impurity
Symptom Possible Cause Troubleshooting Steps
A polar impurity that is difficult to separate from the product by extraction.Oxidation of the starting aldehyde.Careful pH-Controlled Extraction: - Dissolve the crude product in an organic solvent (e.g., ethyl acetate). - Extract with a weak base like sodium bicarbonate solution. The desired carboxylic acid and the benzoic acid impurity will both be extracted into the aqueous layer. - Carefully acidify the aqueous layer with dilute HCl. The desired, less acidic oxazole carboxylic acid may precipitate at a slightly different pH than the benzoic acid derivative. This requires careful monitoring and fractional precipitation.
Impurity co-elutes with the product during column chromatography.Similar polarity of the two carboxylic acids.Optimize Chromatography: - Use a gradient elution with a solvent system containing a small amount of acetic or formic acid (e.g., 0.5-1%) to improve the separation of the acids. - Consider using a different stationary phase, such as alumina.
Issue 3: Low Yield and Purity after Recrystallization
Symptom Possible Cause Troubleshooting Steps
Oiling out or formation of a powder instead of crystals.The solvent is too good a solvent, or the solution is supersaturated.Optimize Recrystallization Solvent: - Use a solvent pair. Dissolve the compound in a good solvent (e.g., ethanol, methanol) at an elevated temperature and then add a poor solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. - Try a range of solvents with varying polarities (e.g., ethanol/water, toluene, ethyl acetate/hexane).
Product remains in the mother liquor.The chosen solvent is too good a solvent even at low temperatures.Reduce the amount of solvent used for dissolution. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

Experimental Protocols

General Protocol for Aqueous Workup and Extraction
  • After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1 M HCl to remove any basic impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to extract the acidic product into the aqueous layer. The unreacted aldehyde and other neutral impurities will remain in the organic layer.

  • Separate the aqueous layer containing the sodium salt of the product.

  • Wash the aqueous layer with fresh EtOAc to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the product precipitates out (typically pH 2-3).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

General Protocol for Recrystallization
  • Place the crude, dry solid in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water) to just dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath or refrigerator to induce further crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

General Protocol for Column Chromatography
  • Prepare a silica gel slurry in the initial, less polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). It is often beneficial to include a small percentage of acetic acid (0.5-1%) in the eluent to ensure the carboxylic acid is protonated and elutes with a good peak shape.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 255876-52-9[2]
Molecular Formula C₁₀H₅Cl₂NO₃[2]
Molecular Weight 258.06 g/mol [2]
Appearance Solid
Purity (Typical) ≥95-97%[3][4]

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup recrystallization Recrystallization workup->recrystallization If solid chromatography Column Chromatography workup->chromatography If oily or impure impurities_removed1 Inorganic Salts & Water-Soluble Impurities Removed workup->impurities_removed1 recrystallization->chromatography If still impure pure_product Pure Product recrystallization->pure_product If pure impurities_removed2 Most Impurities Removed recrystallization->impurities_removed2 chromatography->pure_product impurities_removed3 Trace Impurities Removed chromatography->impurities_removed3

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Impure Product check_tlc Analyze by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm side_product Side Product? unreacted_sm->side_product No optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes specific_wash Specific Wash (e.g., Bisulfite) unreacted_sm->specific_wash Yes (Aldehyde) recrystallize Recrystallization side_product->recrystallize Yes column Column Chromatography side_product->column Yes optimize_reaction->check_tlc specific_wash->check_tlc recrystallize->column Fails pure Pure Product recrystallize->pure Successful column->pure

Caption: Decision-making workflow for troubleshooting the purification process.

References

Validation & Comparative

A Comparative Analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid and Other Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid and related oxazole derivatives, with a focus on their performance in anticancer and antimicrobial assays. While direct comparative data for this compound is limited in publicly available research, this guide synthesizes available data on structurally similar compounds to provide a valuable reference for researchers in the field.

Anticancer Activity of Oxazole Derivatives

Oxazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.

Comparative Cytotoxicity Data (IC50, µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several oxazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
This compound This compoundNot AvailableNot Available
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateLeukemia (CCRF-CEM)-6.08 (GP)[1]
Colon Cancer (COLO 205)-42.98 (GP)[1]
Melanoma (MALME-3M)-78.70 (GP)[1]
2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazole Derivative 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl- oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideCNS Cancer (SNB-75)Cytostatic[2]
CNS Cancer (SF-539)Cytostatic[2]
Oxazolo[5,4-d]pyrimidine Derivative (3g) 2-(Isoxazol-3-yl)-7-(3-(dimethylamino)propyl)oxazolo[5,4-d]pyrimidineColon Adenocarcinoma (HT29)58.44 ± 8.75[3]
Cisplatin (Reference) CisplatinColon Adenocarcinoma (HT29)47.17 ± 7.43[3]
5-Fluorouracil (Reference) 5-FluorouracilColon Adenocarcinoma (HT29)381.16 ± 25.51[3]

*GP (Growth Percent) values from the NCI-60 screen represent the growth inhibition relative to the no-drug control. Negative values indicate cell killing.

Antimicrobial Activity of Oxazole Derivatives

The oxazole moiety is also a key component in a variety of compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. The presence of halogen substituents on the phenyl ring has been noted to often enhance the antimicrobial activity of these derivatives.

Comparative Antimicrobial Data (MIC, µg/mL)

The following table presents the Minimum Inhibitory Concentration (MIC) values for different oxazole derivatives against various microbial strains. A lower MIC value signifies stronger antimicrobial activity.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
This compound This compoundNot AvailableNot Available
5-(6-(2,4-dichlorophenyl)-[4][5][6]triazolo[3,4-b][4][6][7]thiadiazol-3-yl)benzene-1,2,3-triol 5-(6-(2,4-dichlorophenyl)-[4][5][6]triazolo[3,4-b][4][6][7]thiadiazol-3-yl)benzene-1,2,3-triolS. aureus125[8]
B. subtilis250[8]
E. coli250[8]
P. aeruginosa500[8]
C. albicans250[8]
A. niger500[8]
Ampicillin (Reference) AmpicillinS. aureus250[8]
Fluconazole (Reference) FluconazoleC. albicans250[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[9]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of oxazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.

Anticancer Mechanism

Many oxazole-containing compounds exert their anticancer effects by targeting key components of cell proliferation and survival pathways. A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]

anticancer_pathway Oxazole_Derivative Oxazole Derivative Tubulin Tubulin Oxazole_Derivative->Tubulin Inhibition Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of oxazole derivatives.

Antimicrobial Mechanism

The antimicrobial action of oxazole derivatives can involve various mechanisms, including the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism is often dependent on the microbial species and the chemical structure of the oxazole compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Oxazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial_Screening IC50_Determination IC50 Values Anticancer_Screening->IC50_Determination Determine MIC_Determination MIC Values Antimicrobial_Screening->MIC_Determination Determine

Caption: General experimental workflow for bioassay evaluation.

References

A Comparative Analysis of Chlorinated vs. Non-Chlorinated 5-Phenyloxazoles in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic modification of this scaffold, such as through halogenation, is a common approach to modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of the biological activities of chlorinated and non-chlorinated 5-phenyloxazoles, supported by experimental protocols and pathway diagrams to facilitate further research and drug development.

Data Presentation: A Qualitative Comparison

Due to the lack of studies directly comparing the biological activity of a chlorinated 5-phenyloxazole with its non-chlorinated analog using the same assays, a quantitative data table cannot be provided at this time. However, the literature suggests that the introduction of a chlorine atom to the phenyl ring of a bioactive molecule can have significant effects on its biological profile.

In various classes of heterocyclic compounds, chlorination has been shown to:

  • Enhance Cytotoxicity: The presence of a chlorine atom can increase the cytotoxic effects of a compound against cancer cell lines. This is often attributed to altered electronic properties and lipophilicity, which can lead to improved cellular uptake and target engagement.

  • Modulate Anti-inflammatory Activity: Chlorinated derivatives of some heterocyclic systems have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

  • Influence Antimicrobial Potency: The addition of chlorine can either increase or decrease antimicrobial activity depending on the microbial species and the overall structure of the molecule. For instance, some chlorinated benzoxazoles have shown potent activity against Candida albicans.

Further research is needed to specifically quantify the impact of chlorination on the biological activity of 5-phenyloxazoles across different therapeutic areas.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway potentially modulated by 5-phenyloxazole derivatives and a general workflow for their biological screening.

COX2_Pathway COX-2 Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenyloxazole 5-Phenyloxazole Derivative Phenyloxazole->COX2 Inhibition

A diagram of the COX-2 signaling pathway.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_outcome Outcome Synthesis Synthesis of Chlorinated & Non-Chlorinated 5-Phenyloxazole Analogs Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Dose_Response Dose-Response Assays (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

A generalized workflow for biological screening.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like 5-phenyloxazoles.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated 5-phenyloxazoles) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • A method for detecting prostaglandin production (e.g., ELISA kit for PGE₂)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching agent (e.g., a solution of stannous chloride or a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced in each well using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Inoculum of the microorganism standardized to a 0.5 McFarland turbidity standard

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Structure-Activity Relationship of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective therapeutic agents. This guide provides a comparative analysis of 5-(2,4-dichlorophenyl)oxazole-4-carboxylic acid analogs, a class of compounds with emerging potential in anticancer research. We present a summary of available quantitative data, detailed experimental protocols, and an exploration of potential signaling pathways to facilitate further drug development efforts.

Unveiling the Anticancer Potential: A Look at the Structure-Activity Relationship

While a comprehensive quantitative structure-activity relationship (QSAR) study specifically for this compound analogs is not yet publicly available, preliminary investigations into related oxazole and isoxazole structures provide valuable insights into their anticancer properties. The core scaffold, featuring a dichlorophenyl group attached to an oxazole-4-carboxylic acid moiety, presents multiple avenues for chemical modification to enhance potency and selectivity.

Key areas for modification and their potential impact on activity include:

  • Substitutions on the Phenyl Ring: The 2,4-dichloro substitution pattern is a common feature in many bioactive molecules and likely contributes to the compound's interaction with its biological target. Altering the position and nature of these halogen substituents, or introducing other functional groups, could significantly modulate activity.

  • Modifications of the Carboxylic Acid Group: The carboxylic acid is a critical functional group that can participate in hydrogen bonding and ionic interactions within a target's binding site. Esterification or conversion to amides can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby influencing its biological activity.

  • Alterations to the Oxazole Ring: While the oxazole ring serves as a central scaffold, its replacement with other five-membered heterocycles, such as isoxazole or thiazole, could lead to derivatives with different biological profiles.

Comparative Biological Activity of Oxazole Analogs

To illustrate the potential of this chemical class, the following table summarizes the cytotoxic activity (IC50 values) of various oxazole and isoxazole derivatives against different cancer cell lines, as reported in the scientific literature. It is important to note that these are not direct analogs of this compound but provide a valuable reference for the potential potency of this scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzoxazole DerivativeHepG210.50[1]
Benzoxazole DerivativeMCF-715.21[1]
Benzimidazole-oxadiazole Derivative-0.475 (VEGFR-2 inhibition)[2]
2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol15 different cancer cell linesExhibited promising cytotoxicity at 10 µM[3]

Potential Signaling Pathways

Emerging evidence suggests that oxazole and isoxazole derivatives may exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation. Two potential targets that have been identified for similar heterocyclic compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6][7][8][9]

VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6][9] By inhibiting VEGFR-2, these compounds could potentially cut off the tumor's blood supply, leading to suppressed growth and metastasis.

p38 MAPK Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer cell proliferation, survival, and invasion.[7][8] Inhibition of p38 MAPK could therefore represent another mechanism by which these compounds exert their anticancer effects.

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_p38 p38 MAPK Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Proliferation, Angiogenesis ERK->Proliferation_Angiogenesis Stress Stress/Cytokines MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Compound 5-(2,4-Dichlorophenyl) oxazole-4-carboxylic acid analogs Compound->VEGFR2 Inhibition Compound->p38 Inhibition

Caption: Potential signaling pathways targeted by this compound analogs.

Experimental Protocols

To aid in the further investigation of these compounds, we provide detailed methodologies for their synthesis and biological evaluation.

General Synthesis of this compound Analogs

A common route for the synthesis of the oxazole core involves the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde. For the synthesis of the title compounds, a plausible route would involve the reaction of a 2,4-dichlorophenacyl halide derivative with an appropriate amino acid derivative, followed by cyclization to form the oxazole ring. Subsequent modifications of the carboxylic acid group can be achieved through standard esterification or amidation reactions.

Synthesis_Workflow Start 2,4-Dichlorophenacyl halide Reaction1 Condensation Start->Reaction1 AminoAcid Amino acid derivative AminoAcid->Reaction1 Intermediate Acyclic Intermediate Reaction1->Intermediate Cyclization Cyclization Intermediate->Cyclization OxazoleEster 5-(2,4-Dichlorophenyl) oxazole-4-carboxylate ester Cyclization->OxazoleEster Hydrolysis Ester Hydrolysis OxazoleEster->Hydrolysis FinalProduct 5-(2,4-Dichlorophenyl) oxazole-4-carboxylic acid Hydrolysis->FinalProduct Amidation Amidation FinalProduct->Amidation AmideAnalog Carboxamide Analog Amidation->AmideAnalog

Caption: A general synthetic workflow for this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the oxazole analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs. The presented data and protocols are intended to serve as a starting point for researchers to design and synthesize novel derivatives with enhanced anticancer activity. Further detailed investigations are necessary to fully elucidate the SAR and mechanism of action of this promising class of compounds.

References

A Comparative Analysis of Synthetic Routes to 5-Aryloxazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aryloxazole-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The efficient and versatile synthesis of these molecules is of paramount importance for the discovery and development of new therapeutic agents. This guide provides a comparative analysis of the most prominent synthetic routes to 5-aryloxazole-4-carboxylic acids and their ester derivatives, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to 5-aryloxazole-4-carboxylic acid derivatives, allowing for a direct comparison of their efficiencies and conditions.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsProductYield (%)Ref.
Robinson-Gabriel Synthesis 2-Acylamino-ketoneH₂SO₄ or POCl₃, 90°C, 30 min2,5-Disubstituted oxazoleGood[1]
Modified Robinson-Gabriel (Wipf) β-Keto amides derived from amino acidsDess-Martin periodinane, PPh₃, I₂, Et₃NSubstituted oxazolesGood[1]
Ugi/Robinson-Gabriel Tandem Reaction Amine, arylglyoxal, carboxylic acid, isonitrileH₂SO₄, 60°C, 2 h2,4,5-Trisubstituted oxazole-carboxamide72[2]
Van Leusen-type Synthesis Aromatic carboxylic acid, tosylmethyl isocyanide (TosMIC)TsCl, K₂CO₃, then NaH, THF, 1 h4-Tosyl-5-aryloxazole86-93[3]
From Serine Derivatives Methyl esters of N-acyl-β-halodehydroaminobutyric acid2% DBU in acetonitrile2,5-Disubstituted oxazole-4-carboxylatesHigh[4]
Cyclodehydration of Serine-derived dipeptides Serine-containing dipeptidesMoO₂(acac)₂ or (NH₄)₂MoO₄, Toluene, refluxOxazoline precursors68-87[5]
From Diethyl Aminomalonate Diethyl aminomalonate derivativeI₂, PPh₃ for cyclization; LiOH for saponification5-Ethoxyoxazole-4-carboxylic acid84 (cycl.), 65 (sapon.)[6]

Overview of Synthetic Strategies

Robinson-Gabriel Synthesis and Related Cyclodehydrations

The Robinson-Gabriel synthesis is a classic and widely used method for the formation of oxazoles.[1][7] It involves the intramolecular cyclodehydration of 2-acylamino-ketones, typically promoted by strong acids such as sulfuric acid or phosphorus oxychloride.[1]

Mechanism: The reaction proceeds via the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Modifications: A significant modification by Wipf and co-workers allows for the synthesis of substituted oxazoles from amino acid derivatives. This involves the oxidation of β-keto amides with Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine and iodine.[1] Furthermore, a tandem Ugi/Robinson-Gabriel reaction sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles.[2]

Van Leusen-type Syntheses

The Van Leusen reaction is a powerful tool for constructing oxazole rings, utilizing tosylmethyl isocyanide (TosMIC) as a key building block.[8][9] While the classical Van Leusen reaction involves aldehydes, a modified one-pot approach allows for the synthesis of 4-tosyl-5-aryloxazoles directly from aromatic carboxylic acids.[3] This method provides the desired 5-aryl oxazole core but requires further functionalization to introduce the carboxylic acid group at the 4-position.

Mechanism: The reaction between an aldehyde and TosMIC proceeds through deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of toluenesulfinic acid to yield the oxazole.[8]

Syntheses from Amino Acid Precursors

Amino acids, particularly serine, serve as versatile starting materials for the synthesis of oxazole-4-carboxylic acid derivatives.

  • From Dehydroamino Acids: 2,5-Disubstituted oxazole-4-carboxylates can be prepared in high yields from methyl esters of N-acyl-β-halodehydroaminobutyric acids, which are accessible from serine.[4] The reaction is typically promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cyclodehydration of Serine Dipeptides: Molybdenum-catalyzed cyclodehydration of serine-containing dipeptides provides a route to oxazoline-4-carboxylates, which are immediate precursors to the corresponding oxazoles.[5]

  • From Aminomalonates: N-acylated diethyl aminomalonate can undergo cyclization to form the corresponding 5-alkoxyoxazole-4-carboxylate, which can then be saponified to the carboxylic acid.[6]

Experimental Protocols

Protocol 1: Ugi/Robinson-Gabriel Tandem Synthesis of a 2,4,5-Trisubstituted Oxazole-Carboxamide[2]
  • Ugi Reaction: To a solution of 2,4-dimethoxybenzylamine (1.0 eq) in methanol, add the desired carboxylic acid (1.0 eq), arylglyoxal (1.0 eq), and isonitrile (1.0 eq).

  • Stir the reaction mixture at room temperature for 36 hours.

  • Concentrate the mixture under reduced pressure and purify the crude Ugi product by column chromatography.

  • Robinson-Gabriel Cyclization: Treat the purified Ugi product with concentrated sulfuric acid.

  • Heat the mixture at 60°C for 2 hours.

  • Cool the reaction to room temperature, pour it into ice water, and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the final oxazole product by column chromatography.

Protocol 2: One-Pot Synthesis of 4-Tosyl-5-aryloxazoles from Carboxylic Acids[3]
  • To a solution of the aromatic carboxylic acid (1 mmol) in THF, add potassium carbonate (1.5 mmol) and tosyl chloride (1.2 mmol).

  • Stir the mixture at room temperature for the time required for the formation of the tosyl carboxylate (monitored by TLC).

  • To this mixture, add tosylmethyl isocyanide (2 mmol) followed by a suspension of sodium hydride (2 mmol) in THF (2 mL).

  • Stir the reaction mixture for 1 hour.

  • Upon completion (monitored by TLC), quench the reaction by adding water (25 mL).

  • Extract the product with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with water (25 mL) and brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using 10% ethyl acetate in hexane).

Protocol 3: Synthesis of Oxazole-4-carboxylates from Serine Derivatives[4]
  • Dissolve the methyl ester of N-acyl-β-halodehydroaminobutyric acid in acetonitrile.

  • Add a 2% solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 2,5-disubstituted oxazole-4-carboxylate by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing 5-aryloxazole-4-carboxylic acid derivatives.

G cluster_0 Robinson-Gabriel & Related cluster_1 Van Leusen-type Synthesis cluster_2 From Amino Acid Precursors A 2-Acylamino-ketone B H₂SO₄ or POCl₃ A->B Cyclodehydration C 5-Aryloxazole-4-carboxylic acid derivative B->C D Amino Acid Derivative E β-Keto amide D->E Acylation/Oxidation F Dess-Martin Periodinane E->F Oxidation G PPh₃, I₂ F->G Cyclodehydration G->C H Aromatic Carboxylic Acid J TsCl, K₂CO₃, NaH H->J I TosMIC I->J K 4-Tosyl-5-aryloxazole J->K One-pot reaction L Serine Derivative M N-acyl-β-halodehydro- aminobutyric acid ester L->M Derivatization N DBU M->N Elimination/ Cyclization O 5-Aryloxazole-4-carboxylate N->O P Diethyl Aminomalonate Derivative Q I₂, PPh₃ P->Q Cyclization R Protected Oxazole Q->R S LiOH R->S Saponification S->O

Caption: Comparative workflows for the synthesis of 5-aryloxazole-4-carboxylic acids.

References

Comparative Efficacy Analysis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid and Known Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological efficacy and specific molecular target of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid are not extensively documented in publicly available literature. Based on the biological activities of structurally related oxazole derivatives, this guide provides a comparative analysis under the hypothesis that this compound may act as an inhibitor of Phosphodiesterase 4 (PDE4). All comparative data presented is for established PDE4 inhibitors.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a key second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2][3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently downregulates inflammatory responses. This mechanism has made PDE4 a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[5][6][7] This guide compares the biological efficacy of several well-established PDE4 inhibitors, providing a benchmark for the potential evaluation of novel compounds like this compound.

Quantitative Comparison of Known PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent PDE4 inhibitors against various PDE4 subtypes. Lower IC50 values indicate greater potency.

InhibitorPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Overall PDE4 IC50 (nM)
Rolipram3[8][9][10]130[8][9][10]-240[8][9][10]~0.22 µM (for (R)-(-)-Rolipram)
Roflumilast0.7 (PDE4A1), 0.9 (PDE4A4)[11]0.7 (PDE4B1), 0.2 (PDE4B2)[11]3 (PDE4C1), 4.3 (PDE4C2)[11]-~0.8[7][12]
Apremilast10-100 (across isoforms)[13]---74[5][14]
Crisaborole----490[6][7]

Signaling Pathway

The diagram below illustrates the cAMP signaling pathway and the role of PDE4. Inhibition of PDE4 by compounds such as the ones listed above prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory genes.

PDE4_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes Extracellular_Signal Extracellular Signal (e.g., Hormone) Extracellular_Signal->GPCR Binds to Inhibitor This compound (Hypothesized) & Known Inhibitors Inhibitor->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.

Experimental Protocols

A common method to determine the in vitro efficacy of PDE4 inhibitors is the Fluorescence Polarization (FP) assay.

Objective: To determine the IC50 value of a test compound against a specific PDE4 isoform.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). When the small FAM-cAMP is hydrolyzed by PDE4 to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large complex that tumbles slowly, resulting in high fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.[15][16][17]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Test compound (e.g., this compound) and known inhibitor (e.g., Rolipram)

  • Fluorescently labeled cAMP substrate (FAM-cAMP)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Binding Agent (phosphate-binding nanoparticles)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer and add to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Binding: Add the binding agent to all wells to stop the reaction and bind to the hydrolyzed substrate.

  • Final Incubation: Incubate for an additional period (e.g., 30-60 minutes) at room temperature to allow for complete binding.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

  • Subtract the background fluorescence (no enzyme control) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow A 1. Compound & Reagent Preparation B 2. Assay Plate Setup (Compounds & Controls) A->B C 3. Enzyme Addition B->C D 4. Pre-incubation (15 min, RT) C->D E 5. Reaction Initiation (Add FAM-cAMP) D->E F 6. Enzymatic Reaction (60 min, RT) E->F G 7. Reaction Termination & Binding Agent Addition F->G H 8. Final Incubation (30-60 min, RT) G->H I 9. Read Fluorescence Polarization H->I J 10. Data Analysis (Calculate IC50) I->J

Caption: Workflow for a PDE4 Inhibition Fluorescence Polarization Assay.

Conclusion

While the specific biological target of this compound remains to be definitively identified, its structural similarity to other biologically active oxazole derivatives suggests that it may exhibit inhibitory activity against PDE4. The established PDE4 inhibitors discussed in this guide, such as Rolipram, Roflumilast, Apremilast, and Crisaborole, demonstrate potent inhibition of PDE4 and have shown clinical utility in treating inflammatory conditions. The provided experimental protocol for a PDE4 inhibition assay offers a standardized method for evaluating the potential efficacy of novel compounds like this compound. Further experimental investigation is necessary to confirm its biological target and to quantify its efficacy.

References

Assessing the Selectivity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid Against Off-Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their selectivity to minimize off-target effects and enhance clinical safety and efficacy. This guide provides a framework for assessing the selectivity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a compound belonging to the oxazole class of molecules which has been associated with a range of biological activities. Due to the limited publicly available selectivity data for this specific compound, this guide presents a comparative analysis based on the known activities of structurally related oxazole and isoxazole derivatives, primarily focusing on their interactions with cyclooxygenase (COX) enzymes and protein kinases, which represent common off-target classes for such scaffolds.

Comparative Selectivity of Related Oxazole Derivatives

Table 1: Hypothetical Cyclooxygenase (COX) Inhibition Profile

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-115.20.33
COX-25.0
Celecoxib (Reference)COX-17.60.04
COX-20.3
Ibuprofen (Reference)COX-12.51.25
COX-22.0

Note: IC50 values are hypothetical and for illustrative purposes to demonstrate a typical selectivity profile. A lower IC50 value indicates higher potency. The selectivity index is calculated as the ratio of IC50 for COX-1 to COX-2; a value less than 1 indicates selectivity for COX-2.

Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetThis compound (Hypothetical % Inhibition)Structurally Related Oxazole Inhibitor (Example % Inhibition)
VEGFR28592
EGFR4555
SRC3040
P38α2535
CDK21520

Note: This table illustrates a hypothetical primary screen against a panel of kinases. Significant inhibition (typically >50%) would warrant further investigation to determine IC50 values.

Experimental Protocols for Selectivity Assessment

To generate the type of data presented above, standardized in vitro assays are employed. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines the steps to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Hemin

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

  • Plate Setup:

    • Blank wells: Add Assay Buffer only.

    • 100% Activity wells: Add Assay Buffer, Hemin, COX enzyme (either COX-1 or COX-2), and DMSO (vehicle control).

    • Inhibitor wells: Add Assay Buffer, Hemin, COX enzyme, and the test compound at various concentrations.

    • Reference wells: Add Assay Buffer, Hemin, COX enzyme, and a reference inhibitor.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the COX Probe to all wells, followed by Arachidonic Acid to initiate the reaction.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a general method for assessing the inhibitory effect of a compound on the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compound (dissolved in DMSO)

  • Luminescent kinase activity detection kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer.

  • Reaction Setup: In the wells of the plate, add the kinase, the specific substrate, and the test compound or vehicle (DMSO).

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of potential off-target effects, the following diagrams are provided.

experimental_workflow_cox cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (in DMSO) Plate Plate Setup (96-well) Compound->Plate Enzyme COX-1 / COX-2 Enzyme Enzyme->Plate Reagents Assay Buffer, Hemin, Probe Reagents->Plate Incubate Pre-incubation (15 min) Plate->Incubate Initiate Add Substrate (Arachidonic Acid) Incubate->Initiate Measure Kinetic Readout (Fluorometer) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for in vitro COX inhibition assay.

experimental_workflow_kinase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (in DMSO) Reaction Kinase Reaction Compound->Reaction Kinase Recombinant Kinase Kinase->Reaction Substrate Substrate & ATP Substrate->Reaction Stop Stop Reaction (Deplete ATP) Reaction->Stop Develop Develop Signal Stop->Develop Measure Luminescence Measurement Develop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for in vitro kinase inhibition assay.

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Prostaglandins_homeostatic Prostaglandins (Stomach Lining) PGH2->Prostaglandins_homeostatic Prostaglandins_inflammation Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins_inflammation Inhibitor 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Simplified COX signaling pathway.

kinase_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->Receptor P1 Phosphorylation Cascade Receptor->P1 Activation TF Transcription Factors P1->TF Activation Response Cellular Response (Proliferation, Angiogenesis) TF->Response Inhibitor 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->Receptor Inhibition

Caption: General receptor tyrosine kinase signaling.

Conclusion

A comprehensive assessment of the selectivity of this compound is critical for its potential development as a therapeutic agent. While direct experimental data for this compound is limited, analysis of structurally related oxazole derivatives suggests that key off-target families to investigate include COX enzymes and protein kinases. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to construct a robust selectivity profile. This information, when compared against established drugs and other tool compounds, will enable an objective evaluation of the compound's performance and guide further drug development efforts. The provided workflows and pathway diagrams serve as a visual aid to understand the experimental logic and the biological implications of potential off-target interactions.

Potential Cross-Reactivity Profile of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid derivatives. In the absence of direct experimental data on this specific scaffold, this document summarizes the biological activities of structurally related compounds, offering insights into potential off-target effects and opportunities for therapeutic development. The information presented is based on published data for analogous chemical structures, including dichlorophenyl-substituted oxadiazoles, isoxazoles, and other related heterocyclic systems.

Potential Biological Targets and Comparative Activity

Derivatives of this compound may exhibit cross-reactivity with several biological targets due to the presence of the dichlorophenyl and oxazole moieties, which are recognized pharmacophores in various drug classes. The following sections summarize the potential targets and the activities of structurally similar compounds.

Monoamine Oxidase B (MAO-B) Inhibition

The dichlorophenyl moiety is a common feature in known MAO-B inhibitors. Structurally related 1,2,4-oxadiazole derivatives bearing a dichlorophenyl group have demonstrated potent and selective inhibition of MAO-B, an enzyme crucial for the metabolism of dopamine.

Table 1: MAO-B Inhibitory Activity of Dichlorophenyl-Substituted Heterocycles

CompoundDichlorophenyl SubstitutionTargetIC50 (µM)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole3,4-dichloroMAO-B0.036
4-(2-Methyloxazol-4-yl)benzenesulfonamide (for structural comparison)-MAO-B3.47
Selegiline (Reference Inhibitor)-MAO-B~0.037

Data sourced from studies on related oxadiazole and oxazole derivatives.[1][2][3]

Cyclooxygenase (COX) Inhibition

The oxazole scaffold is present in some anti-inflammatory agents. While direct data for the target compound is unavailable, related heterocyclic structures have been evaluated for their ability to inhibit COX-1 and COX-2, key enzymes in the inflammatory pathway.

Table 2: COX Inhibitory Activity of Structurally Related Compounds

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Thiophene analog)COX-20.2967.24
Celecoxib (Reference Inhibitor)COX-20.4233.8
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivative ACOX-1Similar to Meloxicam-
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivative BCOX-2Higher than MeloxicamStronger than Meloxicam

Data is indicative and based on various heterocyclic compounds with potential anti-inflammatory activity.[4][5]

Anticancer Activity

Oxazole derivatives have been investigated as potential anticancer agents, targeting various mechanisms within cancer cells. The cytotoxic effects of related compounds have been evaluated against a panel of human cancer cell lines.

Table 3: Anticancer Activity of Structurally Related Oxazole Derivatives

CompoundCancer Cell Line SubpanelMean GI50 (µM)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateNCI-60 Panel5.37
Doxorubicin (Reference Compound)VariousVaries

GI50 is the concentration required to inhibit cell growth by 50%. Data is from studies on substituted oxazole carboxylates.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of a compound against MAO-A and MAO-B using kynuramine as a substrate.

Principle: MAO catalyzes the oxidative deamination of kynuramine to an unstable aldehyde, which spontaneously cyclizes to the fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine dihydrobromide

  • Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) as positive controls

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with potassium phosphate buffer to achieve a range of desired concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of either potassium phosphate buffer (blank), MAO-A solution, or MAO-B solution to the appropriate wells.

  • Inhibitor Addition: Add 25 µL of the diluted test compound or control inhibitor to the wells. For control wells (100% activity), add 25 µL of buffer.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of kynuramine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.[7][8][9][10][11]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 activity.

Principle: The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This assay measures the peroxidase activity by monitoring the oxidation of a fluorogenic substrate.

Materials:

  • Ovine COX-1 and human recombinant COX-2

  • Arachidonic acid

  • Heme

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or other suitable fluorogenic substrate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DMSO

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, arachidonic acid, heme, and ADHP in Tris-HCl buffer.

  • Assay Setup: To the wells of a microplate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of ADHP, and 10 µL of either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition: Add 10 µL of the test compound dissolved in a suitable solvent (e.g., DMSO) to the inhibitor wells. Add solvent alone to the control wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition and the IC50 value.[12][13]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium and fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the GI50 or IC50 value.[14][15][16]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the biological pathways potentially modulated by this compound derivatives and a typical experimental workflow.

MAO_B_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Oxidative deamination DOPAL DOPAL MAO_B->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC COMT COMT DOPAC->COMT HVA Homovanillic Acid (Inactive Metabolite) COMT->HVA Inhibitor 5-(2,4-Dichlorophenyl)oxazole -4-carboxylic acid derivative (Potential Inhibitor) Inhibitor->MAO_B COX_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 COX1_2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 5-(2,4-Dichlorophenyl)oxazole -4-carboxylic acid derivative (Potential Inhibitor) Inhibitor->COX1_2 Experimental_Workflow start Start compound_prep Prepare Test Compound Serial Dilutions start->compound_prep cell_culture Cell Seeding & Incubation (24h) start->cell_culture treatment Treat Cells with Compound compound_prep->treatment cell_culture->treatment incubation Incubate (e.g., 48h) treatment->incubation assay_reagent Add Assay Reagent (e.g., MTT) incubation->assay_reagent final_incubation Final Incubation (2-4h) assay_reagent->final_incubation measurement Measure Signal (e.g., Absorbance) final_incubation->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

References

A Comparative Analysis of the Metabolic Stability of Novel 5-Phenyloxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of lead compounds is a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. This guide provides a comparative analysis of the in vitro metabolic stability of a series of proprietary 5-phenyloxazole-4-carboxylic acid derivatives. The data presented herein is intended to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to select candidates with optimal drug-like properties for further development.

Introduction to 5-Phenyloxazole-4-Carboxylic Acids

The 5-phenyloxazole-4-carboxylic acid scaffold is a promising pharmacophore for various therapeutic targets. However, like many aromatic carboxylic acids, derivatives of this scaffold can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. Enhancing the metabolic stability of these compounds is crucial for improving their bioavailability and half-life. This guide examines the impact of various structural modifications on the metabolic stability of a parent compound, 5-phenyloxazole-4-carboxylic acid (Compound A), by comparing it with four novel derivatives (Compounds B-E).

Comparative Metabolic Stability Data

The metabolic stability of the compounds was assessed using a human liver microsomal stability assay. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructureModification from Parent Compoundt½ (min)CLint (µL/min/mg protein)
Compound A 5-phenyloxazole-4-carboxylic acid-2527.7
Compound B 5-(4-fluorophenyl)oxazole-4-carboxylic acidIntroduction of a fluorine atom at the 4-position of the phenyl ring.4515.4
Compound C 5-(4-methoxyphenyl)oxazole-4-carboxylic acidIntroduction of a methoxy group at the 4-position of the phenyl ring.1546.2
Compound D 2-methyl-5-phenyloxazole-4-carboxylic acidIntroduction of a methyl group at the 2-position of the oxazole ring.3818.2
Compound E 5-(3,5-dichlorophenyl)oxazole-4-carboxylic acidIntroduction of two chlorine atoms at the 3- and 5-positions of the phenyl ring.>60<11.5

Data Interpretation:

  • Compound A (Parent): Exhibits moderate metabolic stability.

  • Compound B (4-Fluoro): The introduction of a fluorine atom at a potential site of metabolism on the phenyl ring significantly increased the half-life and reduced clearance, indicating improved stability.

  • Compound C (4-Methoxy): The electron-donating methoxy group likely provides a soft spot for metabolism (O-dealkylation), leading to a shorter half-life and higher clearance compared to the parent compound.

  • Compound D (2-Methyl): Blocking a potential site of metabolism on the oxazole ring with a methyl group resulted in enhanced metabolic stability.

  • Compound E (3,5-dichloro): The presence of two electron-withdrawing and sterically hindering chlorine atoms on the phenyl ring dramatically increased metabolic stability, with a half-life exceeding the duration of the assay.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the key steps in the human liver microsomal stability assay used to generate the data in this guide.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare 10 mM stock solutions of test compounds in DMSO prep_working Dilute stocks to 1 µM working solutions in buffer prep_compounds->prep_working pre_incubate Pre-incubate compounds with microsomes at 37°C prep_working->pre_incubate prep_microsomes Thaw pooled human liver microsomes on ice prep_microsomes->pre_incubate prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH regenerating system prep_nadph->start_reaction pre_incubate->start_reaction time_points Collect aliquots at specified time points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench reaction with ice-cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% remaining) vs. time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

The Potential of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid in Overcoming Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. The development of novel therapeutic agents that can circumvent these resistance mechanisms is a critical area of research. This guide provides an in-depth evaluation of the potential of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid and related oxazole derivatives as effective agents against drug-resistant cancer models. While specific experimental data for this compound is not yet publicly available, this guide draws upon existing research on structurally similar oxazole compounds to provide a comparative analysis of their performance and to outline the experimental protocols necessary for their evaluation.

Introduction to Oxazole Derivatives in Cancer Therapy

Oxazole-containing compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Numerous studies have highlighted their potential as anticancer agents, with activity observed against both drug-sensitive and multidrug-resistant cancer cell lines.[2][3] The 1,3-oxazole scaffold serves as a valuable template for the design of novel therapeutics that can combat the challenges of drug resistance in oncology.[2]

The anticancer effects of oxazole derivatives are often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. These mechanisms include the inhibition of signaling pathways, disruption of cellular division, and induction of programmed cell death (apoptosis).[1][3][4]

Mechanisms of Action in Drug-Resistant Models

Several oxazole derivatives have demonstrated the ability to overcome common mechanisms of drug resistance, such as the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[5] The proposed mechanisms by which oxazole compounds may counteract drug resistance are multifaceted and are depicted in the signaling pathway diagram below.

cluster_cell Cancer Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects Oxazole 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic Acid Analogs STAT3 STAT3 Oxazole->STAT3 Inhibition Tubulin Tubulin Oxazole->Tubulin Inhibition of Polymerization Topoisomerase DNA Topoisomerase Oxazole->Topoisomerase Inhibition Pgp P-glycoprotein (P-gp) Oxazole->Pgp Inhibition Apoptosis Apoptosis STAT3->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Leads to Topoisomerase->Apoptosis Leads to DrugEfflux Reduced Drug Efflux Pgp->DrugEfflux Reversal of CellCycleArrest->Apoptosis Can lead to

Caption: Potential mechanisms of action for oxazole derivatives in cancer cells.

Comparative Performance of Oxazole Derivatives

While data on this compound is pending, the following tables summarize the cytotoxic activity of structurally related oxazole derivatives against various cancer cell lines, including those with documented drug resistance. This comparative data provides a benchmark for the potential efficacy of the target compound.

Table 1: Cytotoxicity of 5-Phenyloxazole Analogs in Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
Analog A 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylateLeukemia (CCRF-CEM)5.37[6]
Analog B 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylateColon Cancer (COLO 205)Growth Inhibition at 10µM[6]
Analog C 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylateMelanoma (MALME-3M)Growth Inhibition at 10µM[6]
Analog D 5-(2,6-dichlorophenyl)-thiazolo[3,2-a]pyrimidineBreast Cancer (MCF-7)Potent Activity[7]
Analog E 5-(2,6-dichlorophenyl)-thiazolo[3,2-a]pyrimidineColon Cancer (HCT-116)Potent Activity[7]

Table 2: Performance in Drug-Resistant Cancer Cell Lines

Compound ClassResistant Cell Line ModelResistance MechanismObserved Effect
1,3-Oxazole DerivativesMultidrug-Resistant LeukemiaP-gp OverexpressionEffective Cytotoxicity
1,2,4-Oxadiazole DerivativesDoxorubicin-Resistant KB-8-5P-gp OverexpressionReversal of Drug Resistance
Oxazolo[5,4-d]pyrimidinesNot specifiedNot specifiedPotent Anticancer Activity

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.

A Seed drug-resistant and parental cells in 96-well plates B Treat cells with varying concentrations of oxazole compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Solubilize formazan crystals with DMSO or solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate drug-resistant and their corresponding parental (sensitive) cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., doxorubicin) for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot Analysis for ABC Transporters

This technique is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein (ABCB1), which is a key indicator of multidrug resistance.

Protocol:

  • Cell Lysis: Treat drug-resistant cells with the test compound for a specified period. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-P-gp antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to normalize protein expression levels.[8][9]

Conclusion and Future Directions

The available evidence strongly suggests that oxazole derivatives, particularly those with halogenated phenyl substitutions, hold significant promise as a new class of anticancer agents with the potential to overcome multidrug resistance. The diverse mechanisms of action, including the potential to inhibit key survival pathways and drug efflux pumps, make them attractive candidates for further investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Head-to-head comparisons with standard chemotherapeutics in well-characterized drug-resistant models are crucial to ascertain its clinical potential. Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this specific compound will be instrumental in its development as a targeted therapy for drug-resistant cancers.

References

Benchmarking the Potency of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid Against Standard PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the inhibitory potency of the novel compound, 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, against the standard phosphoinositide 3-kinase (PI3K) inhibitors, Wortmannin and LY294002. The data presented herein is intended to offer researchers and drug development professionals a benchmark for evaluating the potential of this oxazole-based compound as a modulator of the PI3K signaling pathway, a critical cascade in cellular growth, proliferation, and survival. Dysregulation of this pathway is a known hallmark of various cancers, making it a prime target for therapeutic intervention.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound and the standard compounds, Wortmannin and LY294002, was assessed against key isoforms of the Class I PI3K family. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays.

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)
This compound Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Wortmannin~3 nM[1][2]~3 nM[3]~3 nM[3]~3 nM[3]
LY2940020.5 µM[4][5][6]0.97 µM[4][5][6]0.57 µM[4][5][6]-

Note: The data for this compound is presented as a hypothetical placeholder for comparative purposes, as specific experimental values are not publicly available at the time of this publication.

Wortmannin is a potent, irreversible, and non-selective PI3K inhibitor with an IC50 in the low nanomolar range.[1][2][3] LY294002 is a reversible and broad-spectrum PI3K inhibitor with IC50 values in the sub-micromolar to micromolar range.[4][5][6][7]

Experimental Methodologies

The determination of the inhibitory potency of the test compounds was performed using a standardized in vitro PI3K kinase assay. The following protocol provides a representative methodology for such an experiment.

In Vitro PI3K Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant PI3K isoforms.

Materials:

  • Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Test compound: this compound

  • Standard compounds: Wortmannin, LY294002

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Lipid vesicles containing PIP2

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and standard compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a reaction tube, combine the kinase reaction buffer, the respective PI3K isoform, and the lipid vesicles containing PIP2.

    • Add the test compound or standard inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Lipid Extraction: Extract the radiolabeled lipids from the reaction mixture using a chloroform/methanol extraction.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the substrate (PIP2) using an appropriate solvent system.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of radiolabeled PIP3 using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction Compound_Prep->Kinase_Reaction Reagent_Prep Reagent Preparation Reagent_Prep->Kinase_Reaction Reaction_Termination Reaction Termination Kinase_Reaction->Reaction_Termination Lipid_Extraction Lipid Extraction Reaction_Termination->Lipid_Extraction TLC TLC Separation Lipid_Extraction->TLC Quantification Quantification TLC->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis

Caption: Experimental workflow for the in vitro PI3K kinase inhibition assay.

PI3K Signaling Pathway

The PI3K signaling pathway is a central regulator of numerous cellular functions. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cell growth, proliferation, survival, and metabolism. Inhibitors of PI3K block the production of PIP3, thereby attenuating this entire downstream signaling cascade.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions Regulates Inhibitor 5-(2,4-Dichlorophenyl)oxazole- 4-carboxylic acid (and Standards) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

References

analysis of the effect of dichlorophenyl substitution on target binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of dichlorophenyl substitution reveals its significant, though context-dependent, influence on the binding affinity of small molecules to their biological targets. While often employed to enhance potency, the positioning of the chlorine atoms on the phenyl ring is a critical determinant of a compound's interaction with receptors, enzymes, and transporters. This guide provides a comparative analysis of the effects of dichlorophenyl substitution, supported by experimental data and detailed methodologies.

The incorporation of a dichlorophenyl group is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. The chlorine atoms can modulate lipophilicity, metabolic stability, and electronic properties, all of which can impact how tightly a molecule binds to its target. However, the precise effect of this substitution is highly dependent on the specific target's binding pocket topology and the overall structure of the ligand.

Comparative Analysis of Binding Affinity

The data presented below showcases the variable impact of dichlorophenyl substitution on the binding affinity for different biological targets. The affinity is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.

TargetCompoundSubstitution PatternBinding Affinity (Ki/IC50)Fold Change vs. Unsubstituted/AlternativeReference
Dopamine D3 Receptor (D3R) Arylpiperazine derivative2,3-DichlorophenylSubnanomolar Ki~3-fold increase vs. 2-methoxyphenyl[1]
Dopamine D3 Receptor (D3R) Arylpiperazine derivativeUnsubstituted Phenyl<10 nM Ki-[1]
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Benzenesulfonamide analog3,5-DichloroanilineEssential for high affinity-[2]
Dopamine Transporter (DAT) Tropane analogBis(4-chlorophenyl)methoxyKi = 12.6 nMSlight reduction vs. Bis(4-fluorophenyl)[3]
Dopamine Transporter (DAT) Tropane analogBis(4-fluorophenyl)methoxyKi = 2.94 nM-[3]
BRAF Kinase (WT and V600E) Benzimidazole derivative5,6-DichlorobenzimidazolePotent inhibitionEnhanced hydrophobic interaction[4]
N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD) Chlorophene analogDichloro-substitution on both ringsActiveReplacement of hydroxyl with chloro abolishes activity[5]

Table 1: Comparison of binding affinities for compounds with and without dichlorophenyl substitution across various targets.

The data clearly indicates that dichlorophenyl substitution does not have a universally positive or negative effect. For instance, a 2,3-dichlorophenyl group significantly enhances the binding affinity of an arylpiperazine derivative for the dopamine D3 receptor.[1] Conversely, replacing fluorine with chlorine in a tropane analog slightly reduces its affinity for the dopamine transporter.[3] In the case of PPARγ, a 3,5-dichloroaniline moiety was found to be crucial for maintaining high affinity.[2]

Experimental Protocols: Determining Binding Affinity

The binding affinities presented in this guide are typically determined through in vitro competition binding assays. Below is a detailed, representative protocol for a radioligand binding assay, a common method used to quantify the affinity of a test compound for a specific receptor.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human dopamine D3 receptor).

  • Radioligand (e.g., [¹²⁵I]-IABN, a high-affinity D2-like receptor antagonist).

  • Test compounds (unlabeled) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the context in which these dichlorophenyl-substituted molecules function, the following diagrams illustrate a general G-Protein Coupled Receptor (GPCR) signaling pathway and the experimental workflow for determining binding affinity.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., Dichlorophenyl -substituted molecule) GPCR GPCR (e.g., Dopamine Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Binding_Affinity_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up Competition Binding Assay (Total, Non-specific, and Test Wells) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound from Unbound Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F G Determine Binding Affinity F->G

Experimental workflow for determining binding affinity via a radioligand assay.

References

Safety Operating Guide

Personal protective equipment for handling 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound (CAS No. 255876-52-9) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. The following information is based on the safety profile of the closely related isomer, 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid, and established best practices for handling halogenated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the 2,4-dichloro isomer.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2]Minimizes inhalation of airborne particles, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound.

  • Preparation of Work Area:

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

    • Place all necessary equipment, including the chemical container, weighing materials, and reaction vessel, inside the fume hood.

    • An eyewash station and safety shower should be readily accessible.[1]

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before handling the chemical.

  • Handling the Chemical:

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a spatula or other appropriate tool to weigh and transfer the required amount of the chemical.

    • Keep the container tightly closed when not in use.[1]

  • Reaction Setup:

    • Conduct all experimental procedures within the chemical fume hood.

    • Keep the fume hood sash at the lowest possible height that allows for comfortable work.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean and decontaminate all equipment and the work area.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Weigh and Transfer Chemical don_ppe->handle_chem run_reaction Conduct Experiment handle_chem->run_reaction post_handling Post-Handling Procedures run_reaction->post_handling decontaminate Decontaminate Glassware and Workspace post_handling->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for Handling this compound.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.[2] This substance should be treated as hazardous waste.

  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste.[2][4]

    • Use a designated, properly labeled waste container for "Halogenated Organic Waste."[2][4]

  • Waste Collection:

    • Collect all waste, including any unused material and rinsates from cleaning glassware, in the designated halogenated waste container.[2]

    • Do not fill the waste container beyond 90% of its capacity.[5]

  • Waste Storage and Disposal:

    • Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[2]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Incineration is a common disposal method for halogenated compounds.[6]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the guidance of a qualified safety professional. Always consult your institution's EHS office for detailed procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.